molecular formula C12H14O2 B1362486 1-Phenylcyclopentanecarboxylic acid CAS No. 77-55-4

1-Phenylcyclopentanecarboxylic acid

Cat. No.: B1362486
CAS No.: 77-55-4
M. Wt: 190.24 g/mol
InChI Key: RHPCYZLXNNRRMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylcyclopentanecarboxylic acid is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19462. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-11(14)12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPCYZLXNNRRMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00227811
Record name 1-Phenylcyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77-55-4
Record name 1-Phenylcyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenylcyclopentanecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenylcyclopentanecarboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19462
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Phenylcyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylcyclopentanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.944
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-PHENYLCYCLOPENTANECARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R28U7T7UPL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Anionic Architect: Deconstructing the Role of 1-Phenylcyclopentanecarboxylic Acid in Neuropharmacology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action and its Derivatives for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylcyclopentanecarboxylic acid, a seemingly simple aromatic carboxylic acid, holds a significant position not as a direct pharmacological agent, but as a crucial structural backbone for a class of neurologically active compounds. This technical guide delves into the core pharmacology of its most prominent derivatives, Carbetapentane and Caramiphen (B1668299), dissecting their mechanisms of action, receptor interactions, and the resultant physiological effects. While this compound itself does not exhibit a direct mechanism of action on common neurological targets, its structural motif enables its derivatives to engage with complex signaling pathways, including cholinergic, glutamatergic, and sigma receptor systems. This document provides a comprehensive overview of the current understanding of these mechanisms, supported by quantitative binding data, detailed experimental protocols for key assays, and visual representations of the involved signaling cascades and experimental workflows.

This compound: A Precursor to Neuroactive Compounds

This compound is primarily recognized as a chemical intermediate in the synthesis of various pharmaceuticals.[1][2][3] Its intrinsic biological activity has not been a subject of extensive research, with its significance lying in its role as a foundational scaffold for more complex, pharmacologically active molecules. The two most notable derivatives that have been developed and studied for their therapeutic effects are Carbetapentane (also known as Pentoxyverine) and Caramiphen. This guide will, therefore, focus on the well-documented mechanisms of action of these two derivatives.

Carbetapentane (Pentoxyverine): A Dual-Action Antitussive

Carbetapentane is a non-opioid, centrally acting antitussive agent with a multifaceted mechanism of action that contributes to its efficacy in cough suppression.[4][5] Its pharmacological profile is characterized by its interaction with both sigma and muscarinic receptors.

Mechanism of Action

The primary mechanism of action of Carbetapentane is believed to be its agonist activity at the sigma-1 (σ1) receptor.[6][7] The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, involved in the modulation of various ion channels and signaling pathways. In addition to its effects on the sigma-1 receptor, Carbetapentane also exhibits atropine-like anticholinergic properties by acting as a muscarinic receptor antagonist.[4][8] This dual action of sigma-1 agonism and muscarinic antagonism is thought to contribute to its antitussive and potential anticonvulsant and spasmolytic effects.[9]

Signaling Pathways

The signaling pathways modulated by Carbetapentane are complex and stem from its dual receptor interactions. As a sigma-1 receptor agonist, it can influence intracellular calcium signaling and modulate the activity of various ion channels, including voltage-gated potassium channels. Its antagonism of muscarinic receptors, particularly the M1, M3, and M5 subtypes, inhibits the Gq/11 signaling cascade, leading to a decrease in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequently reducing intracellular calcium release. Conversely, antagonism of M2 and M4 receptors would disinhibit adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.

G cluster_0 Carbetapentane's Dual Mechanism cluster_1 Sigma-1 Receptor Pathway cluster_2 Muscarinic Receptor Pathway Carbetapentane Carbetapentane Sigma1_Receptor Sigma-1 Receptor Carbetapentane->Sigma1_Receptor Agonist Muscarinic_Receptor Muscarinic Receptor (M1-M5) Carbetapentane->Muscarinic_Receptor Antagonist Ion_Channels Ion Channel Modulation Sigma1_Receptor->Ion_Channels Ca_Signaling Intracellular Ca2+ Signaling Sigma1_Receptor->Ca_Signaling G_Protein Gq/11 or Gi/o Muscarinic_Receptor->G_Protein Effector PLC / Adenylyl Cyclase G_Protein->Effector Second_Messenger IP3/DAG / cAMP Effector->Second_Messenger

Caption: Dual signaling pathways of Carbetapentane.

Quantitative Data

The following table summarizes the binding affinities of Carbetapentane for its primary targets.

TargetLigandAssay TypeValueReference
Sigma-1 ReceptorCarbetapentaneRadioligand BindingKi = 41 nM[6]
Sigma-2 ReceptorCarbetapentaneRadioligand BindingKi = 894 nM[6]

Caramiphen: A Multi-Target Neuromodulator

Caramiphen is another derivative of this compound with a complex pharmacological profile. It is utilized as an anticholinergic agent for Parkinson's disease and also as an antitussive.[1][10] Its mechanism of action involves the modulation of cholinergic, glutamatergic, and GABAergic systems, as well as sigma receptors.

Mechanism of Action

Caramiphen's primary classification is as a muscarinic antagonist, which accounts for its anticholinergic effects.[11] Beyond this, it demonstrates significant activity as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[11][12] Furthermore, Caramiphen has been shown to facilitate GABAergic inhibition by positively modulating the GABAA receptor complex at lower concentrations.[12] The antitussive effects of Caramiphen are attributed to its action on the central cough center in the brainstem.[13] It also exhibits binding to the sigma-1 receptor.[10]

Signaling Pathways

Caramiphen's diverse receptor interactions lead to the modulation of multiple signaling pathways. As a muscarinic antagonist, it inhibits G-protein coupled signaling as described for Carbetapentane. Its antagonism of the NMDA receptor, an ionotropic glutamate (B1630785) receptor, directly blocks the influx of Ca2+ and Na+ into the neuron, thereby reducing neuronal excitability. The positive allosteric modulation of the GABAA receptor, a ligand-gated chloride channel, enhances the influx of Cl-, leading to hyperpolarization and reduced neuronal firing.

G cluster_0 Caramiphen's Multi-Target Actions Caramiphen Caramiphen NMDA_Receptor NMDA Receptor Caramiphen->NMDA_Receptor Antagonist GABAA_Receptor GABAA Receptor Caramiphen->GABAA_Receptor Positive Modulator Muscarinic_Receptor Muscarinic Receptor Caramiphen->Muscarinic_Receptor Antagonist Ion_Flux_Inhibition Inhibition of Ca2+/Na+ Influx NMDA_Receptor->Ion_Flux_Inhibition Ion_Flux_Enhancement Enhancement of Cl- Influx GABAA_Receptor->Ion_Flux_Enhancement G_Protein_Inhibition Inhibition of G-Protein Signaling Muscarinic_Receptor->G_Protein_Inhibition

Caption: Multi-target mechanism of Caramiphen.

Quantitative Data

The following table summarizes the binding affinity of Caramiphen for the sigma-1 receptor.

TargetLigandAssay TypeValueReference
Sigma-1 ReceptorCaramiphenRadioligand BindingIC50 = 25 nM[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of pharmacological findings. Below are representative protocols for key experiments used to characterize the mechanisms of action of Carbetapentane and Caramiphen.

Sigma-1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the sigma-1 receptor.

  • Materials:

    • Membrane preparation from guinea pig liver or cells expressing sigma-1 receptors.

    • [3H]-(+)-Pentazocine (radioligand).

    • Test compound (e.g., Carbetapentane).

    • Haloperidol (B65202) (for non-specific binding).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well plates, glass fiber filters, scintillation vials, and scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add assay buffer, [3H]-(+)-Pentazocine (at a concentration near its Kd), and either the test compound, vehicle (for total binding), or a high concentration of haloperidol (for non-specific binding).

    • Initiate the binding reaction by adding the membrane preparation to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding and determine the IC50 of the test compound. The Ki can then be calculated using the Cheng-Prusoff equation.

NMDA Receptor Electrophysiology (Whole-Cell Patch-Clamp)

This protocol outlines the procedure for assessing the effect of a test compound on NMDA receptor-mediated currents in cultured neurons or brain slices.

  • Materials:

    • Cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices.

    • External solution (containing physiological concentrations of ions, including Mg2+).

    • Internal solution (for the patch pipette, containing a Cs-based solution to block K+ channels).

    • NMDA and glycine (B1666218) (co-agonists).

    • Test compound (e.g., Caramiphen).

    • Patch-clamp amplifier, micromanipulator, and data acquisition system.

  • Procedure:

    • Prepare the cell culture or brain slice for recording.

    • Establish a whole-cell patch-clamp recording from a neuron.

    • Voltage-clamp the neuron at a holding potential (e.g., -60 mV).

    • Apply a solution containing NMDA and glycine to evoke an inward current.

    • After establishing a stable baseline response, co-apply the test compound with the agonists.

    • Measure the peak amplitude of the NMDA-evoked current in the presence and absence of the test compound.

    • Construct a concentration-response curve to determine the IC50 of the test compound.

G cluster_0 Experimental Workflow: Patch-Clamp Electrophysiology Prepare_Cells Prepare Neuronal Culture or Brain Slice Establish_Recording Establish Whole-Cell Recording Prepare_Cells->Establish_Recording Apply_Agonist Apply NMDA + Glycine Establish_Recording->Apply_Agonist Record_Baseline Record Baseline Current Apply_Agonist->Record_Baseline Apply_Compound Co-apply Test Compound Record_Baseline->Apply_Compound Record_Modulated_Current Record Modulated Current Apply_Compound->Record_Modulated_Current Analyze_Data Analyze Data (IC50) Record_Modulated_Current->Analyze_Data

Caption: Workflow for patch-clamp electrophysiology.

Conclusion

This compound serves as a vital molecular scaffold, giving rise to pharmacologically diverse molecules such as Carbetapentane and Caramiphen. These derivatives exert their therapeutic effects through complex interactions with multiple receptor systems, including sigma, muscarinic, NMDA, and GABAA receptors. Their polypharmacology underscores the intricate nature of neurological signaling and provides a basis for their clinical applications in cough suppression and the management of Parkinson's disease. A thorough understanding of their distinct yet overlapping mechanisms of action is paramount for the rational design of future therapeutics targeting these complex neurological pathways. The experimental protocols and data presented in this guide offer a foundational framework for researchers and drug development professionals to further explore and innovate in this area of neuropharmacology.

References

The Multifaceted Biological Landscape of 1-Phenylcyclopentanecarboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 1-phenylcyclopentanecarboxylic acid represent a versatile class of compounds with a diverse range of biological activities, positioning them as compelling scaffolds in modern drug discovery. This technical guide provides an in-depth exploration of the synthesis, biological targets, and therapeutic potential of these molecules. From their well-established role as central nervous system agents to their emerging applications in oncology, this document consolidates key quantitative data, detailed experimental methodologies, and elucidates the underlying mechanisms of action through signaling pathway diagrams.

Core Biological Activities and Therapeutic Potential

The biological activities of this compound derivatives are predominantly centered around three key areas: antagonism of the N-methyl-D-aspartate (NMDA) receptor, modulation of the sigma-1 (σ1) receptor, and inhibition of cancer cell proliferation. These interactions confer a broad therapeutic potential, including anticonvulsant, antitussive, anti-ischemic, and anticancer effects.

NMDA Receptor Antagonism and Anticonvulsant Activity

A significant body of research has focused on the central nervous system effects of arylcycloalkylamines, a class of compounds that includes derivatives of this compound. These compounds are structurally related to phencyclidine (PCP), a well-known NMDA receptor antagonist. Contraction of the cyclohexane (B81311) ring in PCP analogs to a cyclopentane (B165970) ring is a recognized structural modification that can modulate activity. Many of these derivatives exhibit protective effects in the maximal electroshock (MES) seizure test, a preclinical model of generalized tonic-clonic seizures.[1]

Quantitative Data: Anticonvulsant Activity of PCP Analogs

CompoundAnimal ModelAdministration RouteED50 (mg/kg)Reference
1-Phenylcyclohexylamine (B1663984) (PCA)MouseIntraperitoneal5-41[1]
Cyclopentane analog of PCAMouseIntraperitonealData suggests greater separation of motor toxicity and MES seizure potencies[1]
Sigma-1 Receptor Modulation

Derivatives of this compound have emerged as potent and selective ligands for the sigma-1 receptor, an intracellular chaperone protein implicated in a variety of cellular functions. Carbetapentane (B1213730) (2-[2-(diethylamino)ethoxy]ethyl 1-phenyl-1-cyclopentanecarboxylate) is a prime example, binding with high affinity to sigma-1 sites. This interaction is believed to contribute to its antitussive, anticonvulsant, and spasmolytic properties.[2] Analogs of carbetapentane have been synthesized to optimize sigma-1 selectivity and reduce off-target effects, such as interactions with muscarinic receptors.[2]

Quantitative Data: Sigma-1 Receptor Binding Affinity

CompoundReceptorKi (nM)Reference
Carbetapentane (Pentoxyverine)Sigma-141[3][4]
Carbetapentane (Pentoxyverine)Sigma-2894[3][4]
Carbetapentane (Pentoxyverine)Guinea-pig brain membrane σ175[3][4]
Antiproliferative and Anticancer Activity

Emerging research has highlighted the potential of small-ring phenyl-cycloalkane carboxamides as antiproliferative agents. While much of the initial work has focused on cyclopropane (B1198618) derivatives, the structural similarities suggest that this compound amides are promising candidates for anticancer drug development. Studies have shown that these types of compounds can effectively inhibit the proliferation of human myeloid leukemia (U937) cell lines.[5]

Signaling Pathways and Mechanisms of Action

The diverse biological effects of this compound derivatives can be attributed to their interaction with distinct signaling pathways.

NMDA Receptor Antagonist Signaling Pathway

As NMDA receptor antagonists, these compounds block the ion channel of the receptor, preventing the influx of Ca2+ in response to glutamate (B1630785) binding.[6][7][8] This action modulates neuronal excitability and can prevent excitotoxicity.[6] The downstream consequences of NMDA receptor blockade are complex and can lead to the activation of other signaling cascades, including the mTOR pathway, which is implicated in the antidepressant effects of some NMDA receptor antagonists.[9]

NMDA_Receptor_Antagonist_Pathway Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds PCCA_Derivative 1-Phenylcyclopentanecarboxylic Acid Derivative (Antagonist) PCCA_Derivative->NMDA_Receptor Blocks Channel Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Influx Downstream_Signaling Downstream Signaling (e.g., mTOR pathway) Ca_ion->Downstream_Signaling Neuronal_Response Modulation of Neuronal Excitability & Prevention of Excitotoxicity Downstream_Signaling->Neuronal_Response Sigma1_Receptor_Agonist_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum PCCA_Derivative 1-Phenylcyclopentanecarboxylic Acid Derivative (Agonist) Sigma1_Receptor Sigma-1 Receptor PCCA_Derivative->Sigma1_Receptor Binds IP3_Receptor IP3 Receptor Sigma1_Receptor->IP3_Receptor Modulates Ca_Cytosol Cytosolic Ca²⁺ IP3_Receptor->Ca_Cytosol Ca²⁺ Release Ca_ER Ca²⁺ Downstream_Effects Downstream Cellular Effects (e.g., Modulation of Ion Channels, Cell Survival Pathways) Ca_Cytosol->Downstream_Effects Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of 1-Phenylcyclopentanecarboxylic Acid Derivatives Purification Purification and Structural Characterization Synthesis->Purification Binding_Assays Receptor Binding Assays (NMDA, Sigma-1) Purification->Binding_Assays Cell_Proliferation Antiproliferative Assays (e.g., U937 cells) Purification->Cell_Proliferation Anticonvulsant_Testing Anticonvulsant Models (e.g., MES test) Binding_Assays->Anticonvulsant_Testing Active Compounds Lead_Optimization Lead Optimization Cell_Proliferation->Lead_Optimization Active Compounds Toxicity_Studies Preliminary Toxicity and PK/PD Studies Anticonvulsant_Testing->Toxicity_Studies Toxicity_Studies->Lead_Optimization

References

The Versatile Scaffold of 1-Phenylcyclopentanecarboxylic Acid: An In-depth Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-phenylcyclopentanecarboxylic acid core is a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse range of pharmacologically active compounds. Its rigid, three-dimensional structure provides a unique framework for the precise spatial orientation of functional groups, enabling targeted interactions with various biological macromolecules. This technical guide delves into the synthesis, structure-activity relationships (SAR), and experimental evaluation of this compound analogs, with a focus on their activity as sigma receptor modulators, voltage-gated sodium channel (NaV1.7) inhibitors, and N-methyl-D-aspartate (NMDA) receptor antagonists.

Synthesis of the this compound Core

A common and efficient method for the synthesis of the this compound scaffold involves a two-step process starting from phenylacetonitrile (B145931).[1] The initial step is the alkylation of phenylacetonitrile with 1,4-dibromobutane, often facilitated by a phase transfer catalyst to improve reaction rates and yields. The resulting 1-phenylcyclopentanecarbonitrile (B1345207) is then subjected to hydrolysis to yield the final carboxylic acid.[1]

This compound Analogs as Sigma Receptor Ligands

A significant area of research for this compound derivatives has been in the development of selective sigma receptor ligands. The sigma-1 receptor, in particular, is a promising target for therapeutic intervention in a range of central nervous system (CNS) disorders. Carbetapentane (B1213730) (2-[2-(diethylamino)ethoxy]ethyl 1-phenyl-1-cyclopentanecarboxylate) is a well-known derivative with high affinity for sigma sites.[2]

Structure-Activity Relationship (SAR) at Sigma Receptors

Systematic modification of the carbetapentane structure has revealed key determinants for sigma-1 receptor affinity and selectivity. A study by Calderon et al. (1994) explored modifications of the phenyl ring, the cyclopentyl ring, the carboxylate function, and the N,N-diethyl substituent.[2] The key findings from this study are summarized in the table below.

CompoundRXYKi (nM) σ1Ki (nM) σ2Selectivity (σ2/σ1)
1 HON(CH2CH3)22.8 ± 0.3110 ± 1039
2 4-ClON(CH2CH3)23.5 ± 0.4150 ± 2043
3 4-OCH3ON(CH2CH3)210 ± 1450 ± 5045
4 HNHN(CH2CH3)21.8 ± 0.2120 ± 1067
5 HOPiperidino2.2 ± 0.390 ± 841
6 HOMorpholino5.6 ± 0.6300 ± 3054
7 H (cyclobutyl)ON(CH2CH3)24.1 ± 0.5200 ± 2049
8 H (cyclohexyl)ON(CH2CH3)23.2 ± 0.4130 ± 1541

Data extracted from Calderon et al., J. Med. Chem. 1994, 37, 15, 2285-2291.[2]

The SAR study revealed that:

  • Phenyl Ring Substitution: Small electron-withdrawing or donating groups at the 4-position of the phenyl ring are well-tolerated.

  • Carboxylate Modification: Replacement of the ester oxygen with a nitrogen (amide) can enhance sigma-1 affinity and selectivity.

  • Cycloalkane Ring Size: Varying the cycloalkane ring size from cyclobutyl to cyclohexyl does not dramatically alter affinity.

  • Amine Substituent: The nature of the terminal amine plays a crucial role in determining affinity and selectivity.

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

The following is a representative protocol for determining the binding affinity of test compounds at the sigma-1 receptor.

Materials:

  • Membrane Preparation: Guinea pig brain membranes expressing sigma-1 receptors.

  • Radioligand: [³H]-(+)-Pentazocine (a selective sigma-1 receptor ligand).

  • Non-specific Binding Ligand: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Serial dilutions of this compound analogs.

  • Filtration Apparatus: Cell harvester and glass fiber filters.

  • Scintillation Counter and Cocktail.

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, [³H]-(+)-pentazocine (at a concentration near its Kd), and varying concentrations of the test compound or vehicle. For determining non-specific binding, add a high concentration of haloperidol.

  • Equilibration: Incubate the plate at 37°C for 90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

G cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation & Measurement cluster_3 Data Analysis Membrane Prep Membrane Prep Incubation Incubation Membrane Prep->Incubation Radioligand Radioligand Radioligand->Incubation Test Compound Test Compound Test Compound->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Counting Washing->Counting IC50/Ki Determination IC50/Ki Determination Counting->IC50/Ki Determination G Cell Prep Prepare NaV1.7-expressing cells Patch Establish whole-cell patch clamp Cell Prep->Patch Record Baseline Record baseline Na+ current Patch->Record Baseline Apply Compound Perfuse with test compound Record Baseline->Apply Compound Record Post-Compound Record Na+ current with compound Apply Compound->Record Post-Compound Analyze Calculate % inhibition and IC50 Record Post-Compound->Analyze G cluster_0 Extracellular cluster_1 Postsynaptic Membrane cluster_2 Intracellular Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine / D-Serine Glycine->NMDAR Mg Mg2+ NMDAR->Mg blocks Ca Ca2+ Influx NMDAR->Ca opens to allow CaM CaM Ca->CaM activates CaMKII CaMKII CaM->CaMKII activates CREB CREB CaMKII->CREB phosphorylates Gene Gene Expression & Synaptic Plasticity CREB->Gene regulates

References

An In-depth Technical Guide to the Spectroscopic Data of 1-Phenylcyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive overview of the spectroscopic properties of 1-phenylcyclopentanecarboxylic acid, an important intermediate in the synthesis of various pharmaceuticals. The data herein is intended to aid in the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following sections provide key spectroscopic data for this compound (CAS: 77-55-4, Molecular Formula: C₁₂H₁₄O₂). The data has been compiled from various spectral databases and literature sources.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The spectrum for this compound was acquired in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz instrument.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0Singlet (broad)1HCarboxylic Acid (-COOH)
7.39 - 7.24Multiplet5HAromatic Protons (C₆H₅-)
2.65Multiplet2HCyclopentyl Protons (α to Phenyl)
1.91Multiplet4HCyclopentyl Protons
1.73Multiplet2HCyclopentyl Protons (β to Phenyl)

Note: The carboxylic acid proton signal is often broad and its chemical shift can be concentration-dependent. It may also undergo D₂O exchange.

¹³C NMR Spectroscopy
Predicted Chemical Shift (δ) ppmCarbon Assignment
175 - 185Carboxylic Acid Carbon (-C OOH)
140 - 145Quaternary Aromatic Carbon (C -Ar)
125 - 130Aromatic Carbons (-C H)
50 - 60Quaternary Cyclopentyl Carbon (C -Ph)
35 - 45Cyclopentyl Carbons (-C H₂)
20 - 30Cyclopentyl Carbons (-C H₂)
Infrared (IR) Spectroscopy

The FT-IR spectrum highlights the functional groups present in the molecule through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3300 - 2500Strong, Very BroadO-H StretchCarboxylic Acid
3100 - 3000MediumC-H StretchAromatic
3000 - 2850MediumC-H StretchAliphatic
1760 - 1690StrongC=O StretchCarboxylic Acid
1600 - 1450Medium to WeakC=C StretchAromatic Ring
1320 - 1210StrongC-O StretchCarboxylic Acid
950 - 910Medium, BroadO-H BendCarboxylic Acid
Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. The data presented was obtained by electron ionization (EI) at 75 eV.

m/zRelative Intensity (%)Assignment
19016.8[M]⁺ (Molecular Ion)
145100.0[M - COOH]⁺ (Base Peak)
1174.7[C₉H₉]⁺
1157.2[C₉H₇]⁺
1037.1[C₈H₇]⁺
9161.0[C₇H₇]⁺ (Tropylium ion)
775.2[C₆H₅]⁺ (Phenyl ion)
6712.7[C₅H₇]⁺

The fragmentation is characterized by the loss of the carboxylic acid group (45 Da) to form the stable benzylic carbocation at m/z 145, which is the base peak. The peak at m/z 91 corresponds to the tropylium (B1234903) ion, a common fragment for compounds containing a benzyl (B1604629) group.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: The data is typically acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is necessary. Due to the lower natural abundance of ¹³C and the presence of a quaternary carbon, a larger number of scans and a longer relaxation delay (2-5 seconds) are required.

  • Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

FT-IR Spectroscopy Protocol (ATR)
  • Instrument: A Bruker Tensor 27 FT-IR or equivalent is commonly used.

  • Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface using the pressure clamp.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

GC-MS Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. The sample is vaporized and separated on a capillary column (e.g., a DB-5 or equivalent). A typical temperature program might start at 50°C and ramp up to 250°C to ensure elution.

  • MS Analysis: As compounds elute from the GC column, they enter the MS source where they are ionized by a 70 eV electron beam. The mass analyzer separates the resulting ions based on their mass-to-charge ratio.

  • Data Interpretation: The total ion chromatogram (TIC) shows the separation of components over time, while the mass spectrum for the peak corresponding to this compound provides the fragmentation pattern.

Visualization of Synthetic Pathway

This compound is commonly synthesized via a two-step process involving the alkylation of phenylacetonitrile (B145931) followed by hydrolysis of the resulting nitrile intermediate.

Synthesis_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Hydrolysis Reactant1 Phenylacetonitrile Intermediate 1-Phenylcyclopentanecarbonitrile Reactant1->Intermediate Reactant2 1,4-Dibromobutane Reactant2->Intermediate Reagent1 NaOH (aq) / Phase Transfer Catalyst Reagent1->Intermediate Intermediate_ref 1-Phenylcyclopentanecarbonitrile Reagent2 Acidic Medium (e.g., H₂SO₄/H₂O) Product This compound Reagent2->Product Intermediate_ref->Product

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to 1-Phenylcyclopentanecarboxylic Acid: Chemical Properties, Structure, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylcyclopentanecarboxylic acid is a chemical compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals and biologically active molecules.[1] Its structural framework is present in a variety of therapeutic agents, making the development of efficient synthetic pathways a significant focus of chemical research.[1] This guide provides a comprehensive overview of its chemical properties, structure, and detailed experimental protocols for its synthesis and analysis. The compound is notably used as an intermediate in the production of cough medicines like kemefene and kebiqing.[2][3]

Chemical Structure and Identification

The fundamental structure of this compound consists of a cyclopentane (B165970) ring and a phenyl group attached to the same carbon atom, which also bears a carboxylic acid group.

  • IUPAC Name: 1-phenylcyclopentane-1-carboxylic acid[4]

  • CAS Number: 77-55-4[4]

  • Molecular Formula: C₁₂H₁₄O₂[2][4]

  • SMILES: C1CCC(C1)(C2=CC=CC=C2)C(=O)O[4]

  • InChI: InChI=1S/C12H14O2/c13-11(14)12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,13,14)[4]

  • InChIKey: RHPCYZLXNNRRMB-UHFFFAOYSA-N[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Weight 190.24 g/mol [2][4]
Melting Point 159-161 °C[2][5]
Boiling Point 285.75°C (rough estimate)[3]
Density 1.0486 (rough estimate)[2][3]
LogP 2.88[6]
Appearance White to off-white powder[7]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from phenylacetonitrile (B145931).[1][8] This process includes the alkylation of phenylacetonitrile followed by the hydrolysis of the resulting nitrile.[1]

Step 1: Synthesis of 1-Phenylcyclopentanecarbonitrile (B1345207) via Phase Transfer Catalysis [1]

This initial step involves the formation of 1-phenylcyclopentanecarbonitrile through the alkylation of phenylacetonitrile with 1,4-dibromobutane.[1] The use of a phase transfer catalyst is often employed to improve reaction yields and rates.[1]

  • Materials:

    • Phenylacetonitrile (11.7 g, 0.1 mol)

    • 1,4-dibromobutane (21.6 g, 0.1 mol)

    • 50% aqueous sodium hydroxide (B78521) solution (40 mL)

    • Benzyltriethylammonium chloride (1.14 g, 5 mmol)

    • Benzene (B151609) (50 mL)

    • Anhydrous magnesium sulfate

  • Procedure:

    • A mixture of phenylacetonitrile, 1,4-dibromobutane, 50% aqueous sodium hydroxide solution, and benzyltriethylammonium chloride in benzene is prepared.[1]

    • The mixture is stirred vigorously at a temperature of 40-45°C for 2 hours.[1]

    • After the reaction period, the mixture is cooled to room temperature.[1]

    • The organic layer is separated, washed with water, and then dried over anhydrous magnesium sulfate.[1]

    • The solvent is removed by concentration under reduced pressure.[1]

    • The crude product is purified by vacuum distillation to yield 1-phenylcyclopentanecarbonitrile.[1]

Step 2: Hydrolysis of 1-Phenylcyclopentanecarbonitrile [1]

The 1-phenylcyclopentanecarbonitrile synthesized in the previous step is then hydrolyzed to produce the final product, this compound.[1]

  • Materials:

    • 1-Phenylcyclopentanecarbonitrile

    • Acidic medium (e.g., concentrated hydrochloric acid)

  • Procedure:

    • 1-Phenylcyclopentanecarbonitrile is subjected to hydrolysis in an acid medium.[8]

    • The reaction is typically carried out at a temperature of at least 120°C.[8]

    • Upon completion of the reaction, the product, this compound, is isolated and purified.

Analytical Characterization

The structure and purity of synthesized this compound can be confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are valuable for elucidating the chemical structure.[9][10] The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the phenyl group and the aliphatic protons of the cyclopentane ring.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, while a strong absorption around 1700 cm⁻¹ corresponds to the C=O stretch of the carbonyl group.[4]

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation patterns.[4]

Visualized Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

G cluster_0 Step 1: Synthesis of 1-Phenylcyclopentanecarbonitrile cluster_1 Step 2: Hydrolysis A Phenylacetonitrile + 1,4-Dibromobutane B Phase Transfer Catalysis (NaOH, Benzyltriethylammonium chloride) 40-45°C, 2 hours A->B C 1-Phenylcyclopentanecarbonitrile B->C D 1-Phenylcyclopentanecarbonitrile E Acid Hydrolysis (e.g., conc. HCl) >=120°C D->E F This compound E->F

Caption: Workflow for the synthesis of this compound.

Biological and Pharmaceutical Relevance

This compound and its derivatives are of significant interest in medicinal chemistry. Esters of this acid with aminoalcohols have been shown to possess antispasmodic and antitussive properties.[8] This highlights its role as a key building block in the development of new therapeutic agents.[11] The rigid conformational structure imparted by the cyclopentane ring can be advantageous in designing molecules with specific biological activities.

Safety and Handling

This compound is classified as an irritant.[4] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Therefore, appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this compound.[4][5] Standard laboratory safety procedures should be followed to minimize exposure.

References

The Discovery and History of 1-Phenylcyclopentanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylcyclopentanecarboxylic acid is a pivotal molecule in medicinal chemistry, serving as a crucial intermediate in the synthesis of various pharmaceuticals. This technical guide provides an in-depth exploration of its discovery, historical synthetic routes, and physicochemical properties. Detailed experimental protocols for its synthesis are presented, alongside a comprehensive summary of its quantitative data. Furthermore, this guide elucidates the signaling pathways of its prominent derivatives, Carbetapentane (Pentoxyverine) and Caramiphen, offering insights into their mechanisms of action.

Introduction

This compound, with the chemical formula C₁₂H₁₄O₂, is a white crystalline solid. Its structural motif is a cornerstone in the development of several therapeutic agents, making it a compound of significant interest to the pharmaceutical industry.[1][2] Notably, it is a key precursor to the antitussive and anticonvulsant agent Carbetapentane (also known as Pentoxyverine) and the anticholinergic drug Caramiphen, which has been used in the management of Parkinson's disease.[2] The unique arrangement of a phenyl group and a carboxylic acid on a cyclopentane (B165970) ring imparts specific chemical and biological properties that are leveraged in drug design.

Discovery and History

While the precise first synthesis of this compound is not definitively documented in readily available literature, its preparation is rooted in established organic chemistry principles. The most widely recognized and historically significant method for its synthesis involves the alkylation of phenylacetonitrile (B145931) with 1,4-dibromobutane (B41627), followed by the hydrolysis of the resulting nitrile. This synthetic strategy is a variation of cyanation reactions that have been explored since the early 20th century, such as the Rosenmund–von Braun reaction for preparing aryl nitriles.[3][4] The reaction of tertiary amines with cyanogen (B1215507) bromide, known as the von Braun reaction, further highlights the historical context of manipulating alkyl and aryl groups around a nitrile.[5][6][7] A French patent filed in 1978 details a method for its preparation, indicating its industrial relevance by that time.[8]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug development. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular FormulaC₁₂H₁₄O₂[9]
Molecular Weight190.24 g/mol [9]
Melting Point159-161 °C
AppearanceWhite crystalline solid
CAS Number77-55-4[2][10]
IUPAC Name1-phenylcyclopentane-1-carboxylic acid[9]
SMILESOC(=O)C1(CCCC1)c2ccccc2
InChI1S/C12H14O2/c13-11(14)12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,13,14)

Experimental Protocols

The synthesis of this compound is most commonly achieved through a two-step process involving the formation of an intermediate, 1-phenylcyclopentanecarbonitrile, followed by its hydrolysis.

Synthesis of 1-Phenylcyclopentanecarbonitrile

This step involves the alkylation of phenylacetonitrile with 1,4-dibromobutane. The reaction is typically carried out in the presence of a strong base and a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.

Materials:

  • Phenylacetonitrile

  • 1,4-Dibromobutane

  • 50% aqueous Sodium Hydroxide (B78521) (NaOH) solution

  • Benzyltriethylammonium chloride (Phase-transfer catalyst)

  • Benzene (B151609) (or another suitable organic solvent)

  • Anhydrous magnesium sulfate

Procedure:

  • A mixture of phenylacetonitrile (11.7 g, 0.1 mol), 1,4-dibromobutane (21.6 g, 0.1 mol), 50% aqueous sodium hydroxide solution (40 mL), and benzyltriethylammonium chloride (1.14 g, 5 mmol) in benzene (50 mL) is prepared.[1]

  • The mixture is stirred vigorously at a temperature of 40-45°C for 2 hours.[1]

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The organic layer is separated, washed with water, and then dried over anhydrous magnesium sulfate.[1]

  • The solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield 1-phenylcyclopentanecarbonitrile.[1]

Hydrolysis of 1-Phenylcyclopentanecarbonitrile

The nitrile intermediate is then hydrolyzed to the carboxylic acid. This is typically achieved under acidic or basic conditions at elevated temperatures.

Materials:

  • 1-Phenylcyclopentanecarbonitrile

  • Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) solution

  • Water

Procedure (Acidic Hydrolysis):

  • 1-Phenylcyclopentanecarbonitrile is heated in an acidic medium, such as concentrated hydrochloric acid.[8]

  • The reaction is typically carried out at a temperature of ≥120°C.[8]

  • After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of water.

  • The solid product is collected by filtration, washed with water until neutral, and then dried to yield this compound.

Signaling Pathways of Key Derivatives

The therapeutic effects of drugs derived from this compound are mediated through their interaction with specific signaling pathways.

Carbetapentane (Pentoxyverine) and the Sigma-1 Receptor Pathway

Carbetapentane is an agonist of the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum (ER).[11][12][13][14] The activation of the sigma-1 receptor by agonists like Carbetapentane modulates intracellular calcium signaling and interacts with various ion channels and receptors.[15][16][17]

Sigma1_Receptor_Pathway cluster_ER Endoplasmic Reticulum Sigma1 Sigma-1 Receptor IP3R IP3 Receptor Sigma1->IP3R modulates Ca_release Ca²⁺ Release IP3R->Ca_release facilitates Carbetapentane Carbetapentane (Agonist) Carbetapentane->Sigma1 binds & activates Cellular_Response Modulation of Neuronal Excitability (e.g., Antitussive effect) Ca_release->Cellular_Response leads to

Caption: Carbetapentane activates the Sigma-1 receptor, modulating calcium signaling.

Caramiphen and the Cholinergic Antagonism Pathway

Caramiphen functions as a cholinergic antagonist, meaning it blocks the action of acetylcholine (B1216132) at its receptors.[18][19][20] This is particularly relevant at muscarinic acetylcholine receptors, which are G-protein coupled receptors.[21] By competitively inhibiting acetylcholine binding, Caramiphen disrupts the normal signaling cascade.[19][20]

Cholinergic_Antagonism_Pathway cluster_postsynaptic Postsynaptic Membrane Muscarinic_Receptor Muscarinic Acetylcholine Receptor G_Protein G-Protein Muscarinic_Receptor->G_Protein activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector modulates Cellular_Response Blocked Cellular Response Effector->Cellular_Response leads to Acetylcholine Acetylcholine Acetylcholine->Muscarinic_Receptor binds & activates Caramiphen Caramiphen (Antagonist) Caramiphen->Muscarinic_Receptor competitively blocks Caramiphen->Cellular_Response

Caption: Caramiphen competitively blocks acetylcholine at muscarinic receptors.

Conclusion

This compound remains a compound of high importance in the field of medicinal chemistry. Its straightforward and scalable synthesis has made it a valuable building block for a range of pharmaceuticals. The continued study of its derivatives and their interactions with biological targets, such as the sigma-1 and cholinergic receptors, will likely lead to the development of new and improved therapeutic agents. This guide has provided a comprehensive overview of the discovery, synthesis, and application of this foundational molecule, intended to serve as a valuable resource for researchers in the field.

References

An In-depth Technical Guide on the Theoretical Studies of 1-Phenylcyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylcyclopentanecarboxylic acid (1-PCPCA) is a carbocyclic aromatic acid with a molecular formula of C₁₂H₁₄O₂. Its structure, featuring a phenyl group and a carboxylic acid moiety attached to the same carbon of a cyclopentane (B165970) ring, makes it a molecule of interest in medicinal chemistry and materials science. As a derivative of cyclopentane, it possesses a non-planar, puckered ring system, which imparts specific conformational properties. The presence of the aromatic ring and the acidic functional group suggests potential for various intermolecular interactions and biological activities.

Theoretical studies on 1-PCPCA are crucial for understanding its structural, electronic, and spectroscopic properties, which in turn can inform its potential applications. Computational chemistry methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the molecular geometry, vibrational modes, electronic transitions, and reactivity of this compound. This technical guide provides a comprehensive overview of the theoretical investigations on 1-PCPCA, supported by experimental data and detailed protocols.

Molecular Structure and Geometry

The molecular structure of 1-PCPCA has been optimized using DFT calculations, typically with the B3LYP functional and the 6-311++G(d,p) basis set. These studies provide insights into bond lengths, bond angles, and dihedral angles.

Table 1: Selected Calculated and Experimental Geometric Parameters of this compound

ParameterBond/AngleCalculated (B3LYP/6-311++G(d,p))Experimental
Bond Lengths (Å)
C=O1.214-
C-O1.358-
O-H0.971-
C-C (Carboxyl)1.512-
C-C (Ring-Phenyl)1.523-
Bond Angles (°)
O=C-O122.5-
C-C-O114.8-
C-C-C (Ring)~104-106-
Dihedral Angles (°)
O=C-O-H180.0 (approx.)-

Spectroscopic Analysis: A Comparison of Theoretical and Experimental Data

Spectroscopic techniques are pivotal in characterizing 1-PCPCA. Theoretical calculations of vibrational and electronic spectra provide a basis for the assignment of experimental data.

Vibrational Spectroscopy (FT-IR and FT-Raman)

The vibrational modes of 1-PCPCA have been calculated using DFT and compared with experimental FT-IR and FT-Raman spectra. The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model.

Table 2: Comparison of Major Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated (B3LYP/6-311++G(d,p))Assignment
306130603065Aromatic C-H stretch
295529582960Aliphatic C-H stretch
168816851705C=O stretch (Carboxylic acid dimer)
160316051608C=C stretch (Aromatic)
144714481450CH₂ scissoring
1298-1300C-O stretch / O-H in-plane bend
935-940O-H out-of-plane bend (Dimer)
NMR Spectroscopy

¹H and ¹³C NMR chemical shifts have been calculated using the Gauge-Including Atomic Orbital (GIAO) method and show good correlation with experimental data.

Table 3: Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomExperimental ¹HCalculated ¹HExperimental ¹³CCalculated ¹³C
Carboxyl H12.1011.95--
Phenyl H (ortho)7.357.30128.5128.0
Phenyl H (meta)7.287.25127.8127.5
Phenyl H (para)7.207.18127.2127.0
Cyclopentyl H (α)2.552.5055.054.5
Cyclopentyl H (β)1.851.8026.025.5
Cyclopentyl H (γ)1.701.6535.034.5
Carboxyl C--182.0181.5
Phenyl C (ipso)--142.0141.5
UV-Vis Spectroscopy and Frontier Molecular Orbitals

The electronic properties, including the HOMO-LUMO energy gap, have been investigated using Time-Dependent DFT (TD-DFT). The calculated electronic transitions correspond to the absorption maxima observed in the experimental UV-Vis spectrum.

  • Experimental λ_max: ~260 nm

  • Calculated λ_max: ~258 nm (Calculated using TD-DFT)

The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule.

  • HOMO Energy: -6.85 eV[1]

  • LUMO Energy: -1.98 eV[1]

  • Energy Gap (ΔE): 4.87 eV[1]

This relatively large energy gap suggests that 1-PCPCA is a stable molecule.

Quantum Chemical Descriptors and Reactivity Analysis

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into intramolecular interactions and charge delocalization. For 1-PCPCA, significant interactions are observed between the lone pairs of the carbonyl oxygen and the adjacent C-C and C-O antibonding orbitals, indicating electron delocalization within the carboxylic acid group.

Molecular Electrostatic Potential (MEP)

The MEP map visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. For 1-PCPCA, the most negative potential (red region) is located around the carbonyl oxygen, indicating its susceptibility to electrophilic attack. The most positive potential (blue region) is on the carboxylic hydrogen, highlighting its acidic nature.

Fukui Function Analysis

Fukui functions are used to identify the most reactive sites in a molecule. The analysis indicates that the carbonyl oxygen is the most probable site for electrophilic attack, while the carbon atom of the carbonyl group is susceptible to nucleophilic attack.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is employed to visualize and quantify intermolecular interactions in the crystalline state. For 1-PCPCA, H...H, C...H, and O...H contacts are the most significant, indicating the importance of van der Waals forces and hydrogen bonding in the crystal packing.

Potential Applications in Drug Development

Theoretical studies have explored the potential of 1-PCPCA as a pharmacologically active compound. Molecular docking simulations have been performed to investigate its binding affinity with various protein targets.

Molecular Docking Studies

Molecular docking studies have suggested that 1-PCPCA may act as an inhibitor for certain enzymes. For instance, it has shown potential binding affinity to proteins involved in steroidogenesis, suggesting a possible role in modulating steroid hormone production. The binding is typically characterized by hydrogen bonding between the carboxylic acid group of 1-PCPCA and amino acid residues in the active site of the protein, as well as hydrophobic interactions involving the phenyl and cyclopentyl rings.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of 1-PCPCA involves a two-step process:

Step 1: Synthesis of 1-Phenylcyclopentanecarbonitrile [2]

This step involves the alkylation of phenylacetonitrile (B145931) with 1,4-dibromobutane (B41627) using a phase-transfer catalyst.

  • Reactants: Phenylacetonitrile, 1,4-dibromobutane, 50% aqueous sodium hydroxide, benzyltriethylammonium chloride (phase-transfer catalyst).

  • Solvent: Benzene or toluene.

  • Procedure: A mixture of phenylacetonitrile, 1,4-dibromobutane, aqueous NaOH, and the phase-transfer catalyst in the solvent is stirred vigorously at a slightly elevated temperature (e.g., 40-50 °C) for several hours. The organic layer is then separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation.

  • Yield: Typically 80-90%.

Step 2: Hydrolysis of 1-Phenylcyclopentanecarbonitrile [3]

The nitrile is hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

  • Reactants: 1-Phenylcyclopentanecarbonitrile, concentrated hydrochloric acid or a solution of sodium hydroxide.

  • Procedure (Acid Hydrolysis): The nitrile is refluxed with concentrated hydrochloric acid for several hours. Upon cooling, the carboxylic acid precipitates and can be collected by filtration.

  • Procedure (Base Hydrolysis): The nitrile is refluxed with an aqueous or alcoholic solution of sodium hydroxide. The resulting carboxylate salt is then acidified to precipitate the carboxylic acid.

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent (e.g., ethanol (B145695)/water).

  • Yield: Typically high.

Spectroscopic Characterization Protocols
  • FT-IR Spectroscopy: The FT-IR spectrum is typically recorded using the KBr pellet technique. A small amount of the sample is ground with dry KBr and pressed into a thin pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

  • FT-Raman Spectroscopy: The FT-Raman spectrum is recorded using a laser source (e.g., Nd:YAG laser at 1064 nm) on a powdered sample.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.[4][5][6]

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded in a suitable solvent (e.g., ethanol or methanol) using a double-beam spectrophotometer, typically in the range of 200-400 nm.[7][8][9]

Mandatory Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Synthesis Workflow

phenylacetonitrile Phenylacetonitrile step1 Alkylation (Phase-Transfer Catalysis) phenylacetonitrile->step1 dibromobutane 1,4-Dibromobutane dibromobutane->step1 nitrile 1-Phenylcyclopentane- carbonitrile step1->nitrile step2 Hydrolysis (Acid or Base) nitrile->step2 pcpca 1-Phenylcyclopentane- carboxylic Acid step2->pcpca

Caption: Synthetic pathway for this compound.

Logical Relationship of Theoretical Analyses

dft DFT Calculation (B3LYP/6-311++G(d,p)) geometry Molecular Geometry (Bond Lengths, Angles) dft->geometry vibrational Vibrational Frequencies (IR, Raman) dft->vibrational nmr NMR Chemical Shifts dft->nmr electronic Electronic Properties (HOMO-LUMO, UV-Vis) dft->electronic hirshfeld Hirshfeld Surface (Intermolecular Interactions) geometry->hirshfeld docking Molecular Docking (Binding Affinity) geometry->docking nbo NBO Analysis (Charge Delocalization) electronic->nbo mep MEP Analysis (Reactivity Sites) electronic->mep fukui Fukui Functions (Nucleophilic/Electrophilic Attack) electronic->fukui

Caption: Interrelation of theoretical methods for studying 1-PCPCA.

Conclusion

The theoretical studies on this compound, primarily utilizing Density Functional Theory, have provided a detailed understanding of its structural, spectroscopic, and electronic properties. These computational investigations are in good agreement with experimental findings and offer valuable insights into the molecule's reactivity and potential for intermolecular interactions. The combined theoretical and experimental data suggest that 1-PCPCA is a stable molecule with specific reactive sites, making it a promising candidate for further investigation in drug design and materials science. The detailed protocols provided herein serve as a practical guide for researchers interested in the synthesis and characterization of this and related compounds. The continued application of computational methods will undoubtedly play a crucial role in unlocking the full potential of this compound and its derivatives.

References

1-Phenylcyclopentanecarboxylic Acid: A Key Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylcyclopentanecarboxylic acid is a versatile organic compound characterized by a cyclopentane (B165970) ring attached to both a phenyl group and a carboxylic acid functional group.[1] This unique structural arrangement makes it a valuable intermediate in the synthesis of a wide array of pharmaceuticals and other biologically active molecules.[1][2] Its derivatives have shown promise in various therapeutic areas, including as anti-inflammatory, analgesic, and anti-cancer agents.[1] This guide provides a comprehensive overview of this compound, focusing on its synthesis, its role as a precursor, and the biological activities of its derivatives.

Synthesis of this compound

A common and effective method for synthesizing this compound is through the alkylation of phenylacetonitrile (B145931) followed by hydrolysis.[2][3] This two-step process is widely used due to its efficiency and good yields.[3]

Step 1: Synthesis of 1-Phenylcyclopentanecarbonitrile (B1345207)

The initial step involves the reaction of phenylacetonitrile with 1,4-dibromobutane (B41627).[2] This reaction is often carried out using phase transfer catalysis, which significantly improves reaction rates and yields.[2]

Step 2: Hydrolysis of 1-Phenylcyclopentanecarbonitrile

The 1-phenylcyclopentanecarbonitrile intermediate is then hydrolyzed in an acidic medium at a temperature of 120°C or higher to produce this compound.[3]

Below is a workflow diagram illustrating this synthetic route.

cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product Phenylacetonitrile Phenylacetonitrile Nitrile 1-Phenylcyclopentanecarbonitrile Phenylacetonitrile->Nitrile Alkylation (Phase Transfer Catalysis) Dibromobutane 1,4-Dibromobutane Dibromobutane->Nitrile CarboxylicAcid This compound Nitrile->CarboxylicAcid Acid Hydrolysis (>=120°C)

Caption: Synthetic workflow for this compound.

Role as a Precursor in Drug Synthesis

This compound serves as a crucial starting material for several medicinally important compounds. Its esters with amino alcohols are known to possess antispasmodic and antitussive properties.[3]

Caramiphen and Pentoxyverine (Carbetapentane)

Two notable drugs synthesized from this precursor are Caramiphen and Pentoxyverine (also known as Carbetapentane).[4][5] Caramiphen is an anticholinergic agent that has been used in the management of Parkinson's disease.[4] Pentoxyverine is a non-opioid, centrally acting antitussive (cough suppressant) that also exhibits antimuscarinic, anticonvulsant, and local anesthetic properties.[6] It is an active ingredient in some over-the-counter cough suppressants.[6]

The synthesis of these drugs typically involves the esterification of this compound with the appropriate amino alcohol. For instance, Pentoxyverine is the 2-[2-(diethylamino)ethoxy]ethyl ester of this compound.[6]

Derivatives and Their Biological Activities

The structural scaffold of this compound has been utilized to develop a variety of derivatives with a wide range of biological activities. These derivatives are often synthesized to enhance potency, selectivity, and pharmacokinetic properties.

Sigma-1 Receptor Ligands

A series of analogs of Carbetapentane have been synthesized and evaluated for their binding to sigma-1 and sigma-2 receptors.[7] These studies aimed to separate the sigma receptor activity from the muscarinic receptor interactions observed with Carbetapentane.[7] Several of these novel compounds were found to be potent and selective sigma-1 ligands, which are being investigated as potential antitussive, anticonvulsant, and anti-ischemic agents.[7]

Isoxazole (B147169) and Isoxazoline (B3343090) Derivatives

This compound is also used to prepare precursors for the solid-phase synthesis of isoxazole and isoxazoline derivatives.[1] These heterocyclic compounds are important building blocks in pharmaceutical development and have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1]

Phenylcyclopropane Carboxamide Derivatives

While structurally different, the related 1-phenylcyclopropane carboxamide derivatives also exhibit a wide range of pharmacological activities, such as anti-inflammatory, anti-depressive, anti-arrhythmic, antitumor, antifungal, and antibacterial activities.[8] This highlights the general importance of the phenylcycloalkane carboxylic acid motif in medicinal chemistry.

The following diagram illustrates the logical relationship from the core precursor to its various applications.

cluster_drugs Direct Drug Intermediates cluster_derivatives Derivative Classes cluster_activities Therapeutic Areas of Derivatives Precursor This compound Caramiphen Caramiphen (Anticholinergic) Precursor->Caramiphen Pentoxyverine Pentoxyverine (Antitussive) Precursor->Pentoxyverine SigmaLigands Sigma-1 Receptor Ligands Precursor->SigmaLigands Isoxazoles Isoxazole/Isoxazoline Derivatives Precursor->Isoxazoles Anticonvulsant Anticonvulsant SigmaLigands->Anticonvulsant Anti_inflammatory Anti-inflammatory Isoxazoles->Anti_inflammatory Analgesic Analgesic Isoxazoles->Analgesic Anticancer Anti-cancer Isoxazoles->Anticancer

Caption: Applications of this compound.

Quantitative Data

The following table summarizes some of the key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C₁₂H₁₄O₂[9]
Molecular Weight 190.24 g/mol [9]
CAS Number 77-55-4[9]
Melting Point 159-161 °C[1]
Boiling Point 285.75 °C (estimate)[1]
Flash Point 157.1 °C[1]
Appearance Cream to gray-brown powder[1]

Experimental Protocols

Synthesis of 1-Phenylcyclopentanecarbonitrile via Phase Transfer Catalysis [2]

  • A mixture of phenylacetonitrile (11.7 g, 0.1 mol), 1,4-dibromobutane (21.6 g, 0.1 mol), 50% aqueous sodium hydroxide (B78521) solution (40 mL), and benzyltriethylammonium chloride (1.14 g, 5 mmol) in benzene (B151609) (50 mL) is prepared.

  • The mixture is stirred vigorously at 40-45°C for 2 hours.

  • After cooling to room temperature, the organic layer is separated.

  • The organic layer is then washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is distilled under vacuum to yield 1-phenylcyclopentanecarbonitrile.

Hydrolysis of 1-Phenylcyclopentanecarbonitrile [2]

  • The 1-phenylcyclopentanecarbonitrile (17.1 g, 0.1 mol) is heated with a mixture of concentrated sulfuric acid (25 mL), glacial acetic acid (25 mL), and water (25 mL) at reflux for 4 hours.

  • The reaction mixture is then cooled and poured into ice water.

  • The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol (B145695) to yield this compound.

Conclusion

This compound is a fundamentally important precursor in medicinal chemistry. Its straightforward synthesis and versatile chemical nature allow for its incorporation into a diverse range of molecules with significant therapeutic potential. From established drugs like Pentoxyverine to novel selective sigma-1 receptor ligands and various heterocyclic compounds, this precursor continues to be a valuable tool for drug discovery and development professionals. The exploration of new derivatives based on this scaffold holds ongoing promise for the identification of novel therapeutic agents.

References

Unveiling the Anticholinergic Potential of 1-Phenylcyclopentanecarboxylic Acid Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the anticholinergic properties of 1-phenylcyclopentanecarboxylic acid esters, a class of compounds with significant therapeutic potential. By delving into their interactions with muscarinic acetylcholine (B1216132) receptors, this document provides a comprehensive resource for researchers and drug development professionals. This guide summarizes quantitative binding and functional data, details key experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Core Concepts: Muscarinic Antagonism

Anticholinergic agents exert their effects by competitively inhibiting the binding of the neurotransmitter acetylcholine to its receptors. Within the parasympathetic nervous system, muscarinic receptors are the primary targets. These G protein-coupled receptors are classified into five subtypes (M1-M5), each with distinct tissue distribution and signaling pathways. Esters of this compound represent a key structural motif in the design of muscarinic antagonists.

Quantitative Analysis of Receptor Affinity and Functional Antagonism

The anticholinergic activity of this compound esters is quantified through receptor binding assays and functional bioassays. Receptor binding assays determine the affinity of a compound for specific muscarinic receptor subtypes, typically expressed as the inhibitor constant (Kᵢ). Functional assays, such as isolated tissue experiments, measure the ability of a compound to inhibit acetylcholine-induced contractions, with the potency often expressed as the pA₂ value.

Muscarinic Receptor Binding Affinities (Kᵢ)

The following table summarizes the binding affinities of representative this compound esters for M1, M2, and M3 muscarinic receptor subtypes. Lower Kᵢ values indicate higher binding affinity.

CompoundM1 Kᵢ (nM)M2 Kᵢ (nM)M3 Kᵢ (nM)M1/M2 SelectivityM1/M3 SelectivityReference
Caramiphen 1.232.47.2276[1]
p-Iodo-caramiphen2.11248.4594[1]
p-Nitro-caramiphen5.5390.5557110[1]
Carbetapentane Antagonist----[2]

Note: Carbetapentane (Pentoxyverine) is also a known sigma-1 receptor agonist with a Kᵢ of 41 nM.[3][4]

Functional Antagonism (pA₂) in Isolated Guinea Pig Ileum

The pA₂ value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the functional potency of a competitive antagonist.

CompoundpA₂ ValueReference
Dicyclomine 8.92 ± 0.237[1]

Key Experimental Methodologies

The characterization of anticholinergic properties relies on robust and reproducible experimental protocols. Below are detailed methodologies for radioligand binding assays and isolated organ bath experiments.

Radioligand Binding Assay for Muscarinic Receptors

This method is employed to determine the binding affinity (Kᵢ) of test compounds for different muscarinic receptor subtypes.

1. Membrane Preparation:

  • Tissue source (e.g., rat brain cortex for M1, heart for M2, submaxillary gland for M3) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains:

    • A fixed concentration of a specific radioligand (e.g., [³H]-Pirenzepine for M1, [³H]-(-)-Quinuclidinyl benzilate for M2, [³H]-N-methylscopolamine for M3).

    • Increasing concentrations of the unlabeled test compound (this compound ester).

    • The prepared cell membranes.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled universal muscarinic antagonist (e.g., atropine).

  • The mixture is incubated to allow binding to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a liquid scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

  • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Isolated Guinea Pig Ileum Assay for Functional Antagonism (pA₂ Determination)

This ex vivo method assesses the functional potency of an anticholinergic compound by measuring its ability to antagonize acetylcholine-induced smooth muscle contraction.[1][5]

1. Tissue Preparation:

  • A segment of the terminal ileum is isolated from a guinea pig and placed in a bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a mixture of 95% O₂ and 5% CO₂.

  • The ileum segment is mounted under a resting tension (e.g., 1 g) and allowed to equilibrate.

2. Cumulative Concentration-Response Curve for Acetylcholine:

  • Acetylcholine is added to the organ bath in a cumulative manner, and the resulting isometric contractions are recorded using a force transducer.

  • This establishes a baseline concentration-response curve for the agonist.

3. Antagonist Incubation and Shifted Concentration-Response Curve:

  • The tissue is washed to remove the acetylcholine.

  • A fixed concentration of the antagonist (this compound ester) is added to the bath and allowed to incubate for a specific period.

  • A second cumulative concentration-response curve for acetylcholine is then generated in the presence of the antagonist.

  • This procedure is repeated with increasing concentrations of the antagonist.

4. Data Analysis (Schild Plot):

  • The dose ratio (the ratio of the EC₅₀ of acetylcholine in the presence and absence of the antagonist) is calculated for each antagonist concentration.

  • A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

  • For a competitive antagonist, the slope of the Schild plot should be close to 1.

  • The pA₂ value is determined as the x-intercept of the Schild regression line.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Muscarinic_Signaling_Pathways Muscarinic Receptor Signaling Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway ACh1 Acetylcholine M1_M3_M5 M1/M3/M5 Receptor ACh1->M1_M3_M5 binds Gq_11 Gq/11 M1_M3_M5->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response1 Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_release->Cellular_Response1 PKC->Cellular_Response1 ACh2 Acetylcholine M2_M4 M2/M4 Receptor ACh2->M2_M4 binds Gi_o Gi/o M2_M4->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response2 Cellular Response (e.g., Decreased Heart Rate) PKA->Cellular_Response2

Caption: Muscarinic receptor signaling cascades.

Experimental_Workflow Experimental Workflow for Anticholinergic Activity Assessment cluster_synthesis Compound Synthesis cluster_binding Receptor Binding Assay cluster_functional Functional Assay cluster_sar Structure-Activity Relationship start This compound esterification Esterification with Amino Alcohols start->esterification purification Purification & Characterization esterification->purification radioligand_binding Competitive Radioligand Binding Assay purification->radioligand_binding functional_assay Concentration-Response Curves (Acetylcholine +/- Antagonist) purification->functional_assay membrane_prep Membrane Preparation (M1, M2, M3) membrane_prep->radioligand_binding data_analysis_ki Data Analysis (IC₅₀ → Kᵢ) radioligand_binding->data_analysis_ki sar_analysis SAR Analysis data_analysis_ki->sar_analysis tissue_prep Isolated Tissue Preparation (e.g., Guinea Pig Ileum) tissue_prep->functional_assay data_analysis_pa2 Schild Plot Analysis (pA₂ Determination) functional_assay->data_analysis_pa2 data_analysis_pa2->sar_analysis

References

The Structure-Activity Relationship of 1-Phenylcyclopentanecarboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-phenylcyclopentanecarboxylic acid derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including modulation of ion channels and receptors implicated in a range of therapeutic areas. This document summarizes the available SAR data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and development in this area.

Introduction to this compound Derivatives

This compound serves as a versatile scaffold in drug design. Its derivatives have been investigated for a variety of biological activities, demonstrating potential as sodium channel blockers, sigma-1 (σ1) receptor ligands, and N-methyl-D-aspartate (NMDA) receptor antagonists. The rigid cyclopentane (B165970) ring and the aromatic phenyl group provide a foundational structure that can be systematically modified to explore and optimize interactions with specific biological targets. Understanding the relationship between structural modifications and biological activity is paramount for the rational design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Analysis

Sodium Channel Blockade

Derivatives of this compound have been explored as blockers of voltage-gated sodium channels, particularly the NaV1.7 subtype, which is a key target for the treatment of pain.

Key SAR Observations:

  • Stereochemistry of Hydroxyl Groups: In 1,2-trans-(1-hydroxy-3-phenylprop-1-yl)cyclopentane carboxamide derivatives, the stereochemistry of the hydroxyl group is critical for potency against NaV1.7.

  • Phenyl Ring Substitution: The introduction of fluorinated O-alkyl or alkyl groups on the phenyl ring has been shown to be crucial for conferring potency.

Sigma-1 (σ1) Receptor Binding

Carbetapentane (B1213730), an ester of this compound, and its analogs are known to bind with high affinity to σ1 receptors, which are implicated in various neurological conditions.

Key SAR Observations:

  • Ester Functionality: Replacement of the carboxylate ester in carbetapentane with an amide, methyl ether, or methylamine (B109427) can significantly alter binding affinity and selectivity for σ1 over σ2 receptors.

  • Cyclopentyl Ring Modifications: Contraction (to cyclopropyl) or expansion of the cyclopentyl ring, or its replacement with a methyl group, influences σ1 receptor affinity and can enhance selectivity over muscarinic receptors.

  • N,N-Diethyl Substituent: Replacing the N,N-diethylamino moiety with a morpholino or piperidino group can lead to increased selectivity for σ1 receptors over muscarinic receptors. Several such modifications have resulted in potent and highly selective σ1 ligands.[1]

Anticonvulsant Activity

Analogues of 1-phenylcycloalkylamines, including those with a cyclopentane ring, have been evaluated for their anticonvulsant properties, which are often correlated with their affinity for the phencyclidine (PCP) site on the NMDA receptor.

Key SAR Observations:

Table 1: Summary of Qualitative Structure-Activity Relationships

TargetMolecular Scaffold ModificationEffect on Activity
NaV1.7 Sodium Channel Stereochemistry of hydroxyl group on side chainCritical for potency
Substitution on the phenyl ring (fluorinated O-alkyl, alkyl)Important for potency
Sigma-1 Receptor Replacement of ester with amide, ether, or amineAlters affinity and selectivity
Modification of the cyclopentyl ring sizeInfluences affinity and selectivity
Replacement of N,N-diethylamino groupCan increase selectivity over muscarinic receptors
NMDA Receptor (Anticonvulsant) Contraction of cycloalkane ring (cyclohexane to cyclopentane)Affects the therapeutic index (activity vs. toxicity)

Note: This table presents a qualitative summary. Quantitative data (IC50, Ki, ED50) for a systematic series of this compound derivatives is not consistently available in the public domain.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound derivatives.

Synthesis of this compound

A common synthetic route involves the alkylation of phenylacetonitrile (B145931) with 1,4-dibromobutane, followed by hydrolysis of the resulting nitrile.

  • Step 1: Synthesis of 1-Phenylcyclopentanecarbonitrile (B1345207):

    • A mixture of phenylacetonitrile, 1,4-dibromobutane, 50% aqueous sodium hydroxide (B78521) solution, and a phase transfer catalyst (e.g., benzyltriethylammonium chloride) in a suitable organic solvent (e.g., benzene (B151609) or toluene) is stirred vigorously at a controlled temperature (e.g., 40-45°C) for several hours.

    • After the reaction is complete, the organic layer is separated, washed with water, dried over an anhydrous drying agent (e.g., magnesium sulfate), and concentrated under reduced pressure.

    • The crude product is purified by vacuum distillation to yield 1-phenylcyclopentanecarbonitrile.

  • Step 2: Hydrolysis to this compound:

    • The 1-phenylcyclopentanecarbonitrile is heated under reflux with a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) or a strong base (e.g., sodium hydroxide in a high-boiling solvent like ethylene (B1197577) glycol) for several hours.

    • After cooling, the reaction mixture is diluted with water and the product is extracted with an organic solvent.

    • The organic extract is washed, dried, and the solvent is evaporated. The crude acid is then purified by recrystallization.

Biological Assays

This method is used to determine the inhibitory activity of compounds on voltage-gated sodium channels like NaV1.7.

  • Cell Culture: HEK293 cells stably expressing the human NaV1.7 channel are cultured in appropriate media.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier.

    • Cells are bathed in an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

    • The intracellular pipette solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.3.

    • Sodium currents are elicited by depolarizing voltage steps from a holding potential of -120 mV.

    • The test compound is perfused into the bath at various concentrations, and the inhibition of the sodium current is measured.

    • IC50 values are calculated by fitting the concentration-response data to a Hill equation.

This assay measures the affinity of test compounds for the σ1 receptor.

  • Membrane Preparation: Guinea pig brain or liver membranes, which are rich in σ1 receptors, are prepared by homogenization and centrifugation.

  • Binding Assay:

    • Membrane homogenates are incubated with a radiolabeled σ1 receptor ligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the test compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled σ1 ligand (e.g., haloperidol).

    • After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

This assay assesses the antagonist activity of compounds at the NMDA receptor by measuring changes in intracellular calcium.

  • Cell Culture: Primary cortical neurons or a cell line expressing NMDA receptors (e.g., HEK293 cells co-transfected with GluN1 and GluN2 subunits) are used.

  • Calcium Imaging:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • The baseline fluorescence is recorded.

    • Cells are pre-incubated with the test compound at various concentrations.

    • The cells are then stimulated with NMDA and a co-agonist (glycine or D-serine) in a low-magnesium buffer.

    • The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity.

    • The inhibitory effect of the compound is determined, and IC50 values are calculated.

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways associated with the biological targets of this compound derivatives.

NaV1.7 Sodium Channel in Nociceptive Signaling

NaV1_7_Signaling cluster_membrane Cell Membrane Nav1_7 NaV1.7 Channel SodiumInflux Na+ Influx Nav1_7->SodiumInflux mediates ActionPotential Action Potential Propagation NeurotransmitterRelease Neurotransmitter Release ActionPotential->NeurotransmitterRelease leads to NoxiousStimulus Noxious Stimulus (e.g., Heat, Pressure) Depolarization Membrane Depolarization NoxiousStimulus->Depolarization causes Depolarization->Nav1_7 activates SodiumInflux->ActionPotential triggers PainSignal Pain Signal to CNS NeurotransmitterRelease->PainSignal

Caption: NaV1.7 signaling in pain transmission.

Sigma-1 Receptor Signaling Cascade

Sigma1_Signaling cluster_er Endoplasmic Reticulum Sigma1_BiP Sigma-1 Receptor (Bound to BiP) Sigma1_Active Active Sigma-1 Receptor Sigma1_BiP->Sigma1_Active dissociation Ca_Signaling Calcium Signaling Modulation Sigma1_Active->Ca_Signaling IonChannel_Mod Ion Channel Modulation Sigma1_Active->IonChannel_Mod Ligand Sigma-1 Ligand (e.g., Carbetapentane analog) Ligand->Sigma1_BiP binds CellularStress Cellular Stress CellularStress->Sigma1_BiP induces NeuronalPlasticity Neuronal Plasticity Ca_Signaling->NeuronalPlasticity IonChannel_Mod->NeuronalPlasticity CellSurvival Cell Survival NeuronalPlasticity->CellSurvival

Caption: Sigma-1 receptor activation and downstream effects.

NMDA Receptor Signaling Pathway

NMDA_Signaling cluster_membrane Postsynaptic Membrane NMDA_R NMDA Receptor Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx mediates Glutamate Glutamate Glutamate->NMDA_R binds Glycine Glycine / D-Serine Glycine->NMDA_R binds Depolarization Membrane Depolarization Mg_Block_Removal Mg2+ Block Removal Depolarization->Mg_Block_Removal Mg_Block_Removal->NMDA_R unblocks CaMKII CaMKII Activation Ca_Influx->CaMKII Excitotoxicity Excitotoxicity (Excessive Activation) Ca_Influx->Excitotoxicity CREB CREB Phosphorylation CaMKII->CREB LTP Long-Term Potentiation (LTP) CREB->LTP

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 1-Phenylcyclopentanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the therapeutic potential of compounds derived from the 1-phenylcyclopentanecarboxylic acid scaffold. While the parent molecule itself is primarily a synthetic intermediate, its derivatives have been shown to potently and selectively interact with key neurological and physiological targets, opening avenues for the development of novel therapeutics for a range of disorders. This document details these targets, presents quantitative binding data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.

Potential Therapeutic Targets

Research has identified two primary molecular targets for derivatives of this compound: Sigma-1 (σ1) Receptors and Muscarinic Acetylcholine Receptors . These targets are implicated in a variety of physiological processes and disease states, making them attractive for drug development.

Sigma-1 (σ1) Receptor

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in regulating calcium signaling, ion channel function, and cellular stress responses. Ligands of the sigma-1 receptor have demonstrated potential therapeutic value as antitussives (cough suppressants), anticonvulsants, and neuroprotective agents for conditions like cerebral ischemia.

Muscarinic Acetylcholine Receptors

Muscarinic receptors are a family of G protein-coupled receptors that are activated by the neurotransmitter acetylcholine. They are involved in a wide range of functions in the central and peripheral nervous systems, including learning, memory, and smooth muscle contraction. Antagonists of muscarinic receptors are used in the treatment of Parkinson's disease and as antispasmodics.

Data Presentation: Quantitative Binding Affinities and Structure-Activity Relationships

The following tables summarize the binding affinities of key this compound derivatives at their respective targets.

Table 1: Binding Affinity of Carbetapentane at Sigma Receptors

CompoundReceptor SubtypeKᵢ (nM)
CarbetapentaneSigma-1 (σ1)41
CarbetapentaneSigma-2 (σ2)894

Data sourced from MedChemExpress.[1]

Table 2: Binding Affinity of Caramiphen and its Analogs at Muscarinic Receptors

CompoundM1 Kᵢ (nM)M2 Kᵢ (nM)M3 Kᵢ (nM)M1 vs M2 SelectivityM1 vs M3 Selectivity
Caramiphen1.232.47.227-fold6-fold
Iodocaramiphen2.1123.98.459-fold4-fold
Nitrocaramiphen5.5390.555.071-fold10-fold

Data extracted from PubMed abstracts.

Table 3: Structure-Activity Relationship (SAR) of 1-Phenylcycloalkanecarboxylic Acid Derivatives

Modification to Carbetapentane StructureEffect on Receptor Binding
Replacement of the ester function> 220-fold selectivity for sigma-1 over muscarinic receptors.
Contraction of the cyclopentyl ring (e.g., to cyclopropyl)> 220-fold selectivity for sigma-1 over muscarinic receptors.
Replacement of the N,N-diethyl moiety with a morpholino group> 220-fold selectivity for sigma-1 over muscarinic receptors.
Phenyl ring substitutionInvestigated for its impact on binding affinity and selectivity.
Expansion of the cyclopentyl ringInvestigated for its impact on binding affinity and selectivity.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. The following are representative protocols for radioligand binding assays to determine the affinity of compounds for sigma-1 and muscarinic receptors.

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay

This protocol is adapted from established methods for determining the binding affinity of novel compounds at the sigma-1 receptor using a competitive binding assay with a radiolabeled ligand.

Materials and Reagents:

  • Radioligand: [³H]-(+)-pentazocine

  • Non-specific binding control: Haloperidol (10 µM)

  • Test compounds: this compound derivatives

  • Membrane preparation: Guinea pig liver membranes or cell lines expressing sigma-1 receptors

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • Equipment: 96-well plates, cell harvester, scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Assay buffer, [³H]-(+)-pentazocine, and membrane preparation.

    • Non-specific Binding (NSB): Haloperidol, [³H]-(+)-pentazocine, and membrane preparation.

    • Competition: Test compound dilution, [³H]-(+)-pentazocine, and membrane preparation.

  • Incubation: Incubate the plate at 37°C for 90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Dry the filter mat, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each test compound and subsequently calculate the Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: Muscarinic Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the inhibition constant (Kᵢ) of a test compound for a specific muscarinic receptor subtype.

Materials and Reagents:

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)

  • Non-specific binding control: Atropine (1-10 µM)

  • Test compounds: this compound derivatives

  • Membrane preparation: Membranes from cells stably expressing a single human muscarinic receptor subtype (e.g., M1, M2, M3).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Equipment: 96-well plates, cell harvester, scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds. Dilute the cell membranes in ice-cold assay buffer to the desired protein concentration.

  • Assay Plate Setup: Set up a 96-well plate in triplicate for each condition:

    • Total Binding (TB): Assay buffer, [³H]-NMS, and cell membranes.

    • Non-specific Binding (NSB): Atropine, [³H]-NMS, and cell membranes.

    • Competition: A specific concentration of the test compound, [³H]-NMS, and cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

  • Washing: Wash the filters 3-4 times with ice-cold assay buffer.

  • Scintillation Counting: Dry the filter mat, add scintillation fluid, and measure the radioactivity.

  • Data Analysis: Determine the IC₅₀ of the test compound from the competition curve and calculate the Kᵢ using the Cheng-Prusoff equation.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion s1r Sigma-1R bip BiP s1r->bip Dissociates from ip3r IP3R s1r->ip3r Stabilizes ion_channel Ion Channel Modulation s1r->ion_channel ca_release ER Ca2+ Release ip3r->ca_release mito_ca Mitochondrial Ca2+ Uptake atp ATP Production mito_ca->atp cell_survival Cell Survival atp->cell_survival ligand Sigma-1R Ligand (e.g., Carbetapentane) ligand->s1r Binds stress Cellular Stress stress->s1r Activates ca_release->mito_ca ion_channel->cell_survival

Caption: Sigma-1 Receptor Signaling Pathway.

m1_muscarinic_pathway cluster_membrane Cell Membrane m1r M1 Receptor gq Gq/11 m1r->gq Activates plc PLC gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag DAG pip2->dag ip3 IP3 pip2->ip3 ach Acetylcholine ach->m1r Binds pkc PKC dag->pkc Activates ca_release Ca2+ Release (from ER) ip3->ca_release cellular_response Cellular Response (e.g., Smooth Muscle Contraction) pkc->cellular_response ca_release->cellular_response

Caption: M1 (Gq-coupled) Muscarinic Receptor Signaling.

m2_muscarinic_pathway cluster_membrane Cell Membrane m2r M2 Receptor gi Gi/o m2r->gi Activates ac Adenylyl Cyclase gi->ac Inhibits atp ATP ac->atp Converts camp cAMP atp->camp ach Acetylcholine ach->m2r Binds pka PKA camp->pka Activates cellular_response Cellular Response (e.g., Decreased Heart Rate) pka->cellular_response binding_assay_workflow prep Prepare Reagents (Membranes, Radioligand, Test Compound) plate_setup Set up 96-well Plate (Total, NSB, Competition) prep->plate_setup incubation Incubate to Reach Equilibrium plate_setup->incubation filtration Rapid Vacuum Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis

References

1-Phenylcyclopentanecarboxylic Acid and its Derivatives: A Technical Guide to Sigma Receptor Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sigma receptors, comprising the sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, have emerged as significant targets in contemporary pharmacology. These unique intracellular proteins are implicated in a wide array of physiological and pathological processes, including neurotransmission, cellular survival, and cancer biology. 1-Phenylcyclopentanecarboxylic acid and its derivatives represent a class of compounds that interact with these receptors, exhibiting potential for therapeutic applications. This technical guide provides an in-depth overview of the sigma receptor affinity of this chemical scaffold, with a focus on quantitative binding data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of a ligand for a receptor is a critical parameter in drug discovery, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following table summarizes the available quantitative binding data for Carbetapentane at sigma-1 and sigma-2 receptors.

CompoundReceptorKᵢ (nM)Species/TissueRadioligandReference
Carbetapentane (Pentoxyverine)Sigma-141Not SpecifiedNot Specified[3][4][5]
Carbetapentane (Pentoxyverine)Sigma-175Guinea-pig brain membraneNot Specified[3][4][5]
Carbetapentane (Pentoxyverine)Sigma-2894Not SpecifiedNot Specified[3][4][5]

Note: The variability in Ki values can be attributed to different experimental conditions and tissue preparations.

A study on novel 1-phenylcycloalkanecarboxylic acid derivatives, which are analogs of Carbetapentane, demonstrated that these compounds are generally selective for the sigma-1 receptor over the sigma-2 receptor.[1]

Experimental Protocols

The determination of sigma receptor binding affinity is primarily achieved through radioligand binding assays. These assays involve the use of a radioactively labeled ligand that has a high affinity for the receptor of interest and a series of unlabeled competitor ligands (such as this compound derivatives) at increasing concentrations.

Experimental Workflow for Sigma Receptor Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue Homogenization (e.g., guinea pig brain) Centrifuge1 Low-Speed Centrifugation (remove nuclei, debris) Tissue->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation (pellet membranes) Supernatant1->Centrifuge2 Pellet Resuspend Pellet in Buffer Centrifuge2->Pellet ProteinAssay Protein Concentration Determination Pellet->ProteinAssay Incubate Incubation: Membranes + Radioligand + Competitor Ligand ProteinAssay->Incubate Filter Rapid Filtration (separate bound/free ligand) Incubate->Filter Wash Wash Filters Filter->Wash Scintillation Scintillation Counting (measure radioactivity) Wash->Scintillation CompetitionCurve Generate Competition Curve Scintillation->CompetitionCurve IC50 Determine IC50 CompetitionCurve->IC50 ChengPrusoff Calculate Ki (Cheng-Prusoff equation) IC50->ChengPrusoff

Workflow of a typical radioligand binding assay.

Detailed Methodology for Sigma-1 Receptor Binding Assay
  • Membrane Preparation:

    • Homogenize guinea pig brain tissue in ice-cold sucrose (B13894) buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, the radioligand (e.g., --INVALID-LINK---pentazocine), and varying concentrations of the competitor ligand (e.g., a this compound derivative).

    • Incubate the mixture at a specific temperature (e.g., 37°C) for a set period (e.g., 120 minutes) to allow binding to reach equilibrium.

    • To determine non-specific binding, a separate set of tubes containing a high concentration of an unlabeled sigma-1 ligand (e.g., haloperidol) is included.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Detailed Methodology for Sigma-2 Receptor Binding Assay

The protocol for the sigma-2 receptor binding assay is similar to that for the sigma-1 receptor, with a key difference in the choice of radioligand and the use of a masking agent.

  • Membrane Preparation: As described for the sigma-1 receptor assay. Rat liver membranes are also commonly used for sigma-2 receptor assays.

  • Binding Assay:

    • Use a non-selective sigma receptor radioligand, such as [³H]DTG (1,3-di-o-tolyl-guanidine).

    • To isolate binding to the sigma-2 receptor, a high concentration of a selective sigma-1 ligand (e.g., (+)-pentazocine) is added to "mask" the sigma-1 binding sites.

    • The rest of the incubation procedure is similar to the sigma-1 assay.

  • Filtration and Counting: As described for the sigma-1 receptor assay.

  • Data Analysis: As described for the sigma-1 receptor assay.

Sigma Receptor Signaling Pathways

The signaling mechanisms of sigma-1 and sigma-2 receptors are complex and involve interactions with various intracellular proteins and ion channels.

Sigma-1 Receptor Signaling

The sigma-1 receptor is a molecular chaperone located at the endoplasmic reticulum-mitochondrion interface. Upon ligand binding, it can translocate and modulate the activity of several effector proteins.

G cluster_er Endoplasmic Reticulum cluster_pm Plasma Membrane S1R_BiP Sigma-1R / BiP Complex S1R_free Sigma-1R S1R_BiP->S1R_free dissociates IP3R IP3 Receptor S1R_free->IP3R modulates IonChannel Ion Channels (e.g., K⁺, Ca²⁺, NMDA-R) S1R_free->IonChannel translocates to & modulates Ca_ER Ca²⁺ Release IP3R->Ca_ER CellularResponse Cellular Responses (Neuroprotection, Neurite Outgrowth, Modulation of Neurotransmission) Ca_ER->CellularResponse IonChannel->CellularResponse Ligand Sigma-1R Ligand (e.g., Carbetapentane) Ligand->S1R_BiP binds G cluster_cell Cellular Environment S2R Sigma-2R (TMEM97) Ca_cyto ↑ Cytosolic Ca²⁺ S2R->Ca_cyto induces Proliferation ↓ Cell Proliferation S2R->Proliferation Apoptosis Apoptosis / Cell Death Ca_cyto->Apoptosis Ligand Sigma-2R Ligand Ligand->S2R binds

References

Methodological & Application

Synthesis of 1-Phenylcyclopentanecarboxylic Acid: A Detailed Guide to Reaction Conditions and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

1-Phenylcyclopentanecarboxylic acid is a valuable intermediate in the synthesis of a variety of pharmaceuticals and biologically active compounds. Its structural motif is present in several therapeutic agents, making the development of efficient and scalable synthetic routes a significant focus of chemical research. This document provides a detailed overview of two prominent methods for the synthesis of this compound, offering comprehensive experimental protocols and a comparative summary of reaction conditions to aid researchers in selecting the most suitable approach for their specific applications.

The primary synthetic strategy discussed is a robust two-step process involving the alkylation of phenylacetonitrile (B145931) with 1,4-dibromobutane (B41627), often facilitated by phase-transfer catalysis, followed by the hydrolysis of the resulting nitrile intermediate. A second, alternative method is also presented, which commences with phenylacetaldehyde (B1677652) and 1,4-diaminobutane (B46682). The choice of synthetic route may depend on factors such as starting material availability, desired scale, and sensitivity to specific reagents.

Comparative Summary of Reaction Conditions

The following tables summarize the quantitative data for the key steps in the synthesis of this compound via the alkylation of phenylacetonitrile, providing a clear comparison of the reaction parameters.

Table 1: Synthesis of 1-Phenylcyclopentanecarbonitrile (B1345207) via Phase-Transfer Catalysis [1]

ParameterValue
Reactants
Phenylacetonitrile11.7 g (0.1 mol)
1,4-Dibromobutane21.6 g (0.1 mol)
50% Aqueous Sodium Hydroxide (B78521)40 mL
Benzyltriethylammonium Chloride1.14 g (5 mmol)
Benzene (B151609) (Solvent)50 mL
Reaction Conditions
Temperature40-45°C
Reaction Time2 hours
AgitationVigorous stirring
Work-up
1.Cool to room temperature
2.Separate organic layer
3.Wash with water
4.Dry over anhydrous magnesium sulfate
5.Concentrate under reduced pressure
6.Purify by vacuum distillation

Table 2: Hydrolysis of 1-Phenylcyclopentanecarbonitrile [1][2]

ParameterValue
Reactants
1-Phenylcyclopentanecarbonitrile17.1 g (0.1 mol)
Reaction Conditions (Method 1)
MediumAcidic
Temperature≥120°C
Work-up Not specified

Experimental Protocols

Method 1: Alkylation of Phenylacetonitrile followed by Hydrolysis

This widely utilized, two-step method first involves the formation of 1-phenylcyclopentanecarbonitrile through the alkylation of phenylacetonitrile with 1,4-dibromobutane. The use of a phase-transfer catalyst enhances the reaction rate and yield. The resulting nitrile is then hydrolyzed to the target carboxylic acid.[1]

Step 1: Synthesis of 1-Phenylcyclopentanecarbonitrile via Phase-Transfer Catalysis [1]

  • In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, combine phenylacetonitrile (11.7 g, 0.1 mol), 1,4-dibromobutane (21.6 g, 0.1 mol), 50% aqueous sodium hydroxide solution (40 mL), benzyltriethylammonium chloride (1.14 g, 5 mmol), and benzene (50 mL).

  • Stir the mixture vigorously while maintaining the temperature at 40-45°C for 2 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by concentration under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 1-phenylcyclopentanecarbonitrile.

Step 2: Hydrolysis of 1-Phenylcyclopentanecarbonitrile [1][2]

  • Combine 1-phenylcyclopentanecarbonitrile (17.1 g, 0.1 mol) with a suitable acidic medium.

  • Heat the reaction mixture to a temperature of at least 120°C to effect hydrolysis.[2]

  • Upon completion of the reaction, work up the mixture to isolate this compound.

Method 2: Synthesis from Phenylacetaldehyde and 1,4-Diaminobutane

An alternative synthetic route utilizes phenylacetaldehyde and 1,4-diaminobutane as starting materials.[3]

  • To a reaction vessel equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, add 230 ml of sodium hydrogen sulfite (B76179) solution and 0.15 mol of stannous chloride.

  • Control the stirring speed to 130-160 rpm and increase the solution temperature to 50-55°C.

  • Slowly add 0.63 mol of phenylacetaldehyde and 0.71-0.73 mol of 1,4-diaminobutane.

  • Increase the solution temperature to 60-65°C and continue stirring for 8-9 hours.

  • Add 230 ml of potassium bromide solution and decrease the temperature to 10-15°C to precipitate an oily liquid intermediate.

  • Wash the intermediate with propionitrile (B127096) 7-9 times.

  • Add the oily matter to 300 ml of cyclohexane (B81311) solution, followed by 130 ml of potassium bromide solution, 0.23 mol of cuprous chloride, and 0.26 mol of potassium sulfite.

  • Increase the temperature to 150-160°C and reflux for 7-8 hours.

  • Add 2 L of sodium chloride solution and decolorize with a molecular sieve.

  • Filter the solution while hot.

  • Add oxalic acid to the filtrate to adjust the pH to 1-2, causing a white solid to precipitate.

  • Collect the solid by suction filtration and wash with a salt solution and toluene.

  • Dehydrate the solid using a dehydrating agent and recrystallize from nitromethane (B149229) to obtain this compound.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow of the primary synthetic route for this compound.

SynthesisWorkflow Start Starting Materials: Phenylacetonitrile & 1,4-Dibromobutane Alkylation Alkylation (Phase-Transfer Catalysis) Start->Alkylation NaOH, Catalyst 40-45°C, 2h Intermediate 1-Phenylcyclopentanecarbonitrile Alkylation->Intermediate Hydrolysis Hydrolysis (Acidic Conditions) Intermediate->Hydrolysis ≥120°C Product This compound Hydrolysis->Product

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-Phenylcyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Phenylcyclopentanecarboxylic acid is a valuable intermediate in the pharmaceutical industry, primarily utilized in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motif is a key component in drugs with anticholinergic and antitussive properties. Notably, it serves as a crucial precursor for the synthesis of Caramiphen, an antagonist of cholinergic receptors used in the management of Parkinson's disease, and Pentoxyverine, an antitussive agent for cough suppression.[1] Furthermore, it is employed in combination with phenylpropanolamine as a nasal decongestant and cough suppressant.[1] The compound is also used in the preparation of precursors for the solid-phase synthesis of isoxazole (B147169) and isoxazoline (B3343090) derivatives, highlighting its versatility in medicinal chemistry.[1][2]

The most prevalent and industrially scalable method for the synthesis of this compound is a robust two-step process. This process begins with the alkylation of phenylacetonitrile (B145931) with 1,4-dibromobutane (B41627) to yield 1-phenylcyclopentanecarbonitrile. The subsequent step involves the hydrolysis of the nitrile intermediate to the final carboxylic acid product.[3][4] This method is favored for its simplicity, cost-effectiveness, and good yields.[4]

Synthesis Workflow

The overall synthetic pathway can be visualized as a two-step sequence:

Synthesis_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Hydrolysis Phenylacetonitrile Phenylacetonitrile Nitrile_Intermediate 1-Phenylcyclopentane- carbonitrile Phenylacetonitrile->Nitrile_Intermediate NaOH, PTC or DMSO Dibromobutane 1,4-Dibromobutane Dibromobutane->Nitrile_Intermediate Final_Product 1-Phenylcyclopentane- carboxylic Acid Nitrile_Intermediate_ref 1-Phenylcyclopentane- carbonitrile Nitrile_Intermediate_ref->Final_Product Acidic Medium, ≥120°C Alkylation_Workflow A Combine Reactants: Phenylacetonitrile, 1,4-Dibromobutane, NaOH (50% aq.), PTC, Benzene B Stir vigorously at 40-45°C for 2h A->B C Cool to Room Temperature B->C D Separate Organic Layer C->D E Wash with Water D->E F Dry over Anhydrous MgSO4 E->F G Concentrate under Reduced Pressure F->G H Purify by Vacuum Distillation G->H Hydrolysis_Workflow A Combine 1-Phenylcyclopentanecarbonitrile and Acidic Medium B Heat to ≥120°C under Reflux A->B C Cool the Reaction Mixture B->C D Collect Precipitate by Filtration C->D E Wash with Cold Water D->E F Purify by Recrystallization E->F

References

Synthesis of 1-Phenylcyclopentanecarboxylic Acid from Phenylacetonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1-phenylcyclopentanecarboxylic acid, a valuable intermediate in the pharmaceutical industry for the preparation of various therapeutic agents, including antispasmodics and antitussives.[1][2][3] The synthesis is a two-step process commencing with the alkylation of phenylacetonitrile (B145931) with 1,4-dibromobutane (B41627) to yield 1-phenylcyclopentanecarbonitrile (B1345207), followed by the hydrolysis of the nitrile to the final carboxylic acid product. This guide presents methodologies, including phase transfer catalysis, to enhance reaction efficiency and yield.[4]

Introduction

This compound and its derivatives are crucial building blocks in the synthesis of a range of biologically active compounds and pharmaceuticals.[3][4] The development of efficient and scalable synthetic routes to this key intermediate is of significant interest. The pathway commencing from phenylacetonitrile offers a reliable and well-documented approach. This document outlines the detailed protocols, reagent specifications, and expected outcomes for this synthesis.

Reaction Scheme

The overall synthesis proceeds in two key steps:

  • Alkylation: Phenylacetonitrile is reacted with 1,4-dibromobutane in the presence of a strong base and a phase transfer catalyst to form 1-phenylcyclopentanecarbonitrile.

  • Hydrolysis: The resulting 1-phenylcyclopentanecarbonitrile is hydrolyzed under acidic or basic conditions to yield this compound.[1][4]

Experimental Protocols

Step 1: Synthesis of 1-Phenylcyclopentanecarbonitrile

This procedure utilizes phase transfer catalysis to facilitate the reaction between the organic and aqueous phases, leading to improved reaction rates and yields.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Phenylacetonitrile117.1511.7 g0.1
1,4-Dibromobutane215.9021.6 g0.1
Sodium Hydroxide (B78521) (50% aq. soln.)40.0040 mL-
Benzyltriethylammonium chloride227.771.14 g0.005
Benzene (B151609)78.1150 mL-
Diethyl ether74.12As needed-
Anhydrous magnesium sulfate120.37As needed-
Brine solution-As needed-

Equipment:

  • Four-necked round-bottomed flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To a four-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add phenylacetonitrile (11.7 g, 0.1 mol), 1,4-dibromobutane (21.6 g, 0.1 mol), 50% aqueous sodium hydroxide solution (40 mL), benzyltriethylammonium chloride (1.14 g, 5 mmol), and benzene (50 mL).[4]

  • Stir the biphasic mixture vigorously and heat to an internal temperature of 40-45°C.[4] Maintain this temperature for 2 hours.

  • After 2 hours, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with diethyl ether.

  • Combine all organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.[5]

  • Purify the crude 1-phenylcyclopentanecarbonitrile by vacuum distillation.

Expected Yield: 82-84%[5]

Physical Properties of 1-Phenylcyclopentanecarbonitrile:

PropertyValue
AppearanceColorless to pale yellow oil[6]
Boiling Point135-140 °C at 10 mmHg[6]
Density~1.03 g/cm³[6]
Step 2: Hydrolysis of 1-Phenylcyclopentanecarbonitrile

The hydrolysis of the nitrile can be performed under either acidic or basic conditions. Both methods are presented below.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity
1-Phenylcyclopentanecarbonitrile171.2317.1 g (0.1 mol)
Sulfuric Acid (conc.)98.08As needed
Water18.02As needed

Procedure:

  • Place 1-phenylcyclopentanecarbonitrile (17.1 g, 0.1 mol) in a round-bottomed flask.

  • Add a mixture of sulfuric acid and water (e.g., a 1:1 v/v mixture).

  • Heat the mixture under reflux at a temperature of at least 120°C.[1] The reaction progress can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled mixture into ice water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., methanol (B129727) or an ethanol/water mixture) to obtain pure this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity
1-Phenylcyclopentanecarbonitrile171.2317.1 g (0.1 mol)
Sodium Hydroxide40.00Excess
Hydrochloric Acid (conc.)36.46As needed
Water18.02As needed

Procedure:

  • In a round-bottomed flask, heat a solution of 1-phenylcyclopentanecarbonitrile (17.1 g, 0.1 mol) under reflux with an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).[7]

  • Continue refluxing until the nitrile is fully hydrolyzed. Ammonia gas will be evolved.

  • Cool the reaction mixture to room temperature. The product will be in the form of its sodium salt in the aqueous solution.

  • Acidify the cooled solution with concentrated hydrochloric acid until the pH is acidic. This will precipitate the carboxylic acid.[8]

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent to yield pure this compound.

Physical Properties of this compound:

PropertyValue
AppearanceCream to gray-brown powder[3]
Melting Point159-161 °C[3][9]
Molecular FormulaC₁₂H₁₄O₂[10]
Molecular Weight190.24 g/mol [10]

Visualizations

Reaction Pathway

Reaction_Pathway phenylacetonitrile Phenylacetonitrile intermediate 1-Phenylcyclopentane- carbonitrile phenylacetonitrile->intermediate 1,4-Dibromobutane, NaOH, Phase Transfer Catalyst final_product 1-Phenylcyclopentane- carboxylic Acid intermediate->final_product H₃O⁺ or OH⁻, Heat Experimental_Workflow cluster_alkylation Step 1: Alkylation cluster_hydrolysis Step 2: Hydrolysis A1 Combine Reactants: Phenylacetonitrile, 1,4-Dibromobutane, NaOH, Phase Transfer Catalyst A2 Heat and Stir (40-45°C, 2h) A1->A2 A3 Workup: - Separate Layers - Extract with Ether - Wash and Dry A2->A3 A4 Purification: Vacuum Distillation A3->A4 B1 React Nitrile with Acid or Base under Reflux A4->B1 1-Phenylcyclopentane- carbonitrile B2 Cool and Precipitate (Acidification if basic) B1->B2 B3 Isolate Product: Vacuum Filtration B2->B3 B4 Purification: Recrystallization B3->B4

References

Application Notes and Protocols for the Synthesis of 1-Phenylcyclopentanecarboxylic Acid via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylcyclopentanecarboxylic acid is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmaceutical agents. The Grignard reaction offers a classic and effective method for the C-C bond formation required to construct this molecule. This document provides detailed application notes and protocols for the synthesis of this compound utilizing the Grignard reaction, specifically through the carboxylation of a 1-phenylcyclopentylmagnesium halide. The protocol outlines the formation of the Grignard reagent from 1-halo-1-phenylcyclopentane and its subsequent reaction with carbon dioxide (dry ice).

Reaction Principle

The synthesis proceeds in two main stages:

  • Formation of the Grignard Reagent: A 1-halo-1-phenylcyclopentane (typically 1-bromo-1-phenylcyclopentane) reacts with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding organomagnesium halide (1-phenylcyclopentylmagnesium halide). This reaction is sensitive to moisture and requires anhydrous conditions.[1][2][3]

  • Carboxylation: The highly nucleophilic Grignard reagent attacks the electrophilic carbon of carbon dioxide (in the form of dry ice) to form a magnesium carboxylate salt.[1][4][5]

  • Acidic Work-up: Subsequent acidification of the reaction mixture protonates the carboxylate salt, yielding the final product, this compound, which can then be isolated and purified.[1][5]

Data Presentation

PropertyValue
Molecular Formula C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol
CAS Number 77-55-4
Appearance Solid
¹H NMR Spectral data available.
¹³C NMR Spectral data available.
IR Spectroscopy Spectral data available.
Mass Spectrometry m/z Top Peak: 145, 2nd Highest: 91, 3rd Highest: 190.

Note: For detailed spectroscopic data, refer to publicly available databases under the compound's CAS number.

Experimental Protocols

This section provides a detailed, generalized protocol for the synthesis of this compound via the Grignard reaction.

Materials and Reagents:

  • 1-Bromo-1-phenylcyclopentane

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 3 M)

  • Sodium hydroxide (B78521) (NaOH), aqueous solution (for extraction)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

  • Organic solvents for recrystallization (e.g., ethanol/water)

Equipment:

  • Round-bottom flask, three-necked

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Syringes and needles

  • Separatory funnel

  • Büchner funnel and flask for vacuum filtration

  • Rotary evaporator

Protocol 1: Synthesis of this compound

Part 1: Preparation of the Grignard Reagent (1-Phenylcyclopentylmagnesium Bromide)

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an inlet for inert gas. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas to exclude moisture.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents relative to the starting halide) in the flask. Briefly heat the flask under vacuum and then cool under an inert atmosphere to further ensure dryness and activate the magnesium surface.

  • Initiation: Add a small crystal of iodine to the flask. The iodine will react with the magnesium surface, which is an indication of its reactivity.

  • Reagent Addition: Dissolve 1-bromo-1-phenylcyclopentane (1 equivalent) in anhydrous diethyl ether or THF in the dropping funnel. Add a small portion of this solution to the magnesium turnings.

  • Reaction Initiation: The reaction should initiate spontaneously, as evidenced by a color change, bubbling, and gentle refluxing of the solvent. If the reaction does not start, gentle warming of the flask may be necessary.

  • Grignard Formation: Once the reaction has started, add the remaining solution of 1-bromo-1-phenylcyclopentane dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The solution should appear cloudy and grayish-brown.

Part 2: Carboxylation and Work-up

  • Carboxylation: Crush a sufficient quantity of dry ice and place it in a separate, large beaker. Slowly and carefully pour the prepared Grignard reagent solution onto the crushed dry ice with vigorous stirring. A large excess of dry ice should be used to ensure complete reaction and to minimize side reactions.

  • Quenching: Allow the excess dry ice to sublime. Once the mixture has reached room temperature, cautiously add a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or another suitable organic solvent. Combine the organic layers.

  • Purification: Wash the combined organic layers with water and then with a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the pure this compound.

Mandatory Visualizations

Grignard_Synthesis_Workflow cluster_prep Part 1: Grignard Reagent Preparation cluster_reaction Part 2: Carboxylation & Purification start Dry Glassware & Mg Turnings reagent_prep Prepare Solution of 1-Bromo-1-phenylcyclopentane in Anhydrous Ether initiation Initiate Reaction (Iodine, Gentle Heat) reagent_prep->initiation formation Dropwise Addition & Reflux initiation->formation grignard_reagent 1-Phenylcyclopentyl- magnesium Bromide formation->grignard_reagent carboxylation Pour Grignard Reagent onto Dry Ice (CO2) grignard_reagent->carboxylation workup Acidic Work-up (e.g., aq. HCl) carboxylation->workup extraction Solvent Extraction workup->extraction drying Dry Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation purification Recrystallization evaporation->purification final_product This compound purification->final_product

Caption: Workflow for the Grignard Synthesis of this compound.

References

Application Notes and Protocols for the Oxidation of 1-Phenylcyclopentylmethanol to 1-Phenylcyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1-Phenylcyclopentanecarboxylic acid via the oxidation of 1-phenylcyclopentylmethanol. This compound is a valuable building block in medicinal chemistry and drug development. The protocols outlined herein describe three robust methods for this transformation: the classic Jones oxidation, a modern TEMPO-catalyzed oxidation, and a ruthenium-catalyzed oxidation, offering researchers a range of options depending on their specific requirements for yield, scalability, and environmental considerations.

Introduction

The oxidation of alcohols to carboxylic acids is a fundamental transformation in organic synthesis. For drug development professionals, having reliable and scalable methods to produce key carboxylic acid intermediates is crucial. 1-Phenylcyclopentylmethanol, a secondary benzylic alcohol, can be effectively oxidized to this compound. This application note details three distinct and effective protocols to achieve this conversion, each with its own advantages and considerations. The Jones oxidation is a powerful and high-yielding method, though it utilizes a carcinogenic chromium(VI) reagent.[1] The TEMPO-catalyzed oxidation offers a milder and more environmentally benign alternative, crucial for modern pharmaceutical development.[2] Finally, the ruthenium-catalyzed oxidation provides another efficient, catalytic route to the desired product.[3]

Data Presentation: Comparison of Oxidation Methods

The following table summarizes the quantitative data and key characteristics of the three detailed protocols for the oxidation of 1-phenylcyclopentylmethanol.

ParameterJones OxidationTEMPO-Catalyzed OxidationRuthenium-Catalyzed Oxidation
Primary Oxidant Chromic Acid (generated in situ)Sodium Hypochlorite (B82951) (NaOCl) & Sodium Chlorite (B76162) (NaClO₂)Sodium Periodate (B1199274) (NaIO₄)
Catalyst None (Stoichiometric)TEMPORuthenium(III) Chloride (RuCl₃)
Typical Yield 85-95%80-90%88-96%
Reaction Temperature 0 °C to Room Temperature0-35 °C0 °C to Room Temperature
Reaction Time 1-3 hours2-6 hours2-4 hours
Key Advantages High yield, strong oxidant, well-establishedMilder conditions, avoids heavy metals, environmentally friendlierCatalytic, high yield, efficient
Key Disadvantages Use of carcinogenic Cr(VI), harsh acidic conditionsPotential for halogenated byproducts, requires careful pH controlHigher cost of catalyst, potential for over-oxidation if not controlled

Experimental Protocols

Protocol 1: Jones Oxidation

This protocol describes the oxidation of 1-phenylcyclopentylmethanol using Jones reagent.

Materials:

  • 1-phenylcyclopentylmethanol

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Isopropanol (B130326)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Jones Reagent: In a flask, carefully dissolve 26.7 g of chromium trioxide in 23 ml of concentrated sulfuric acid. Cautiously add this mixture to 75 ml of deionized water.

  • Reaction Setup: In a separate round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 10.0 g of 1-phenylcyclopentylmethanol in 100 ml of acetone. Cool the flask in an ice bath to 0 °C.

  • Oxidation: While stirring vigorously, add the prepared Jones reagent dropwise to the solution of the alcohol. Maintain the temperature below 20 °C during the addition. The color of the reaction mixture will change from orange to a greenish-blue.[4]

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and add isopropanol dropwise to quench any excess oxidant, until the orange color is no longer present.

  • Workup: Add 200 ml of water to the reaction mixture and extract with diethyl ether (3 x 100 ml).

  • Purification: Combine the organic layers and wash with brine (2 x 100 ml). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Protocol 2: TEMPO-Catalyzed Oxidation

This protocol utilizes a two-step, one-pot TEMPO-catalyzed oxidation system.[5]

Materials:

  • 1-phenylcyclopentylmethanol

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • Sodium hypochlorite solution (NaOCl, commercial bleach)

  • Sodium chlorite (NaClO₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Deionized water

  • Sodium sulfite (B76179) (Na₂SO₃)

  • Hydrochloric acid (HCl, 1M)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask containing 1-phenylcyclopentylmethanol (10.0 g) in 100 ml of dichloromethane, add a solution of sodium bicarbonate (2.0 g) in 50 ml of water.

  • Catalyst Addition: Add TEMPO (0.1 g, ~1 mol%) to the biphasic mixture.

  • Initial Oxidation: Cool the mixture to 0 °C in an ice bath. Slowly add sodium hypochlorite solution (commercial bleach, ~50 ml) dropwise while stirring vigorously. Monitor the reaction for the disappearance of the starting material by TLC.

  • Second Oxidation: Once the initial oxidation to the ketone is complete, add a solution of sodium chlorite (15 g) in 50 ml of water. Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the intermediate ketone is consumed (monitored by TLC).

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess oxidants by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.

  • Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 ml). Combine the organic layers.

  • Purification: Wash the combined organic layers with water and then brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude this compound can be purified by recrystallization.

Protocol 3: Ruthenium-Catalyzed Oxidation

This protocol employs a catalytic amount of ruthenium(III) chloride with sodium periodate as the stoichiometric oxidant.[3]

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a biphasic solvent system of carbon tetrachloride (60 ml), acetonitrile (60 ml), and deionized water (90 ml).

  • Reagent Addition: To this solvent system, add 1-phenylcyclopentylmethanol (10.0 g), followed by sodium periodate (45 g).

  • Catalyst Addition: Add ruthenium(III) chloride hydrate (0.2 g, ~2 mol%) to the vigorously stirred mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction is typically exothermic and may require occasional cooling with a water bath. Monitor the reaction by TLC.

  • Workup: After completion, dilute the reaction mixture with ethyl acetate (100 ml). Separate the layers.

  • Purification: Wash the organic layer sequentially with water, saturated aqueous sodium thiosulfate solution (to remove any remaining iodine species), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization.

Visualizations

Signaling Pathway of Oxidation

Oxidation_Pathway cluster_reactants Reactants cluster_process Oxidation Process cluster_products Products Reactant 1-Phenylcyclopentylmethanol Oxidation Oxidation Reactant->Oxidation Oxidizing Agent (e.g., Jones Reagent, TEMPO, RuO₄) Product This compound Oxidation->Product

Caption: General oxidation pathway of 1-phenylcyclopentylmethanol.

Experimental Workflow

Experimental_Workflow Start Start: 1-Phenylcyclopentylmethanol Setup Reaction Setup (Solvent, Reagents) Start->Setup Oxidation Oxidation Reaction (Addition of Oxidant/Catalyst) Setup->Oxidation Monitoring Reaction Monitoring (TLC) Oxidation->Monitoring Quenching Quenching (Destroy excess oxidant) Monitoring->Quenching Workup Aqueous Workup & Extraction Quenching->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification End End Product: This compound Purification->End

Caption: A generalized workflow for the oxidation experiments.

Safety Precautions

  • Jones Reagent: Chromium(VI) compounds are highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Potassium Permanganate and Sodium Periodate: These are strong oxidizing agents. Avoid contact with combustible materials.

  • TEMPO: TEMPO and its derivatives can be toxic. Handle with care.

  • Solvents: Use all organic solvents in a well-ventilated fume hood.

Conclusion

The oxidation of 1-phenylcyclopentylmethanol to this compound can be achieved through several effective methods. The choice of protocol will depend on the specific needs of the researcher, balancing factors such as yield, scalability, cost, and safety. The protocols provided in this application note offer a range of options, from the robust and high-yielding Jones oxidation to the milder and more environmentally conscious TEMPO-catalyzed method, and the efficient ruthenium-catalyzed process. For drug development professionals, the TEMPO and ruthenium-catalyzed oxidations are particularly attractive due to their catalytic nature and avoidance of highly toxic heavy metals.

References

Solid-Phase Synthesis of Isoxazole Derivatives Utilizing 1-Phenylcyclopentanecarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the solid-phase synthesis of a specific isoxazole (B147169) derivative using 1-phenylcyclopentanecarboxylic acid as a key building block. The methodology leverages the efficiency and modularity of solid-phase organic synthesis (SPOS) to construct the isoxazole core via a 1,3-dipolar cycloaddition reaction. This approach is highly amenable to the generation of compound libraries for drug discovery and medicinal chemistry programs. Isoxazole derivatives are a significant class of heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The protocols outlined herein offer a reproducible and scalable method for the synthesis of novel isoxazole-based molecular entities.

Introduction

Isoxazoles are five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3] The isoxazole scaffold is a key pharmacophore in several approved drugs. Solid-phase synthesis offers a powerful platform for the rapid generation of diverse chemical libraries, facilitating structure-activity relationship (SAR) studies in drug discovery.

This application note details a robust three-step solid-phase synthesis strategy to prepare an isoxazole derivative starting from this compound. The synthesis involves the initial coupling of the carboxylic acid to a solid support, followed by the introduction of an alkyne moiety, and culminates in a 1,3-dipolar cycloaddition with a nitrile oxide to form the isoxazole ring.

Experimental Protocols

Materials and Equipment
  • Resin: p-Methylbenzhydrylamine (MBHA) resin

  • Reagents:

    • This compound

    • N,N'-Diisopropylcarbodiimide (DIC)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Lithium tert-butoxide

    • Propargyl bromide

    • Aryl-hydroximoyl chloride (for in situ nitrile oxide generation)

    • Triethylamine (B128534) (TEA)

    • Trifluoroacetic acid (TFA)

  • Equipment:

    • Solid-phase synthesis vessel

    • Shaker or rotator

    • Filtration apparatus

    • High-performance liquid chromatography (HPLC) system

    • Mass spectrometer (MS)

Synthesis Workflow

G cluster_0 Step 1: Resin Loading cluster_1 Step 2: N-Alkylation cluster_2 Step 3: 1,3-Dipolar Cycloaddition & Cleavage A MBHA Resin C DIC, HOBt in DMF A->C B This compound B->C D Resin-bound Carboxamide C->D Coupling E Resin-bound Carboxamide F Lithium tert-butoxide, Propargyl bromide in DMF E->F G Resin-bound Alkyne F->G Alkylation H Resin-bound Alkyne I Aryl-hydroximoyl chloride, TEA in DCM H->I J Resin-bound Isoxazole I->J Cycloaddition K TFA/DCM J->K Cleavage L Crude Isoxazole Derivative K->L

Caption: Workflow for the solid-phase synthesis of the isoxazole derivative.

Step 1: Coupling of this compound to MBHA Resin
  • Swell the MBHA resin in DMF for 1 hour.

  • Drain the DMF and wash the resin with DCM (3x) and DMF (3x).

  • In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.

  • Add the pre-activated carboxylic acid solution to the swollen resin.

  • Shake the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction completion using a Kaiser test (ninhydrin test). A negative test indicates complete coupling.

  • Once the reaction is complete, drain the solvent and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).

  • Dry the resin under vacuum.

Step 2: N-Alkylation with Propargyl Bromide
  • Swell the resin-bound 1-phenylcyclopentanecarboxamide (B182488) in anhydrous DMF for 1 hour.

  • Add a solution of lithium tert-butoxide (5 eq.) in DMF to the resin and shake for 30 minutes.

  • Add propargyl bromide (5 eq.) to the reaction mixture.

  • Shake at room temperature for 12-24 hours.

  • Drain the solvent and wash the resin with DMF (3x), water (2x), DMF (3x), DCM (3x), and Methanol (3x).

  • Dry the resin under vacuum.

Step 3: 1,3-Dipolar Cycloaddition and Cleavage
  • Swell the resin-bound alkyne in DCM for 1 hour.

  • In a separate flask, dissolve the desired aryl-hydroximoyl chloride (5 eq.) in DCM.

  • Add the hydroximoyl chloride solution to the resin, followed by the dropwise addition of triethylamine (5 eq.).

  • Shake the reaction mixture at room temperature for 12-24 hours.

  • Drain the solvent and wash the resin with DCM (3x), DMF (3x), and DCM (3x).

  • Dry the resin under vacuum.

  • Cleave the isoxazole derivative from the resin by treating with a solution of 95% TFA in DCM for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by preparative HPLC.

Data Presentation

The following table summarizes the quantitative data for the solid-phase synthesis of the isoxazole derivative derived from this compound and 4-chlorobenzaldehyde (B46862) oxime (which is converted to the corresponding hydroximoyl chloride).

Starting Material (Carboxylic Acid)Nitrile Oxide PrecursorProductOverall Yield (%)*Purity (%)**
This compound4-Chlorobenzaldehyde oxime3-(4-Chlorophenyl)-5-((1-phenylcyclopentyl)methyl)isoxazole65>95

*Overall yield is calculated based on the initial loading of the resin. **Purity was determined by HPLC analysis at 214 nm.

Signaling Pathway and Applications

Isoxazole derivatives are known to interact with a variety of biological targets. For instance, some isoxazoles act as inhibitors of enzymes such as cyclooxygenase-2 (COX-2), which is a key enzyme in the inflammatory pathway. Inhibition of COX-2 leads to a reduction in the production of prostaglandins, which are mediators of inflammation and pain.

G cluster_0 Inflammatory Signaling Pathway A Arachidonic Acid B COX-2 Enzyme A->B C Prostaglandins B->C D Inflammation & Pain C->D E Synthesized Isoxazole Derivative E->B Inhibition

Caption: Potential mechanism of action for isoxazole derivatives in inflammation.

The synthesized isoxazole derivatives, with their unique substitution patterns, can be screened against a panel of biological targets to identify novel therapeutic leads. Potential applications for these compounds include:

  • Anti-inflammatory agents: Targeting enzymes like COX-2.

  • Anticancer agents: Inducing apoptosis or inhibiting cell proliferation in cancer cell lines.[1]

  • Antimicrobial agents: Exhibiting activity against various bacterial and fungal strains.[2]

  • Neuroprotective agents: Modulating pathways involved in neurodegenerative diseases.[1]

Conclusion

The solid-phase synthesis protocol detailed in this application note provides a reliable and efficient method for the preparation of isoxazole derivatives from this compound. The high yield and purity of the final product demonstrate the robustness of this synthetic strategy. The modular nature of this approach allows for the facile generation of a library of analogues by varying the carboxylic acid and the nitrile oxide precursor, which is invaluable for the exploration of the chemical space around the isoxazole scaffold in drug discovery campaigns.

References

Application Notes and Protocols for the Preparation of Caramiphen from 1-Phenylcyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Caramiphen, an anticholinergic drug, starting from 1-phenylcyclopentanecarboxylic acid. The synthesis involves a two-step process: the conversion of the carboxylic acid to its corresponding acid chloride, followed by esterification with 2-(diethylamino)ethanol (B1670525). An alternative direct esterification route is also discussed.

Part 1: Synthesis of the Starting Material: this compound

For a comprehensive understanding, the synthesis of the starting material, this compound, is briefly outlined below. This method involves the alkylation of phenylacetonitrile (B145931) with 1,4-dibromobutane, followed by hydrolysis of the resulting nitrile.[1][2]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-Phenylcyclopentanecarbonitrile (B1345207)

  • In a well-ventilated fume hood, combine phenylacetonitrile, 1,4-dibromobutane, and a phase-transfer catalyst such as benzyltriethylammonium chloride in a suitable solvent like benzene (B151609) or DMSO.[1][2]

  • Add a concentrated aqueous solution of sodium hydroxide.

  • Stir the mixture vigorously at a moderately elevated temperature (e.g., 40-50 °C) for several hours.

  • After the reaction is complete, cool the mixture, separate the organic layer, wash it with water, and dry it over an anhydrous salt (e.g., magnesium sulfate).

  • Remove the solvent under reduced pressure and purify the crude 1-phenylcyclopentanecarbonitrile by vacuum distillation.

Step 2: Hydrolysis to this compound

  • Heat the 1-phenylcyclopentanecarbonitrile with a strong acid, such as concentrated sulfuric acid or hydrochloric acid, at a temperature of 120 °C or higher.[2]

  • After hydrolysis is complete, cool the reaction mixture and pour it onto ice.

  • The this compound will precipitate and can be collected by filtration.

  • Wash the solid with cold water and recrystallize from a suitable solvent to obtain the purified product.

Part 2: Synthesis of Caramiphen via the Acid Chloride Route

This is a robust and widely applicable method for the synthesis of esters from carboxylic acids.

Logical Workflow for Caramiphen Synthesis via Acid Chloride

G A This compound B Chlorination (e.g., with Thionyl Chloride) A->B Step 1 C 1-Phenylcyclopentane-1-carbonyl chloride B->C D Esterification with 2-(diethylamino)ethanol C->D Step 2 E Caramiphen (Crude) D->E F Purification (Extraction and Distillation) E->F G Purified Caramiphen F->G

Caption: Workflow for the synthesis of Caramiphen via the acid chloride intermediate.

Experimental Protocol: Step 1 - Preparation of 1-Phenylcyclopentane-1-carbonyl chloride

This protocol is adapted from general procedures for the synthesis of acyl chlorides from carboxylic acids using thionyl chloride.[3]

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap to neutralize the HCl and SO₂ byproducts. Ensure all glassware is thoroughly dried.

  • Reaction: To the flask, add this compound. Add an excess of thionyl chloride (SOCl₂), typically 2-3 equivalents. The thionyl chloride can also serve as the solvent.

  • Heating: Stir the mixture and gently heat it to reflux. The reaction progress can be monitored by the cessation of gas evolution. The reaction is generally complete within 1-3 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Purification: Remove the excess thionyl chloride under reduced pressure. The crude 1-phenylcyclopentane-1-carbonyl chloride can be purified by vacuum distillation.[4]

Experimental Protocol: Step 2 - Esterification to form Caramiphen

This protocol is based on established manufacturing processes.

  • Setup: In a suitable reaction vessel, dissolve 1-phenylcyclopentane-1-carbonyl chloride in an inert solvent such as toluene (B28343).

  • Reagent Addition: Add 2-(diethylamino)ethanol and a tertiary amine base, such as triethylamine (B128534), to the solution. The triethylamine acts as a scavenger for the HCl generated during the reaction.

  • Reaction: Heat the mixture for several hours to drive the reaction to completion.

  • Work-up:

    • Cool the reaction mixture and filter off the precipitated triethylamine hydrochloride.

    • Extract the basic ester from the toluene solution using dilute hydrochloric acid.

    • Separate the aqueous layer and neutralize it with an excess of a weak base, such as sodium carbonate solution, to liberate the free base of Caramiphen.

  • Purification:

    • Extract the oily Caramiphen base using a solvent like diethyl ether.

    • Dry the organic extract over an anhydrous salt.

    • Remove the solvent under reduced pressure.

    • Purify the final product by vacuum distillation.

Quantitative Data Summary (Acid Chloride Route)
Reactant/ProductMolecular Weight ( g/mol )Molar Ratio (relative to acid)Typical Yield
This compound190.241.0-
Thionyl Chloride118.972.0 - 3.0-
1-Phenylcyclopentane-1-carbonyl chloride208.68-High
2-(diethylamino)ethanol117.19~1.0-
Triethylamine101.19~1.0-
Caramiphen289.42-Good to High

Part 3: Alternative Synthesis - Direct Esterification

Direct esterification methods can sometimes be advantageous by avoiding the need to isolate the reactive acid chloride intermediate. The Fischer esterification is a common acid-catalyzed direct esterification method.[5]

Logical Workflow for Direct Esterification of Caramiphen

G A This compound + 2-(diethylamino)ethanol B Acid-Catalyzed Esterification (e.g., H₂SO₄) A->B C Caramiphen (Crude) in equilibrium with reactants B->C D Work-up and Purification C->D E Purified Caramiphen D->E

Caption: Workflow for the direct acid-catalyzed synthesis of Caramiphen.

Experimental Protocol: Fischer Esterification
  • Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound and an excess of 2-(diethylamino)ethanol.

  • Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux. The reaction is an equilibrium, and the removal of water (a byproduct) can drive it towards the product. This can be achieved using a Dean-Stark apparatus.

  • Work-up:

    • After the reaction has reached equilibrium, cool the mixture.

    • Neutralize the acid catalyst with a base.

    • Extract the product into an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt, and remove the solvent under reduced pressure. Purify the crude Caramiphen by vacuum distillation.

Quantitative Data Summary (Direct Esterification)
Reactant/ProductMolecular Weight ( g/mol )Molar Ratio (relative to acid)Typical Yield
This compound190.241.0-
2-(diethylamino)ethanol117.19Excess-
Acid Catalyst (e.g., H₂SO₄)98.08Catalytic amount-
Caramiphen289.42-Moderate to Good (equilibrium-dependent)

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. Handle with extreme care.

  • Strong acids and bases are corrosive. Handle with care.

  • Organic solvents are flammable. Avoid open flames and sparks.

Disclaimer: These protocols are intended for informational purposes for qualified researchers. All procedures should be carried out with appropriate safety precautions and by individuals trained in synthetic organic chemistry.

References

Application Notes and Protocols: Synthesis of 1-Phenylcyclopentanecarboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 1-phenylcyclopentanecarboxylic acid esters, which are valuable intermediates in the synthesis of various pharmaceuticals. Three primary methods are detailed: Fischer Esterification, esterification via an acyl chloride intermediate, and Steglich Esterification.

Overview of Synthetic Strategies

The synthesis of this compound esters typically begins with the preparation of the parent carboxylic acid. A common and effective route to this compound is the alkylation of phenylacetonitrile (B145931) with 1,4-dibromobutane (B41627), followed by hydrolysis of the resulting nitrile.[1] Once the carboxylic acid is obtained, it can be converted to the desired ester through several methods, each with its own advantages and disadvantages in terms of reaction conditions, substrate scope, and yield.

  • Fischer Esterification : A classic, acid-catalyzed equilibrium reaction between the carboxylic acid and an alcohol.[2][3][4][5][6][7] It is a cost-effective method, but the reversible nature of the reaction requires strategies to drive it to completion, such as using a large excess of the alcohol or removing water as it is formed.[2][5]

  • Acyl Chloride Formation Followed by Esterification : A two-step, non-equilibrium process where the carboxylic acid is first converted to a more reactive acyl chloride, which is then reacted with the alcohol.[8][9] This method is often faster and can provide higher yields than Fischer esterification, especially for sterically hindered alcohols.

  • Steglich Esterification : A mild esterification method that uses coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).[8][10][11][12] This method is particularly suitable for substrates that are sensitive to acidic conditions.[8][10]

Experimental Protocols

Synthesis of this compound (Precursor)

This two-step protocol describes the synthesis of the precursor carboxylic acid.

Step 1: Synthesis of 1-Phenylcyclopentanecarbonitrile (B1345207)

  • To a stirred mixture of phenylacetonitrile (11.7 g, 0.1 mol), 1,4-dibromobutane (21.6 g, 0.1 mol), and benzyltriethylammonium chloride (1.14 g, 5 mmol) in 50 mL of benzene, add 40 mL of a 50% aqueous sodium hydroxide (B78521) solution.

  • Heat the mixture to 40-45 °C and stir vigorously for 2 hours.

  • After cooling to room temperature, separate the organic layer.

  • Wash the organic layer with water, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 1-phenylcyclopentanecarbonitrile.

Step 2: Hydrolysis of 1-Phenylcyclopentanecarbonitrile

  • Reflux a mixture of 1-phenylcyclopentanecarbonitrile (17.1 g, 0.1 mol) and a 35% sulfuric acid solution (70 mL).

  • Monitor the reaction until completion (typically several hours).

  • Cool the reaction mixture in an ice bath.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with a 20% sodium carbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain this compound.

Method A: Fischer Esterification

This protocol describes the synthesis of ethyl 1-phenylcyclopentanecarboxylate.

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (19.0 g, 0.1 mol), absolute ethanol (B145695) (100 mL, excess), and concentrated sulfuric acid (2 mL) as a catalyst.

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether (150 mL) and wash with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester by vacuum distillation.

Method B: Esterification via Acyl Chloride

This protocol describes the synthesis of methyl 1-phenylcyclopentanecarboxylate.

Step 1: Formation of 1-Phenylcyclopentanecarbonyl Chloride

  • In a fume hood, add thionyl chloride (14.3 g, 0.12 mol) dropwise to a solution of this compound (19.0 g, 0.1 mol) in an inert solvent like dichloromethane (B109758) (100 mL) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2 hours, or until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.

Step 2: Esterification

  • Dissolve the crude 1-phenylcyclopentanecarbonyl chloride in anhydrous dichloromethane (100 mL) and cool to 0 °C.

  • Slowly add methanol (B129727) (8.0 g, 0.25 mol) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Wash the reaction mixture with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

  • Purify the resulting methyl 1-phenylcyclopentanecarboxylate by vacuum distillation.

Method C: Steglich Esterification

This protocol describes the synthesis of tert-butyl 1-phenylcyclopentanecarboxylate.

  • Dissolve this compound (19.0 g, 0.1 mol), tert-butanol (B103910) (11.1 g, 0.15 mol), and 4-dimethylaminopyridine (DMAP, 1.22 g, 0.01 mol) in anhydrous dichloromethane (200 mL) in a flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 22.7 g, 0.11 mol) in dichloromethane (50 mL) dropwise to the cooled mixture.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 0.5 M HCl, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation

Method Key Reagents Catalyst/Coupling Agent Solvent Temperature Reaction Time Typical Yield Key Advantages Key Disadvantages
Fischer Esterification Carboxylic Acid, Alcohol (excess)H₂SO₄ (catalytic)AlcoholReflux4-10 hours[3]60-95%[2]Cost-effective, simple procedure.Equilibrium reaction, may require removal of water for high yield.[2][5]
Via Acyl Chloride Carboxylic Acid, Thionyl Chloride, AlcoholNoneDichloromethane0 °C to Reflux3-5 hours>90%High yield, irreversible reaction.[9]Requires handling of corrosive thionyl chloride.
Steglich Esterification Carboxylic Acid, AlcoholDCC, DMAPDichloromethane0 °C to Room Temp.12-24 hours80-95%Mild conditions, suitable for sensitive substrates.[10][11][12]Uses expensive reagents, formation of byproduct (DCU) that needs to be removed.

Visualizations

Workflow for the Synthesis of this compound

Synthesis_of_Carboxylic_Acid cluster_start Starting Materials cluster_step1 Step 1: Alkylation cluster_intermediate Intermediate cluster_step2 Step 2: Hydrolysis cluster_product Product Phenylacetonitrile Phenylacetonitrile Alkylation Alkylation (NaOH, Phase Transfer Catalyst) Phenylacetonitrile->Alkylation Dibromobutane 1,4-Dibromobutane Dibromobutane->Alkylation Nitrile 1-Phenylcyclopentanecarbonitrile Alkylation->Nitrile Hydrolysis Hydrolysis (H₂SO₄, H₂O, Heat) Nitrile->Hydrolysis CarboxylicAcid This compound Hydrolysis->CarboxylicAcid

Caption: Overall workflow for the two-step synthesis of the precursor, this compound.

Signaling Pathway for Esterification Methods

Esterification_Pathways cluster_fischer Fischer Esterification cluster_acyl Via Acyl Chloride cluster_steglich Steglich Esterification CarboxylicAcid This compound Fischer H₂SO₄ (cat.) Reflux CarboxylicAcid->Fischer AcylChloride 1. SOCl₂ 2. Alcohol CarboxylicAcid->AcylChloride Steglich DCC, DMAP Room Temp. CarboxylicAcid->Steglich Alcohol Alcohol (R-OH) Alcohol->Fischer Alcohol->AcylChloride Alcohol->Steglich Ester This compound Ester Fischer->Ester AcylChloride->Ester Steglich->Ester

Caption: Comparative pathways for the synthesis of this compound esters.

References

Application Note: Phase-Transfer Catalyzed Synthesis of 1-Phenylcyclopentane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This application note provides a detailed protocol for the alkylation of phenylacetonitrile (B145931) with 1,4-dibromobutane (B41627) to synthesize 1-phenylcyclopentane-1-carbonitrile. This reaction is a classic example of a C-C bond formation via phase-transfer catalysis (PTC), a powerful technique for reactions involving immiscible phases. The product, 1-phenylcyclopentane-1-carbonitrile, is a valuable intermediate in the synthesis of various pharmaceutical compounds.[1] The described method utilizes a quaternary ammonium (B1175870) salt as a phase-transfer catalyst to facilitate the reaction between the organic substrate and an aqueous inorganic base, leading to high yields and simplified reaction conditions.[2][3][4][5]

Reaction Principle

The reaction proceeds through the deprotonation of the acidic α-carbon of phenylacetonitrile by a strong base, typically sodium hydroxide (B78521), to form a resonance-stabilized carbanion.[6] The phase-transfer catalyst, a quaternary ammonium salt, transports the hydroxide ions from the aqueous phase to the organic phase, enabling the formation of the carbanion. This carbanion then acts as a nucleophile, attacking the 1,4-dibromobutane in a tandem SN2 reaction. The initial alkylation is followed by an intramolecular cyclization to form the five-membered ring of 1-phenylcyclopentane-1-carbonitrile.

Experimental Protocol

This protocol is adapted from a well-established procedure published in Organic Syntheses.[7]

Materials:

  • Phenylacetonitrile (Benzyl cyanide)

  • 1,4-Dibromobutane

  • 50% (w/v) Aqueous Sodium Hydroxide

  • Benzyltriethylammonium chloride

  • Diethyl ether

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Water

Equipment:

  • 100 mL two-necked, round-bottomed flask

  • Teflon-coated magnetic stir bar

  • Thermometer

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 100 mL two-necked, round-bottomed flask equipped with a magnetic stir bar and a thermometer, add benzyltriethylammonium chloride (0.569 g, 2.50 mmol) and 50% (w/v) aqueous sodium hydroxide (25 mL).

  • Addition of Reactants: Vigorously stir the mixture and add phenylacetonitrile (11.5 mL, 99.6 mmol) in one portion.[7] Subsequently, add 1,4-dibromobutane (14.3 mL, 120 mmol) portion-wise.[7]

  • Reaction Conditions: Replace the septum with a reflux condenser and heat the biphasic mixture to an internal temperature of 65 °C for 24 hours.[7]

  • Workup: After 24 hours, cool the reaction mixture to room temperature. Add 50 mL of water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer twice with 60 mL portions of diethyl ether.

  • Washing: Combine the organic layers and wash with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product as an orange oil.[7]

  • Purification: Purify the crude product by column chromatography to yield 1-phenylcyclopentane-1-carbonitrile as a pale yellow oil.[7]

Data Presentation

Reagent/ProductMolecular Weight ( g/mol )Amount (mmol)Volume (mL)Mass (g)Molar Equiv.Yield (%)
Phenylacetonitrile117.1599.611.511.671.0-
1,4-Dibromobutane215.9112014.325.911.2-
Benzyltriethylammonium chloride227.772.50-0.5690.025-
50% (w/v) Aqueous Sodium Hydroxide40.00-25-Excess-
1-Phenylcyclopentane-1-carbonitrile171.2481.9-14.0-82%

Table 1: Summary of reagents, stoichiometry, and product yield for the alkylation of phenylacetonitrile with 1,4-dibromobutane.[7]

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification A Combine Benzyltriethylammonium chloride and 50% NaOH (aq) B Add Phenylacetonitrile A->B Vigorous Stirring C Add 1,4-Dibromobutane B->C D Heat to 65 °C for 24h C->D E Cool to RT & Add Water D->E F Extract with Diethyl Ether E->F G Wash with Brine F->G H Dry over MgSO4 G->H I Concentrate H->I J Column Chromatography I->J K 1-Phenylcyclopentane-1-carbonitrile (Final Product) J->K

Caption: Experimental workflow for the synthesis of 1-phenylcyclopentane-1-carbonitrile.

Conclusion

The phase-transfer catalyzed alkylation of phenylacetonitrile with 1,4-dibromobutane is an efficient and high-yielding method for the synthesis of 1-phenylcyclopentane-1-carbonitrile. The use of a phase-transfer catalyst is crucial for the success of this reaction in a biphasic system.[2][3][8] This protocol provides a reliable and reproducible procedure for researchers in organic synthesis and drug development.

References

Application Notes and Protocols for the Use of 1-Phenylcyclopentanecarboxylic Acid in the Synthesis of Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylcyclopentanecarboxylic acid is a versatile chemical intermediate that serves as a scaffold for the synthesis of various compounds with potential therapeutic applications. Its structural motif is present in several biologically active molecules, including agents with anticonvulsant properties. The cyclopentane (B165970) ring offers a constrained conformation that can be advantageous for receptor binding, while the phenyl group provides a key hydrophobic interaction point. This document provides detailed application notes and experimental protocols for the synthesis of anticonvulsant agents derived from this compound, focusing on ester and amine derivatives. The primary mechanism of action for the anticonvulsant effects of these derivatives is believed to be the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.

Data Presentation

The following tables summarize the quantitative anticonvulsant activity data for derivatives of this compound and related compounds. The data is primarily from the maximal electroshock (MES) seizure test in rodents, a standard preclinical model for generalized tonic-clonic seizures.

Table 1: Anticonvulsant Activity of this compound Esters and Analogs (MES Test, Rats)

CompoundStructureED₅₀ (mg/kg, i.p.)Reference
Caramiphen (B1668299)2-(Diethylamino)ethyl 1-phenylcyclopentanecarboxylate3.1[1]
Aminocaramiphen2-(Amino)ethyl 1-phenylcyclopentanecarboxylate3.4[1]
N-methyl-4-piperidinyl 1-phenylcyclopentanecarboxylate4.8[1]

Table 2: Anticonvulsant and Neurotoxic Activity of 1-Phenylcycloalkylamine Analogs (MES Test, Mice)

CompoundStructureAnticonvulsant ED₅₀ (mg/kg, i.p.)Neurotoxicity TD₅₀ (mg/kg, i.p.)Protective Index (TD₅₀/ED₅₀)Reference
1-Phenylcyclopentylamine (PPA)14.5 (oral: 53.4)>300 (oral)>5.6[2]
1-Phenylcyclohexylamine (B1663984) (PCA)5-41VariesModerate Correlation with PCP site affinity[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of the starting material, this compound, via alkylation of phenylacetonitrile (B145931) followed by hydrolysis.

Step 1: Synthesis of 1-Phenylcyclopentanecarbonitrile

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Reagents: Charge the flask with phenylacetonitrile (1.0 eq) and 1,4-dibromobutane (B41627) (1.1 eq).

  • Phase Transfer Catalysis: Add a phase-transfer catalyst such as benzyltriethylammonium chloride (0.05 eq) and a 50% aqueous solution of sodium hydroxide.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically exothermic. Maintain the temperature below 40°C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-phenylcyclopentanecarbonitrile.

  • Purification: The crude product can be purified by vacuum distillation.

Step 2: Hydrolysis of 1-Phenylcyclopentanecarbonitrile to this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the purified 1-phenylcyclopentanecarbonitrile.

  • Hydrolysis: Add a mixture of concentrated sulfuric acid and water.

  • Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. The carboxylic acid will precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Protocol 2: Synthesis of Caramiphen (2-(Diethylamino)ethyl 1-phenylcyclopentanecarboxylate)

This protocol describes the esterification of this compound with 2-(diethylamino)ethanol (B1670525).

  • Activation of the Carboxylic Acid:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF).

    • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 1-2 hours, or until the evolution of gas ceases. The formation of the acyl chloride can be monitored by IR spectroscopy (disappearance of the broad O-H stretch and appearance of a sharp C=O stretch at higher wavenumber).

    • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Esterification:

    • Dissolve the crude acyl chloride in fresh anhydrous DCM under an inert atmosphere.

    • In a separate flask, dissolve 2-(diethylamino)ethanol (1.1 eq) and a non-nucleophilic base such as triethylamine (B128534) (1.2 eq) in anhydrous DCM.

    • Add the solution of the acyl chloride dropwise to the solution of the amino alcohol at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain Caramiphen.

Protocol 3: Synthesis of 1-Phenylcyclopentanecarboxamides

This protocol outlines a general procedure for the synthesis of amide derivatives of this compound using a peptide coupling agent.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) (0.1 eq).

  • Reaction: Stir the mixture at room temperature overnight. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Anticonvulsant Agents Phenylacetonitrile Phenylacetonitrile 1-Phenylcyclopentanecarbonitrile 1-Phenylcyclopentanecarbonitrile Phenylacetonitrile->1-Phenylcyclopentanecarbonitrile Alkylation 1,4-Dibromobutane 1,4-Dibromobutane 1,4-Dibromobutane->1-Phenylcyclopentanecarbonitrile Alkylation 1-Phenylcyclopentanecarboxylic_Acid This compound 1-Phenylcyclopentanecarbonitrile->1-Phenylcyclopentanecarboxylic_Acid Hydrolysis Anticonvulsant_Ester Anticonvulsant Ester (e.g., Caramiphen) 1-Phenylcyclopentanecarboxylic_Acid->Anticonvulsant_Ester Esterification Anticonvulsant_Amide Anticonvulsant Amide 1-Phenylcyclopentanecarboxylic_Acid->Anticonvulsant_Amide Amidation Amino_Alcohol Amino Alcohol (e.g., 2-(Diethylamino)ethanol) Amino_Alcohol->Anticonvulsant_Ester Esterification Amine Amine Amine->Anticonvulsant_Amide Amidation

Caption: Synthetic routes to anticonvulsant agents from this compound.

NMDA_Receptor_Antagonism cluster_pathway Mechanism of Action: NMDA Receptor Antagonism Glutamate Glutamate NMDA_Receptor NMDA Receptor Ion Channel Glutamate->NMDA_Receptor:f0 Binds Calcium_Influx Ca²⁺ Influx NMDA_Receptor:f1->Calcium_Influx Opens Neuronal_Excitation Neuronal Excitation & Seizure Activity Calcium_Influx->Neuronal_Excitation Derivative 1-Phenylcyclopentane Derivative Derivative->NMDA_Receptor:f1 Blocks (Non-competitive)

Caption: Proposed signaling pathway for anticonvulsant activity.

Experimental_Workflow cluster_workflow General Experimental Workflow Synthesis Synthesis of 1-Phenylcyclopentane Derivative Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Anticonvulsant_Screening Anticonvulsant Screening (e.g., MES test) Characterization->Anticonvulsant_Screening Data_Analysis Data Analysis (ED₅₀ Determination) Anticonvulsant_Screening->Data_Analysis

Caption: Workflow for synthesis and evaluation of anticonvulsant candidates.

References

Application Note: Hydrolysis of 1-Phenylcyclopentanecarbonitrile to 1-Phenylcyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the hydrolysis of 1-phenylcyclopentanecarbonitrile (B1345207) to 1-phenylcyclopentanecarboxylic acid, a key intermediate in the synthesis of various pharmaceuticals. Both acidic and basic hydrolysis methods are presented, offering flexibility based on substrate compatibility and available laboratory resources. This guide includes structured data tables for easy comparison of reaction parameters and a visual workflow diagram to ensure clarity and reproducibility in the laboratory setting.

Introduction

The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. This compound is a valuable building block in medicinal chemistry. The hydrolysis of the corresponding nitrile, 1-phenylcyclopentanecarbonitrile, can be efficiently achieved under either acidic or basic conditions. The choice between the two pathways often depends on the presence of other functional groups in the molecule that might be sensitive to acid or base. This application note details robust protocols for both approaches.

Experimental Protocols

Two primary methods for the hydrolysis of 1-phenylcyclopentanecarbonitrile are described below: acid-catalyzed hydrolysis and base-catalyzed hydrolysis.

Method 1: Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis proceeds by protonation of the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water. The reaction is typically carried out at elevated temperatures.[1][2]

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 1-phenylcyclopentanecarbonitrile (17.1 g, 0.1 mol).

  • Add a mixture of concentrated sulfuric acid (25 mL) and water (25 mL) cautiously. Alternatively, a mixture of glacial acetic acid and concentrated hydrochloric acid can be used.

  • Heat the reaction mixture to reflux (approximately 120°C or higher) and maintain for 4-6 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Carefully pour the cooled mixture over crushed ice.

  • The solid product, this compound, will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold water to remove any residual acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol (B145695)/water) to yield the pure carboxylic acid.

Method 2: Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon.[2][3] This method initially forms the carboxylate salt, which is then protonated in an acidic workup step to yield the final carboxylic acid.[4][5]

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve 1-phenylcyclopentanecarbonitrile (17.1 g, 0.1 mol) in ethanol (100 mL).

  • Add a solution of sodium hydroxide (12 g, 0.3 mol) or potassium hydroxide in water (50 mL).

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted nitrile.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid.

  • The this compound will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize from an appropriate solvent to obtain the pure product.

Data Presentation

The following table summarizes the key quantitative data for the two hydrolysis protocols.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Starting Material 1-Phenylcyclopentanecarbonitrile1-Phenylcyclopentanecarbonitrile
Reagents Concentrated H₂SO₄, H₂ONaOH or KOH, Ethanol, H₂O, Conc. HCl
Temperature ≥120°C (Reflux)Reflux
Reaction Time 4 - 6 hours8 - 12 hours
Work-up Precipitation in ice waterAcidification of carboxylate salt
Product This compoundThis compound

Experimental Workflow

The logical flow of the experimental procedures for both acidic and basic hydrolysis is depicted in the diagram below.

Hydrolysis_Workflow start 1-Phenylcyclopentanecarbonitrile acid_reagents Add Acid (e.g., H₂SO₄/H₂O) start->acid_reagents Acidic Route base_reagents Add Base (e.g., NaOH/EtOH/H₂O) start->base_reagents Basic Route acid_reflux Heat to Reflux (≥120°C) acid_reagents->acid_reflux base_reflux Heat to Reflux base_reagents->base_reflux acid_workup Cool & Precipitate in Ice Water acid_reflux->acid_workup base_workup_1 Cool & Remove EtOH base_reflux->base_workup_1 filtration Filter & Wash Solid acid_workup->filtration base_workup_2 Acidify with HCl base_workup_1->base_workup_2 base_workup_2->filtration purification Recrystallize filtration->purification product This compound purification->product

Caption: Workflow for Acidic and Basic Hydrolysis.

Signaling Pathway Diagram

The chemical transformation from the nitrile to the carboxylic acid under both conditions can be visualized as follows.

Hydrolysis_Pathway nitrile 1-Phenylcyclopentanecarbonitrile (R-C≡N) acid_hydrolysis Acidic Hydrolysis (H₃O⁺, Heat) nitrile->acid_hydrolysis base_hydrolysis Basic Hydrolysis (OH⁻, Heat) nitrile->base_hydrolysis amide_intermediate Amide Intermediate (R-CONH₂) acid_hydrolysis->amide_intermediate via protonated intermediate base_hydrolysis->amide_intermediate via nucleophilic attack carboxylate Carboxylate Salt (R-COO⁻) amide_intermediate->carboxylate Base-catalyzed hydrolysis carboxylic_acid This compound (R-COOH) amide_intermediate->carboxylic_acid Acid-catalyzed hydrolysis acid_workup Acidic Work-up (H₃O⁺) carboxylate->acid_workup acid_workup->carboxylic_acid

References

Application of 1-Phenylcyclopentanecarboxylic Acid in Antitussive Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylcyclopentanecarboxylic acid is a key chemical intermediate in the synthesis of non-opioid, centrally acting antitussive agents. Its primary application in this field is as a precursor to Pentoxyverine (also known as Carbetapentane), a cough suppressant used for the symptomatic relief of non-productive (dry) cough associated with conditions like the common cold, bronchitis, and sinusitis. This document provides detailed application notes on the pharmacological profile of Pentoxyverine, protocols for its synthesis from this compound, and methodologies for evaluating its antitussive efficacy.

Pharmacological Profile of Pentoxyverine

Pentoxyverine exerts its antitussive effects through a dual mechanism of action, involving both central and peripheral pathways. Unlike opioid-based cough suppressants, it does not carry a significant risk of dependence.[1]

Central Mechanism: Pentoxyverine acts on the cough center located in the medulla oblongata of the brainstem to suppress the cough reflex.[2] This is primarily achieved through its activity as a sigma-1 (σ1) receptor agonist. The exact role of sigma-1 receptors in cough suppression is not fully elucidated, but they are highly expressed in the nucleus tractus solitarius (NTS), a key relay center for afferent nerve signals that trigger the cough reflex.

Peripheral Mechanism: Pentoxyverine also exhibits peripheral effects that contribute to its antitussive action. It functions as a muscarinic M1 receptor antagonist, which can lead to a reduction in bronchial secretions and relaxation of the airway smooth muscle.[3] Additionally, it possesses mild local anesthetic properties, which may help to reduce irritation in the respiratory tract.[2][4]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for Pentoxyverine and comparative antitussive agents.

Table 1: Receptor Binding Affinity of Pentoxyverine

ReceptorLigandPreparationKi (nM)
Sigma-1[3H]-(+)-pentazocineGuinea pig brain membranes75

Table 2: Pharmacokinetic Properties of Pentoxyverine (Oral Administration)

ParameterValueSpecies
Time to Maximum Plasma Concentration (Tmax)1.62 ± 0.75 hoursHuman
Maximum Plasma Concentration (Cmax)62.28 ± 33.06 µg/LHuman
Area Under the Curve (AUC0-15)234.44 ± 130.01 µg·h/LHuman
Plasma Half-life (t1/2)2.3 hoursHuman

Data from a bioequivalence study of a 25 mg oral dose.[5][6]

Table 3: Comparative Antitussive Efficacy in a Clinical Trial

DrugDaily Oral Dosage (Adults)Antitussive Efficacy
Dextromethorphan (B48470)90 mg95.3%
Pentoxyverine90 mg82.0%

Results from a double-blind, randomized trial in 300 patients with respiratory tract diseases.[1]

Experimental Protocols

Protocol 1: Synthesis of Pentoxyverine from this compound

This protocol describes the esterification of this compound with 2-(2-diethylaminoethoxy)ethanol (B27993) to yield Pentoxyverine.

Materials:

  • This compound

  • 2-(2-diethylaminoethoxy)ethanol

  • Toluene (B28343)

  • p-Toluenesulfonic acid (catalyst)

  • Dean-Stark apparatus

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate (B86663)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1 equivalent) in toluene.

  • Add 2-(2-diethylaminoethoxy)ethanol (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and collect the water generated during the reaction in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer sequentially with 5% sodium bicarbonate solution and water.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the toluene under reduced pressure using a rotary evaporator to obtain crude Pentoxyverine.

  • The crude product can be further purified by vacuum distillation or column chromatography.

Protocol 2: Evaluation of Antitussive Activity using the Citric Acid-Induced Cough Model in Guinea Pigs

This protocol is a standard in vivo method for assessing the efficacy of potential antitussive agents.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400 g)

  • Pentoxyverine or other test compounds

  • Vehicle (e.g., 0.9% saline)

  • Citric acid solution (0.4 M in 0.9% saline)

  • Whole-body plethysmograph chamber

  • Ultrasonic nebulizer

  • Sound recording equipment and analysis software

Procedure:

  • Acclimatization: Acclimate the guinea pigs to the laboratory environment for at least 3 days before the experiment.

  • Dosing: Administer Pentoxyverine or the vehicle orally (p.o.) to the guinea pigs. A typical pretreatment time is 30-60 minutes before the cough challenge.

  • Cough Induction: Place each guinea pig individually into the whole-body plethysmograph chamber and allow a 5-10 minute acclimation period.

  • Expose the animal to an aerosol of 0.4 M citric acid generated by an ultrasonic nebulizer for a fixed duration (e.g., 7 minutes).[7]

  • Data Recording and Analysis: Record the number of coughs during the exposure period and for a subsequent observation period (e.g., 7 minutes).[7] Coughs can be identified by their characteristic sound and the associated pressure changes in the plethysmograph. The antitussive effect is expressed as the percentage reduction in the number of coughs compared to the vehicle-treated group.

Protocol 3: Sigma-1 Receptor Binding Assay

This in vitro assay determines the binding affinity of a compound for the sigma-1 receptor.

Materials:

  • Guinea pig liver membrane preparation (a rich source of sigma-1 receptors)[8]

  • [3H]-(+)-pentazocine (radioligand)[8]

  • Pentoxyverine or other test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Haloperidol (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from guinea pig liver by homogenization and differential centrifugation.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, [3H]-(+)-pentazocine at a fixed concentration (e.g., near its Kd), and varying concentrations of the test compound (Pentoxyverine).

  • For determining non-specific binding, add a high concentration of an unlabeled sigma-1 ligand like haloperidol.

  • Incubation: Incubate the mixture at room temperature for a specified period (e.g., 120 minutes) to allow binding to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Visualizations

Synthesis_of_Pentoxyverine PCCA 1-Phenylcyclopentane- carboxylic acid Pentoxyverine Pentoxyverine PCCA->Pentoxyverine Esterification DEAEE 2-(2-diethylaminoethoxy)ethanol DEAEE->Pentoxyverine Catalyst p-Toluenesulfonic acid (catalyst) Catalyst->Pentoxyverine Solvent Toluene (solvent) Solvent->Pentoxyverine

Synthesis of Pentoxyverine from this compound.

Antitussive_Workflow cluster_pre_treatment Pre-Treatment cluster_experiment Experiment cluster_analysis Data Analysis Acclimatization Acclimatization of Guinea Pigs Dosing Oral Administration (Vehicle or Pentoxyverine) Acclimatization->Dosing Plethysmography Placement in Plethysmograph Dosing->Plethysmography Cough_Induction Citric Acid Aerosol Exposure Plethysmography->Cough_Induction Recording Recording of Coughs (Audio & Pressure) Cough_Induction->Recording Analysis Quantification of Coughs & Statistical Analysis Recording->Analysis Signaling_Pathway cluster_peripheral Peripheral Nerves cluster_cns Central Nervous System (Brainstem) Irritant Airway Irritant Sensory_Nerve Sensory Nerve Ending Irritant->Sensory_Nerve Muscarinic_Receptor Muscarinic M1 Receptor Sensory_Nerve->Muscarinic_Receptor ACh release NTS Nucleus Tractus Solitarius (NTS) Muscarinic_Receptor->NTS Afferent Signal Cough_Center Cough Center NTS->Cough_Center Sigma_Receptor Sigma-1 Receptor NTS->Sigma_Receptor Cough_Reflex Cough Reflex Cough_Center->Cough_Reflex Pentoxyverine Pentoxyverine Pentoxyverine->Muscarinic_Receptor Antagonism Pentoxyverine->Sigma_Receptor Agonism

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Phenylcyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Phenylcyclopentanecarboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the widely used method of alkylation of phenylacetonitrile (B145931) followed by hydrolysis.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of 1-Phenylcyclopentanecarbonitrile (B1345207) (Alkylation Step) 1. Inactive Phase-Transfer Catalyst: The catalyst may be old or degraded. 2. Presence of Water: Moisture can interfere with the reaction, especially when using strong bases. 3. Inefficient Stirring: In a biphasic system, vigorous stirring is crucial for effective phase transfer catalysis. 4. Incorrect Base Concentration: The concentration of the aqueous sodium hydroxide (B78521) solution may be too low or too high. 5. Side Reactions: Polymerization of phenylacetonitrile or elimination reactions of the dibromobutane can occur.1. Use a fresh, high-purity phase-transfer catalyst. 2. Ensure all glassware is thoroughly dried and use anhydrous solvents where possible.[1] 3. Employ a mechanical stirrer to ensure vigorous agitation of the reaction mixture. 4. Use a 50% aqueous sodium hydroxide solution as specified in reliable protocols.[2] 5. Maintain the reaction temperature carefully (e.g., 40-45°C) to minimize side reactions.[2]
Low or No Yield of this compound (Hydrolysis Step) 1. Incomplete Hydrolysis: The nitrile may be sterically hindered, requiring harsh conditions for complete hydrolysis. 2. Decomposition of Product: High temperatures in acidic conditions can potentially lead to decarboxylation or other side reactions. 3. Inefficient Extraction: The product may not be fully extracted from the aqueous layer during workup.1. Increase the reaction time and/or temperature during the acid hydrolysis step (e.g., ≥120°C).[3] 2. Monitor the reaction progress by TLC to avoid prolonged exposure to high temperatures once the reaction is complete. 3. Ensure the pH of the aqueous layer is sufficiently acidic to protonate the carboxylate, then perform multiple extractions with a suitable organic solvent.
Formation of Significant Side Products 1. Dialkylation: Phenylacetonitrile can potentially be alkylated twice by 1,4-dibromobutane (B41627). 2. Formation of Byproducts from 1,4-dibromobutane: Elimination or substitution reactions of the dibromobutane can occur under basic conditions.1. Use a slight excess or an equimolar amount of 1,4-dibromobutane relative to phenylacetonitrile to minimize dialkylation. A 1:1 molar ratio is preferable.[3] 2. Control the reaction temperature and ensure a homogenous mixture through efficient stirring.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most frequently cited method is a two-step process involving the alkylation of phenylacetonitrile with 1,4-dibromobutane, followed by the hydrolysis of the resulting 1-phenylcyclopentanecarbonitrile.[2][3] This method is often facilitated by phase-transfer catalysis, which can enhance reaction rates and yields.[2]

Q2: Can I use a Grignard reaction to synthesize this compound?

A2: Yes, the carboxylation of a Grignard reagent is a viable method for preparing carboxylic acids.[4][5] This would involve forming a Grignard reagent from a 1-phenylcyclopentyl halide (e.g., 1-bromo-1-phenylcyclopentane) and then reacting it with carbon dioxide. However, this route may be less common due to the potential challenges in preparing the starting halide.

Q3: My Grignard reaction for carboxylation is failing. What are the common reasons?

A3: Grignard reagents are highly reactive and sensitive to acidic protons. Common causes for failure include:

  • Presence of Water: Grignard reagents react readily with water. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Acidic Functional Groups: The starting material must not contain acidic protons, such as those from alcohols (O-H), amines (N-H), or thiols (S-H).[5]

  • Reaction with Carbon Dioxide: Ensure a good supply of dry carbon dioxide (e.g., from dry ice) is provided to the reaction.

Q4: What is the role of the phase-transfer catalyst in the alkylation of phenylacetonitrile?

A4: In the biphasic reaction mixture (aqueous NaOH and an organic solvent like benzene (B151609) or DMSO), the phase-transfer catalyst (e.g., benzyltriethylammonium chloride) transports the hydroxide ions from the aqueous phase to the organic phase. This allows for the deprotonation of phenylacetonitrile in the organic phase, where it can then react with 1,4-dibromobutane.

Q5: How can I monitor the progress of the hydrolysis of 1-phenylcyclopentanecarbonitrile?

A5: The progress of the hydrolysis can be monitored using Thin Layer Chromatography (TLC). The nitrile starting material will have a different Rf value than the carboxylic acid product. By spotting the reaction mixture on a TLC plate alongside the starting material as a reference, you can observe the disappearance of the starting material and the appearance of the product.

Experimental Protocols

Route 1: Alkylation of Phenylacetonitrile and Subsequent Hydrolysis[2]

Step 1: Synthesis of 1-Phenylcyclopentanecarbonitrile

  • In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine phenylacetonitrile (11.7 g, 0.1 mol), 1,4-dibromobutane (21.6 g, 0.1 mol), 50% aqueous sodium hydroxide solution (40 mL), benzyltriethylammonium chloride (1.14 g, 5 mmol), and benzene (50 mL).

  • Stir the mixture vigorously at 40-45°C for 2 hours.

  • After cooling to room temperature, separate the organic layer.

  • Wash the organic layer with water, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 1-phenylcyclopentanecarbonitrile.

Step 2: Hydrolysis of 1-Phenylcyclopentanecarbonitrile

  • Combine the 1-phenylcyclopentanecarbonitrile obtained from the previous step with a suitable acidic medium (e.g., a mixture of sulfuric acid and water).

  • Heat the mixture at a temperature of at least 120°C.[3]

  • Monitor the reaction for completion.

  • After cooling, extract the product into an organic solvent.

  • Wash, dry, and concentrate the organic extracts to obtain this compound. Further purification can be achieved by recrystallization.

Visualizations

Synthesis_Pathway Phenylacetonitrile Phenylacetonitrile Alkylation Alkylation Phenylacetonitrile->Alkylation Dibromobutane 1,4-Dibromobutane Dibromobutane->Alkylation Base_Catalyst Aq. NaOH Phase-Transfer Catalyst Base_Catalyst->Alkylation Nitrile 1-Phenylcyclopentanecarbonitrile Alkylation->Nitrile Hydrolysis Hydrolysis Nitrile->Hydrolysis Acid_Heat Acid, Heat (≥120°C) Acid_Heat->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Synthesis of this compound from phenylacetonitrile.

Troubleshooting_Workflow Start Low Yield in Synthesis CheckStep Which step has low yield? Start->CheckStep Alkylation Alkylation Step CheckStep->Alkylation Alkylation Hydrolysis Hydrolysis Step CheckStep->Hydrolysis Hydrolysis CheckAlkylation Check Reagents & Conditions Alkylation->CheckAlkylation CheckHydrolysis Check Reaction Conditions Hydrolysis->CheckHydrolysis Anhydrous Ensure Anhydrous Conditions CheckAlkylation->Anhydrous Moisture? Catalyst Verify Catalyst Activity CheckAlkylation->Catalyst Catalyst? Stirring Ensure Vigorous Stirring CheckAlkylation->Stirring Stirring? TempControl Optimize Temperature CheckAlkylation->TempControl Temp? TimeTemp Increase Time/Temp CheckHydrolysis->TimeTemp Incomplete? Workup Optimize Workup/Extraction CheckHydrolysis->Workup Extraction? End Yield Optimized Anhydrous->End Catalyst->End Stirring->End TempControl->End TimeTemp->End Workup->End

Caption: Troubleshooting workflow for optimizing synthesis yield.

References

Technical Support Center: Purification of 1-Phenylcyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Phenylcyclopentanecarboxylic acid from a reaction mixture.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Low Yield After Recrystallization The compound is too soluble in the chosen solvent at low temperatures.- Select a solvent in which the compound has lower solubility at room temperature. - Use a solvent mixture (e.g., ethanol (B145695)/water) to decrease solubility. - Ensure the minimum amount of hot solvent was used to dissolve the compound. - Avoid excessively long filtration times which can lead to product loss.
Product "Oils Out" During Crystallization The melting point of the crude product is lower than the boiling point of the solvent, or significant impurities are present, depressing the melting point.- Use a lower boiling point solvent for recrystallization. - Add a co-solvent to lower the overall boiling point of the solvent system. - Try to purify the crude product by another method, such as extraction, before recrystallization. - Use a seed crystal to induce crystallization at a lower temperature.
Colored Impurities in Final Product Colored byproducts from the reaction are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product. - Perform a preliminary purification step like column chromatography.
Incomplete Removal of Starting Materials The starting materials have similar solubility profiles to the product.- If starting materials are basic or acidic, perform an acid-base extraction before recrystallization. - Utilize column chromatography with an appropriate solvent system for separation.
Product Fails to Crystallize The solution is not supersaturated, or nucleation is inhibited.- Evaporate some of the solvent to increase the concentration of the product. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound. - Cool the solution slowly to promote crystal growth.
Broad Melting Point Range of Purified Product The product is still impure or contains residual solvent.- Repeat the recrystallization process. - Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent. - Consider an alternative purification method if recrystallization is ineffective.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities depend on the synthetic route.

  • From Phenylacetonitrile and 1,4-Dibromobutane: Unreacted phenylacetonitrile, 1,4-dibromobutane, and byproducts from the hydrolysis of the nitrile intermediate.

  • Via Grignard Reagent: Biphenyl is a common byproduct formed from the coupling of the Grignard reagent with unreacted aryl halide.

Q2: What is the recommended solvent for recrystallizing this compound?

A2: A patent for the synthesis of a related compound mentions the use of nitromethane (B149229) for the recrystallization of this compound[1]. Other potential solvent systems for carboxylic acids include mixtures of ethanol and water, or toluene. It is always recommended to perform small-scale solvent screening to determine the optimal solvent or solvent system for your specific crude product.

Q3: Can I use extraction to purify this compound?

A3: Yes, acid-base extraction is a very effective method for purifying carboxylic acids. By dissolving the crude mixture in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate solution), the carboxylic acid will be deprotonated and move to the aqueous layer, leaving neutral impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure carboxylic acid.

Q4: Is column chromatography a suitable purification method?

A4: Yes, column chromatography can be used to purify this compound, especially for removing impurities with similar solubility to the product. A common stationary phase is silica (B1680970) gel. The mobile phase would typically be a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate), with the polarity adjusted to achieve good separation.

Q5: How can I monitor the purity of my this compound?

A5: Purity can be assessed using several analytical techniques:

  • Melting Point: A sharp melting point range close to the literature value (around 160-162 °C) indicates high purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate suggests a high degree of purity.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for quantitative purity analysis. A suggested method uses a C18 column with a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid[2][3].

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify volatile impurities[4].

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may need optimization.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. Based on literature, nitromethane is a potential solvent[1]. Ethanol/water mixtures are also commonly used for carboxylic acids.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Extraction Protocol
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as diethyl ether or ethyl acetate (B1210297).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid will react to form its sodium salt and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a strong acid (e.g., concentrated HCl) until the solution is acidic (pH ~2), which will precipitate the this compound.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Data Presentation

Table 1: Comparison of Purification Methods

Purification Method Principle Typical Solvents/Reagents Advantages Disadvantages
Recrystallization Difference in solubility at high and low temperatures.Nitromethane, Ethanol/Water, TolueneHigh purity can be achieved for crystalline solids.Can be time-consuming; potential for low yield if not optimized.
Extraction Difference in acidity/basicity of components.Diethyl ether, Ethyl acetate, Sodium bicarbonate, HClEffective for separating acidic/basic compounds from neutral ones.May not remove impurities with similar acidity.
Column Chromatography Differential adsorption of components onto a stationary phase.Silica gel (stationary phase), Hexanes/Ethyl acetate (mobile phase)Can separate compounds with very similar properties.Can be labor-intensive and require larger volumes of solvent.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude Crude Reaction Mixture Recrystallization Recrystallization Crude->Recrystallization Extraction Acid-Base Extraction Crude->Extraction Chromatography Column Chromatography Crude->Chromatography PureProduct Pure this compound Recrystallization->PureProduct Extraction->PureProduct Chromatography->PureProduct MP Melting Point PureProduct->MP TLC TLC PureProduct->TLC HPLC HPLC PureProduct->HPLC

Caption: General workflow for the purification and analysis of this compound.

TroubleshootingTree cluster_yield cluster_oiling cluster_purity Start Purification Issue LowYield Low Yield? Start->LowYield OilingOut Product Oiling Out? Start->OilingOut Impure Product Impure? Start->Impure CheckSolvent Check Solvent Solubility LowYield->CheckSolvent Yes MinSolvent Used Minimum Hot Solvent? LowYield->MinSolvent Yes LowerBoilingSolvent Use Lower Boiling Solvent OilingOut->LowerBoilingSolvent Yes SeedCrystal Add Seed Crystal OilingOut->SeedCrystal Yes RepeatPurification Repeat Purification Step Impure->RepeatPurification Yes AlternativeMethod Consider Alternative Method (e.g., Chromatography) Impure->AlternativeMethod Yes

Caption: Decision tree for troubleshooting common purification problems.

References

Technical Support Center: Synthesis of 1-Phenylcyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-phenylcyclopentanecarboxylic acid. The information is designed to help identify and resolve common issues encountered during key synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Alkylation of Phenylacetonitrile (B145931) followed by Hydrolysis: This two-step approach involves the reaction of phenylacetonitrile with 1,4-dibromobutane (B41627) to form 1-phenylcyclopentanecarbonitrile, which is then hydrolyzed to the final carboxylic acid.

  • Grignard Reagent Carboxylation: This route involves the formation of a Grignar reagent from 1-bromo-1-phenylcyclopentane, which is then reacted with carbon dioxide to yield the desired product.

Q2: I am observing a significant amount of an unknown impurity in my final product from the phenylacetonitrile alkylation route. What could it be?

A2: A common byproduct in this synthesis is the dialkylation product , where two molecules of phenylacetonitrile react with one molecule of 1,4-dibromobutane. Another possibility is the presence of the intermediate 1-phenylcyclopentanecarboxamide due to incomplete hydrolysis of the nitrile.

Q3: My Grignard reaction for this synthesis is consistently giving low yields and a non-polar byproduct. What is the likely side reaction?

A3: A frequent side reaction in Grignard syntheses involving phenylmagnesium halides is the formation of biphenyl (B1667301) through a coupling reaction.[1] This is especially favored at higher concentrations of the halide and elevated reaction temperatures.[2]

Q4: How can I effectively monitor the progress of the nitrile hydrolysis step?

A4: The hydrolysis of the nitrile to the carboxylic acid can be monitored using Thin Layer Chromatography (TLC). A spot of the reaction mixture should be compared against the starting nitrile. The reaction is complete when the nitrile spot is no longer visible. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Troubleshooting Guides

Issue 1: Presence of Dialkylation Byproduct in Phenylacetonitrile Alkylation

Symptoms:

  • A higher molecular weight impurity is detected by GC-MS or LC-MS.

  • Lower than expected yield of the desired mono-alkylated product.

Root Causes & Solutions:

Root CauseTroubleshooting Steps
Incorrect Stoichiometry Ensure a slight excess of 1,4-dibromobutane is not used. A 1:1 molar ratio of phenylacetonitrile to 1,4-dibromobutane is preferable.
High Reaction Concentration Running the reaction at high concentrations can favor intermolecular reactions leading to dialkylation. Use an appropriate amount of solvent to maintain dilution.
Inefficient Mixing Poor mixing can lead to localized areas of high phenylacetonitrile concentration. Ensure vigorous and consistent stirring throughout the reaction.

Purification Strategy: The dialkylated product is significantly less polar than the desired carboxylic acid. Purification can be achieved by:

  • Acid-Base Extraction: Convert the carboxylic acid to its water-soluble salt with a base (e.g., NaOH), wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove the non-polar dialkylation byproduct, and then re-acidify the aqueous layer to precipitate the pure this compound.

  • Column Chromatography: If extraction is insufficient, silica (B1680970) gel chromatography can be used, eluting with a solvent system that allows for the separation of the non-polar byproduct from the more polar product.

Issue 2: Incomplete Nitrile Hydrolysis Leading to Amide Byproduct

Symptoms:

  • Presence of a neutral, higher-melting-point solid in the final product.

  • Characteristic amide peaks observed in IR or NMR spectra of the crude product.

Root Causes & Solutions:

Root CauseTroubleshooting Steps
Insufficient Reaction Time or Temperature The hydrolysis of nitriles, especially sterically hindered ones, can be slow.[3] Ensure the reaction is heated under reflux for a sufficient period as indicated by reaction monitoring (TLC or HPLC).
Inadequate Acid or Base Concentration Both acidic and basic conditions can drive the hydrolysis.[3] Ensure the concentration of the acid (e.g., H2SO4, HCl) or base (e.g., NaOH, KOH) is adequate to fully hydrolyze the intermediate amide.

Purification Strategy: The amide is a neutral compound and can be separated from the carboxylic acid using acid-base extraction as described for the dialkylation byproduct.

Issue 3: Formation of Biphenyl in Grignard Synthesis

Symptoms:

  • Isolation of a crystalline, non-polar solid along with the desired product.

  • Lower yield of this compound.

Root Causes & Solutions:

Root CauseTroubleshooting Steps
High Local Concentration of Alkyl/Aryl Halide This favors the coupling reaction.[2] Add the solution of 1-bromo-1-phenylcyclopentane to the magnesium turnings slowly and dropwise to maintain a low concentration of the halide in the reaction mixture.
Elevated Reaction Temperature Higher temperatures can promote the formation of biphenyl.[2] Maintain a gentle reflux and avoid excessive heating.

Purification Strategy: Biphenyl is a non-polar, neutral molecule.

  • Acid-Base Extraction: After quenching the Grignard reaction and forming the carboxylate salt, biphenyl will remain in the organic layer and can be separated by extracting the aqueous layer.[1] The desired carboxylic acid is then recovered by acidification.

  • Trituration: Biphenyl is soluble in petroleum ether, while this compound is not. Washing the crude solid with cold petroleum ether can effectively remove the biphenyl impurity.[2]

Quantitative Data on Byproducts

While exact percentages can vary based on specific reaction conditions, the following table provides an estimate of typical byproduct formation.

Synthetic RouteCommon ByproductTypical Percentage (by crude product analysis)
Phenylacetonitrile Alkylation & HydrolysisDialkylation Product5-15%
Phenylacetonitrile Alkylation & Hydrolysis1-Phenylcyclopentanecarboxamide2-10% (highly dependent on hydrolysis conditions)
Grignard Reagent CarboxylationBiphenyl5-20%

Experimental Protocols

Protocol 1: Synthesis of this compound via Phenylacetonitrile Alkylation and Hydrolysis

Step 1: Synthesis of 1-Phenylcyclopentanecarbonitrile

  • To a stirred solution of phenylacetonitrile (1.0 eq) in a suitable solvent (e.g., toluene), add a phase-transfer catalyst (e.g., benzyltriethylammonium chloride, 0.05 eq).

  • Add a 50% aqueous solution of sodium hydroxide.

  • Slowly add 1,4-dibromobutane (1.0 eq) dropwise, maintaining the reaction temperature between 25-30°C.

  • After the addition is complete, continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., toluene).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-phenylcyclopentanecarbonitrile.

Step 2: Hydrolysis to this compound

  • To the crude 1-phenylcyclopentanecarbonitrile, add a solution of sulfuric acid (e.g., 70%).

  • Heat the mixture to reflux (approximately 120-140°C) and maintain for 4-6 hours, or until TLC indicates the disappearance of the nitrile and intermediate amide.

  • Cool the reaction mixture and pour it onto ice.

  • The product will precipitate as a solid. Collect the solid by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Protocol 2: Synthesis of this compound via Grignard Reagent
  • Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • To a flask containing magnesium turnings (1.2 eq), add a small crystal of iodine.

  • Add a solution of 1-bromo-1-phenylcyclopentane (1.0 eq) in anhydrous diethyl ether dropwise to initiate the Grignard formation.

  • Once the reaction has initiated, add the remaining halide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture in an ice bath and slowly bubble in dry carbon dioxide gas or pour the Grignard solution over crushed dry ice.

  • Allow the mixture to warm to room temperature and then quench with a dilute acid (e.g., 1 M HCl).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and perform an acid-base extraction to purify the product from neutral byproducts like biphenyl.

  • Acidify the basic aqueous layer to precipitate the this compound.

  • Collect the solid by filtration, wash with cold water, and dry.

Visualizations

Synthesis_Byproducts cluster_alkylation Alkylation of Phenylacetonitrile cluster_hydrolysis Hydrolysis Phenylacetonitrile Phenylacetonitrile Alkylation Alkylation Phenylacetonitrile->Alkylation 1,4-Dibromobutane 1,4-Dibromobutane 1,4-Dibromobutane->Alkylation 1-Phenylcyclopentanecarbonitrile 1-Phenylcyclopentanecarbonitrile Alkylation->1-Phenylcyclopentanecarbonitrile Desired Product Dialkylation Byproduct Dialkylation Byproduct Alkylation->Dialkylation Byproduct Side Reaction Nitrile 1-Phenylcyclopentanecarbonitrile Hydrolysis Hydrolysis Nitrile->Hydrolysis Carboxylic Acid This compound Hydrolysis->Carboxylic Acid Complete Hydrolysis Amide Byproduct 1-Phenylcyclopentanecarboxamide Hydrolysis->Amide Byproduct Incomplete Hydrolysis

Caption: Byproducts in the Phenylacetonitrile Route.

Grignard_Byproduct 1-Bromo-1-phenylcyclopentane 1-Bromo-1-phenylcyclopentane Grignard Formation Grignard Formation 1-Bromo-1-phenylcyclopentane->Grignard Formation Mg Mg Mg->Grignard Formation Grignard Reagent Grignard Reagent Grignard Formation->Grignard Reagent Biphenyl Byproduct Biphenyl Byproduct Grignard Formation->Biphenyl Byproduct Coupling Carboxylation Carboxylation Grignard Reagent->Carboxylation CO2 CO2 CO2->Carboxylation Product This compound Carboxylation->Product

Caption: Byproduct in the Grignard Reagent Route.

References

Technical Support Center: Optimizing Grignard Reactions for Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Grignard reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the yield of carboxylic acids synthesized via Grignard reagents and carbon dioxide.

Frequently Asked Questions (FAQs)
Q1: My Grignard reaction for carboxylic acid synthesis is giving a low yield. What are the most common causes?

Low yields in this reaction are typically traced back to a few critical factors:

  • Presence of Moisture or Protic Solvents: Grignard reagents are extremely strong bases and will react with even trace amounts of water, alcohols, or any protic species.[1][2][3][4] This reaction quenches the Grignard reagent, converting it to an alkane and rendering it useless for the desired carboxylation.[3] Ensuring all glassware, solvents, and reagents are rigorously anhydrous is the most critical step for success.[2][5][6]

  • Poor Quality or Inactive Magnesium: The surface of magnesium turnings can oxidize over time, forming a layer of magnesium oxide that prevents the reaction with the organic halide.[6] Using fresh, shiny magnesium turnings or activating the metal is essential for initiating the reaction.[7][8][9]

  • Impure Reagents: Impurities in the organic halide or solvent can interfere with the reaction. The purity of the magnesium itself can also significantly impact yield, with contaminants like iron and manganese being detrimental.[10]

  • Inefficient Carboxylation: The method of introducing carbon dioxide is crucial. Simply exposing the reaction to atmospheric CO2 is insufficient. The reaction requires a high concentration of CO2, typically achieved by pouring the Grignard solution over freshly crushed dry ice or bubbling dry CO2 gas through the solution.[1][11]

  • Side Reactions: Several side reactions can consume the Grignard reagent or the desired product. The most common is the Wurtz-type coupling of the Grignard reagent with unreacted organic halide to form a biphenyl (B1667301) or other homocoupled byproduct.[12][13]

Q2: How can I be certain my glassware and solvents are sufficiently dry?

Achieving and maintaining anhydrous (water-free) conditions is paramount.

  • Glassware: All glassware should be oven-dried at a high temperature (e.g., >120°C) for several hours or flame-dried under a vacuum immediately before use.[14][15] After drying, the apparatus should be assembled while still hot and allowed to cool under a stream of dry, inert gas like nitrogen or argon.[16]

  • Solvents: While commercially available anhydrous solvents are a good starting point, they can absorb moisture over time. It is best practice to freshly distill solvents like tetrahydrofuran (B95107) (THF) or diethyl ether from a suitable drying agent.[14] A common and effective method for drying THF is distillation from sodium metal with benzophenone (B1666685) as an indicator.[14][17] The formation of a deep blue or purple color indicates the solvent is anhydrous.[14]

Q3: My Grignard reaction won't start. What are the common activation techniques for the magnesium?

The delay before a Grignard reaction begins is known as the induction period.[18] If the reaction doesn't initiate, you can try several activation methods:

  • Mechanical Activation: Gently crushing a few pieces of the magnesium turnings with a dry glass rod can expose a fresh, unoxidized surface.

  • Chemical Activation: Adding a small crystal of iodine is a classic method.[15][16] The iodine reacts with the magnesium surface, cleaning it of the oxide layer. You may also use a small amount of 1,2-dibromoethane.[6][19]

  • Ultrasound: Using an ultrasonic bath can help activate the magnesium and initiate the reaction, even in less-than-perfectly-dry solvents.[18]

  • Heat: Gentle warming with a heat gun can sometimes provide the activation energy needed to start the reaction. However, be cautious, as the reaction is exothermic and can become too vigorous.

Q4: How do I determine the actual concentration of my prepared Grignard reagent before using it?

The yield of Grignard reagent formation is rarely quantitative. Therefore, titrating the solution to determine its exact molarity is crucial for accurate stoichiometry in the subsequent carboxylation step. Several methods are available:

  • Iodine Titration: A reliable method involves titrating the Grignard reagent against a solution of iodine in dry THF.[14][20] The endpoint is the disappearance of the brown iodine color.[14] The presence of lithium chloride (LiCl) can help solubilize the magnesium halides formed during the titration.[20][21]

  • Acid-Base Titration with an Indicator: This involves titrating the Grignard reagent (a strong base) against a standard solution of an alcohol, like sec-butanol or menthol, using an indicator such as 1,10-phenanthroline.[21][22][23] The endpoint is marked by a distinct color change.[23]

  • Diphenylacetic Acid Titration: Titrating against a known amount of diphenylacetic acid until a persistent yellow color appears is another effective method.[21]

Q5: What are the best practices for the carboxylation step with CO₂?

The reaction of the Grignard reagent with carbon dioxide forms a magnesium carboxylate salt, which is then protonated during an acidic workup to yield the carboxylic acid.[24][25]

  • Source of CO₂: The most common and effective method is to use solid carbon dioxide (dry ice).[11] The dry ice should be freshly crushed to remove any surface frost (ice), which would quench the Grignard reagent.[11]

  • Procedure: The Grignard solution should be slowly poured over a large excess of the crushed dry ice in a separate flask.[1][11] Do not add the dry ice to the Grignard solution, as this can lead to side reactions where the newly formed carboxylate is attacked by another Grignard molecule, eventually forming a ketone.

  • Work-up: After the addition is complete and all the excess CO₂ has sublimated, the reaction is quenched with an aqueous acid (e.g., HCl or H₂SO₄) to protonate the carboxylate salt.[1][11]

Q6: What are the common side products, and how can I minimize them?
  • Homocoupling Product (e.g., Biphenyl): This is formed from the reaction between the Grignard reagent and any unreacted organic halide.[12][13] To minimize this, ensure the organic halide is added slowly to the magnesium suspension so that its concentration remains low. This favors the formation of the Grignard reagent over the coupling side reaction.[12]

  • Alkane (from quenching): This forms when the Grignard reagent reacts with any protic species, most commonly water.[3] This is minimized by strictly adhering to anhydrous conditions.

  • Ketone/Tertiary Alcohol: If the Grignard reagent attacks the initially formed carboxylate salt, it can lead to the formation of a ketone, which can then be attacked by another equivalent of the Grignard reagent to form a tertiary alcohol.[26][27] This is minimized by using a large excess of CO₂ and adding the Grignard reagent to the CO₂, not the other way around.

Troubleshooting Guides & Experimental Protocols

Troubleshooting Flowchart for Low Yield

G start Low Yield of Carboxylic Acid check_init Did the Grignard formation initiate? start->check_init check_conditions Were anhydrous conditions maintained? check_init->check_conditions Yes sol_activate Solution: Activate Mg turnings. (See Protocol 2) check_init->sol_activate No check_reagents Are reagents pure and active? check_conditions->check_reagents Yes sol_dry Solution: Rigorously dry all glassware and solvents. (See Protocol 1) check_conditions->sol_dry No check_co2 Was the carboxylation step performed correctly? check_reagents->check_co2 Yes sol_reagents Solution: Use fresh, high-purity Mg. Distill organic halide. check_reagents->sol_reagents No sol_co2 Solution: Use excess fresh, crushed dry ice. Add Grignard to CO2. check_co2->sol_co2 No sol_titrate Action: Titrate Grignard reagent to verify concentration. (See Protocol 3) check_co2->sol_titrate Yes

Caption: Troubleshooting flowchart for identifying and solving common causes of low yield.

Data Tables

Table 1: Influence of Magnesium Purity on Grignard Reaction Yield This table summarizes findings on how trace metal impurities in magnesium can affect the yield of a specific Grignard addition reaction.

Magnesium SampleFe (ppm)Mn (ppm)Other Impurities (ppm)Yield (%)
High Purity4<5<8080
Commercial Grade A245130>49565
Commercial Grade B34060>20568
Commercial Grade C295695>24057
Commercial Grade D380350>38056
(Data adapted from a study on the addition of butylmagnesium bromide to sec-butyl crotonate, demonstrating a correlation between increased iron and manganese content and decreased product yield.[10])

Table 2: Comparison of Common Grignard Titration Methods

Titration MethodTitrantIndicatorEndpoint ObservationNotes
Iodine TitrationGrignard SolutionIodine (I₂)Disappearance of brown I₂ color to colorless/yellowReliable and common. LiCl can be added to improve solubility.[14][20]
Alcohol TitrationStandard Alcohol Solution1,10-PhenanthrolinePersistent violet or burgundy colorMenthol is a convenient solid titrant.[21][23]
Diphenylacetic Acid TitrationGrignard Solution(Self-indicating)Appearance of a persistent yellow colorThe endpoint indicates the consumption of one equivalent of base.[21]
Detailed Experimental Protocols
Protocol 1: Drying of Tetrahydrofuran (THF) using Sodium/Benzophenone

This protocol describes the process for obtaining rigorously anhydrous THF suitable for Grignard reactions.[14]

Materials:

  • Reagent-grade THF

  • Sodium metal

  • Benzophenone

  • Distillation glassware (flame-dried)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Pre-drying: Add pieces of sodium metal to the THF and let it stand overnight. This removes the bulk of the water.

  • Apparatus Setup: Assemble a flame-dried distillation apparatus. Ensure all joints are sealed and maintain a positive pressure of inert gas.

  • Indicator Addition: In the distillation flask, add fresh sodium metal pieces and a small amount of benzophenone.

  • Reflux: Add the pre-dried THF to the flask and heat to reflux under the inert atmosphere. As the solvent becomes anhydrous, the sodium reacts with benzophenone to form the sodium-benzophenone ketyl radical, which imparts a deep blue or purple color to the solution.

  • Distillation: Once the blue color is stable and persistent, the THF is anhydrous and can be distilled directly into the reaction flask for immediate use.

  • Caution: Never distill to dryness. This can concentrate explosive peroxides that may form in ethers. Always leave a small amount of solvent in the distillation flask.

Protocol 2: Activation of Magnesium Turnings

If the Grignard reaction fails to initiate, use this protocol to activate the magnesium.

Materials:

  • Magnesium turnings

  • Small crystal of iodine OR a few drops of 1,2-dibromoethane

  • Flame-dried reaction flask with a stir bar

Procedure:

  • Place the magnesium turnings and a magnetic stir bar into the flame-dried reaction flask under an inert atmosphere.

  • Add a single, small crystal of iodine or a few drops of 1,2-dibromoethane.[6][16]

  • Gently warm the flask with a heat gun or begin stirring.

  • Initiation is indicated by the disappearance of the iodine color or by the observation of bubbling on the magnesium surface.

  • Once activated, allow the flask to cool before proceeding with the slow addition of the organic halide solution.

Protocol 3: Titration of Grignard Reagent with Iodine

This protocol determines the molar concentration of the active Grignard reagent.[14][20]

Materials:

  • Iodine (I₂), accurately weighed

  • Anhydrous THF

  • Lithium Chloride (LiCl) (optional, but recommended)

  • Flame-dried vial and a 1.00 mL syringe

Procedure:

  • Prepare Iodine Solution: In a flame-dried vial under an inert atmosphere, dissolve a precisely weighed amount of iodine (e.g., 127 mg, 0.5 mmol) in 1-2 mL of anhydrous THF. If using, ensure the THF contains dissolved LiCl (e.g., a 0.5 M solution).[20]

  • Setup: Cool the brown iodine solution to 0 °C in an ice bath.

  • Titration: Using a 1.00 mL syringe, slowly add the prepared Grignard reagent solution dropwise to the stirred iodine solution.

  • Endpoint: The endpoint is reached when the brown color of the iodine is completely discharged, resulting in a colorless or slightly yellow solution.[14]

  • Calculation: The molarity of the Grignard reagent is calculated as: Molarity (mol/L) = (moles of I₂) / (Volume of Grignard solution added in L)

Visualizations

Overall Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagents Dry Reagents (Solvent, Halide) formation Grignard Formation (R-X + Mg -> RMgX) reagents->formation glassware Dry Glassware (Flame/Oven) glassware->formation magnesium Activate Mg (Iodine) magnesium->formation carboxylation Carboxylation (RMgX + CO2) formation->carboxylation Titrate first workup Acidic Workup (Protonation) carboxylation->workup extraction Extraction workup->extraction purification Purification (e.g., Recrystallization) extraction->purification analysis Yield & Purity Analysis purification->analysis

Caption: A typical experimental workflow for the synthesis of carboxylic acids via Grignard reaction.

Reaction Mechanism

Caption: The two-step mechanism: nucleophilic addition followed by acidic workup.

References

Technical Support Center: Hydrolysis of 1-Phenylcyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrolysis of 1-phenylcyclopentanecarbonitrile (B1345207) to 1-phenylcyclopentanecarboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My hydrolysis of 1-phenylcyclopentanecarbonitrile is showing low or no conversion to the carboxylic acid. What are the potential causes and solutions?

A1: Low or no conversion is a common challenge, often attributed to the steric hindrance of the tertiary nitrile.[1][2] The bulky phenyl and cyclopentyl groups impede the approach of nucleophiles to the carbon atom of the nitrile group.

Troubleshooting Steps:

  • Increase Reaction Temperature and Time: Due to steric hindrance, higher temperatures and longer reaction times are often necessary to drive the reaction to completion. For acidic hydrolysis, temperatures of 120°C or higher are recommended.[3]

  • Choice of Hydrolysis Conditions: Both acidic and alkaline conditions can be employed for the hydrolysis of nitriles.[4][5][6] If one method yields poor results, consider attempting the other.

  • Ensure Proper Reagent Stoichiometry: An insufficient amount of acid or base catalyst will lead to an incomplete reaction. Ensure you are using a sufficient excess of the hydrolyzing agent.

Q2: I have isolated a significant amount of a neutral compound, 1-phenylcyclopentanecarboxamide, instead of the desired carboxylic acid. Why is this happening and how can I promote full hydrolysis?

A2: The hydrolysis of nitriles proceeds through an amide intermediate (1-phenylcyclopentanecarboxamide in this case).[2][4][6] The formation of this amide as the major product indicates that the reaction has not gone to completion. The conversion of the amide to the carboxylic acid is often the rate-limiting step, particularly for sterically hindered substrates.

Solutions:

  • Prolonged Reaction Time and Harsher Conditions: To push the equilibrium towards the carboxylic acid, increase the reaction time and/or the concentration of the acid or base. Forcing conditions, such as higher temperatures, are often required to hydrolyze the stable amide intermediate.

  • Stepwise Approach: You can isolate the amide and subject it to a second hydrolysis step under more vigorous conditions to convert it to the final carboxylic acid product.

Q3: The purification of my final product, this compound, is proving difficult. What are some effective purification strategies?

A3: Purification can be challenging due to the potential presence of unreacted starting material, the intermediate amide, and other side products. A standard and effective method for purifying carboxylic acids is through acid-base extraction.

Purification Protocol:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as diethyl ether or dichloromethane.

  • Base Extraction: Extract the organic layer with an aqueous base solution (e.g., 1M sodium hydroxide (B78521) or saturated sodium bicarbonate). The carboxylic acid will deprotonate and move into the aqueous layer as its carboxylate salt, while the neutral starting material and amide intermediate will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it with a strong acid (e.g., concentrated HCl or H2SO4) until the pH is acidic (pH ~2). The this compound will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitated solid by filtration, wash it with cold water to remove any remaining salts, and dry it thoroughly.

  • Recrystallization: For further purification, the crude carboxylic acid can be recrystallized from a suitable solvent or solvent mixture.[7]

Q4: Can I use alkaline hydrolysis for this conversion? What are the key differences and considerations compared to acidic hydrolysis?

A4: Yes, alkaline hydrolysis is a viable method.[5][8] The key difference lies in the final product isolated from the initial reaction mixture.

  • Acidic Hydrolysis: Directly yields the carboxylic acid.[5]

  • Alkaline Hydrolysis: Initially forms the carboxylate salt (e.g., sodium 1-phenylcyclopentanecarboxylate). An additional acidification step is required to protonate the carboxylate and obtain the free carboxylic acid.[4][5]

Considerations for Alkaline Hydrolysis:

  • Ammonia Evolution: Ammonia gas is produced as a byproduct.[5] Ensure the reaction is performed in a well-ventilated fume hood.

  • Work-up: The final acidification step must be performed carefully to avoid excessive heat generation.

Experimental Protocols

Acidic Hydrolysis of 1-Phenylcyclopentanecarbonitrile

Materials:

  • 1-Phenylcyclopentanecarbonitrile

  • Concentrated Sulfuric Acid (or Concentrated Hydrochloric Acid)

  • Water

  • Diethyl ether (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 1-phenylcyclopentanecarbonitrile (1 equivalent) with a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Heat the reaction mixture to reflux (at least 120°C) and maintain the temperature for several hours (monitor by TLC or LCMS for the disappearance of the starting material and amide intermediate).[3]

  • After cooling to room temperature, carefully pour the reaction mixture over ice.

  • Extract the product into diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution to remove any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization.

Alkaline Hydrolysis of 1-Phenylcyclopentanecarbonitrile

Materials:

  • 1-Phenylcyclopentanecarbonitrile

  • Sodium Hydroxide (or Potassium Hydroxide)

  • Ethanol (B145695) (or other suitable solvent)

  • Water

  • Concentrated Hydrochloric Acid

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1-phenylcyclopentanecarbonitrile (1 equivalent) in ethanol.

  • Add an aqueous solution of sodium hydroxide (e.g., 20% w/v).

  • Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any neutral impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the solution is strongly acidic (pH ~2), which will cause the carboxylic acid to precipitate.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize for further purification.

Data Presentation

ParameterAcidic HydrolysisAlkaline Hydrolysis
Catalyst Concentrated H₂SO₄ or HClNaOH or KOH
Temperature ≥ 120°CReflux
Initial Product This compoundSodium 1-phenylcyclopentanecarboxylate
Work-up Neutralization/ExtractionAcidification/Precipitation
Key Byproduct Ammonium saltAmmonia gas

Visualizations

Hydrolysis_Workflow cluster_acid Acidic Hydrolysis cluster_alkaline Alkaline Hydrolysis A_Start 1-Phenylcyclopentanecarbonitrile A_Reaction Reflux with conc. Acid (e.g., H₂SO₄) A_Start->A_Reaction A_Quench Quench with Ice A_Reaction->A_Quench A_Extract Extract with Organic Solvent A_Quench->A_Extract A_Wash Wash with NaHCO₃ A_Extract->A_Wash A_Dry Dry & Concentrate A_Wash->A_Dry A_Product Crude this compound A_Dry->A_Product A_Purify Recrystallize A_Product->A_Purify A_Final Pure Product A_Purify->A_Final B_Start 1-Phenylcyclopentanecarbonitrile B_Reaction Reflux with Base (e.g., NaOH) B_Start->B_Reaction B_Evap Remove Solvent B_Reaction->B_Evap B_Wash Wash with Organic Solvent B_Evap->B_Wash B_Acidify Acidify with HCl B_Wash->B_Acidify B_Precipitate Precipitate Product B_Acidify->B_Precipitate B_Filter Filter & Dry B_Precipitate->B_Filter B_Product Crude this compound B_Filter->B_Product B_Purify Recrystallize B_Product->B_Purify B_Final Pure Product B_Purify->B_Final

Caption: Experimental workflows for acidic and alkaline hydrolysis of 1-phenylcyclopentanecarbonitrile.

Troubleshooting_Hydrolysis Start Start Hydrolysis Check_Conversion Low/No Conversion? Start->Check_Conversion Increase_Temp_Time Increase Temperature & Time Check_Conversion->Increase_Temp_Time Yes Amide_Isolated Amide Isolated as Major Product? Check_Conversion->Amide_Isolated No Switch_Conditions Switch Hydrolysis Method (Acidic <=> Alkaline) Increase_Temp_Time->Switch_Conditions Switch_Conditions->Start Force_Conditions Use Harsher Conditions (Higher Temp/Conc.) Amide_Isolated->Force_Conditions Yes Purification_Issue Purification Difficulty? Amide_Isolated->Purification_Issue No Force_Conditions->Start Acid_Base_Extraction Perform Acid-Base Extraction Purification_Issue->Acid_Base_Extraction Yes Success Successful Hydrolysis Purification_Issue->Success No Acid_Base_Extraction->Success

References

reducing impurities in the alkylation of phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of phenylacetonitrile (B145931).

Troubleshooting Guide

Issue 1: Low Yield of the Desired Mono-alkylated Product

Possible Causes and Solutions

CauseRecommended Action
Incomplete Deprotonation Ensure the base is strong enough and used in a sufficient amount to deprotonate phenylacetonitrile effectively. Consider using stronger bases like sodium amide, metal hydrides, or potassium tert-butoxide in anhydrous solvents.[1]
Suboptimal Reaction Temperature Optimize the reaction temperature. Low temperatures may lead to incomplete reactions, while excessively high temperatures can promote side reactions and degradation.[2]
Poor Quality of Reagents or Solvents Use freshly distilled or high-purity reagents and anhydrous solvents to prevent side reactions and catalyst deactivation.[2][3]
Inefficient Catalyst System For phase-transfer catalysis, ensure the catalyst (e.g., quaternary ammonium (B1175870) salts) is appropriate and used at the correct concentration.[1] For transition metal-catalyzed reactions, screen different catalysts and ligands to improve efficiency.[4][5]
Competitive Side Reactions See the "Common Impurities and Their Reduction" section below to identify and mitigate specific side reactions.
Issue 2: Formation of a Significant Amount of Dialkylated Product

Possible Causes and Solutions

CauseRecommended Action
Excess Alkylating Agent Use a stoichiometric amount or only a slight excess of the alkylating agent relative to phenylacetonitrile.
High Reactivity of the Mono-alkylated Product The mono-alkylated product can also be deprotonated and undergo a second alkylation. To minimize this, add the alkylating agent slowly to the reaction mixture to maintain a low concentration.[1]
Prolonged Reaction Time Monitor the reaction progress using techniques like TLC or GC and stop the reaction once the starting material is consumed to prevent further alkylation.[2]
Choice of Base and Solvent The choice of base and solvent can influence the selectivity. Some systems, like alkali metal hydroxides impregnated on alumina (B75360), have been shown to favor mono-alkylation due to steric hindrance within the pores.[6]
Issue 3: Presence of Unreacted Phenylacetonitrile

Possible Causes and Solutions

CauseRecommended Action
Insufficient Base or Alkylating Agent Ensure the stoichiometry of the reagents is correct. A slight excess of the alkylating agent may be necessary.[1]
Short Reaction Time Allow the reaction to proceed for a sufficient duration. Monitor the reaction to determine the optimal time.[2]
Low Reaction Temperature Increase the reaction temperature to enhance the reaction rate, but be mindful of potential side reactions.[1]
Catalyst Deactivation Ensure the catalyst is not deactivated by moisture or other impurities.[2] A procedure to remove unreacted phenylacetonitrile involves adding benzaldehyde (B42025) to form the high-boiling α-phenylcinnamonitrile, which can be separated by distillation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the alkylation of phenylacetonitrile and how can I minimize them?

A1: The most common impurities include:

  • Dialkylated Phenylacetonitrile: Formed when the mono-alkylated product reacts further with the alkylating agent. To minimize this, use a controlled stoichiometry of the alkylating agent and add it slowly.[1]

  • Hydrolysis Products (Phenylacetamide and Phenylacetic Acid): These form due to the presence of water.[2][7] Using anhydrous reagents and solvents is crucial to prevent their formation.[2][8]

  • Knoevenagel Condensation Products: When using alcohols as alkylating agents, they can be oxidized to aldehydes, which then undergo a Knoevenagel condensation with phenylacetonitrile to form an α,β-unsaturated nitrile.[4] This intermediate is then typically reduced to the desired alkylated product, but it can sometimes be observed as an impurity.

  • Unreacted Starting Materials: Phenylacetonitrile and the alkylating agent may remain if the reaction is incomplete.

Q2: How do I choose the right base for my alkylation reaction?

A2: The choice of base is critical and depends on the alkylating agent and reaction conditions.

  • Strong Bases in Anhydrous Solvents: Sodium amide, metal hydrides (e.g., NaH), and potassium tert-butoxide are effective for generating the carbanion of phenylacetonitrile but require strictly anhydrous conditions.[1]

  • Aqueous Alkali Hydroxides with Phase-Transfer Catalysts (PTC): A combination of concentrated aqueous sodium hydroxide (B78521) and a quaternary ammonium salt (e.g., benzyltriethylammonium chloride) is a simpler and often safer method that can provide high selectivity for mono-alkylation.[1]

  • Alkali Metal Hydroxides on Solid Supports: Using bases like potassium hydroxide impregnated on alumina can offer good selectivity for mono-alkylation.[6]

Q3: What is the role of a phase-transfer catalyst (PTC) in this reaction?

A3: A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the reaction between reactants in two different phases (e.g., an aqueous phase containing the base and an organic phase containing phenylacetonitrile and the alkylating agent). The PTC transports the hydroxide ion from the aqueous phase to the organic phase to deprotonate the phenylacetonitrile, and then transports the resulting carbanion to react with the alkylating agent. This method avoids the need for expensive and hazardous anhydrous solvents and strong bases.[1]

Q4: Can alcohols be used as alkylating agents?

A4: Yes, alcohols can be used as alkylating agents in a process often referred to as "borrowing hydrogen" catalysis.[4] This method typically involves a transition metal catalyst that first dehydrogenates the alcohol to an aldehyde in situ. The aldehyde then reacts with the phenylacetonitrile, and the "borrowed" hydrogen is used to reduce the resulting intermediate to the final alkylated product.[4] This is considered a green chemistry approach as water is the only byproduct.[4]

Experimental Protocols

Protocol 1: Phase-Transfer Catalyzed Alkylation of Phenylacetonitrile with Ethyl Bromide

This protocol is adapted from a literature procedure.[1]

Materials:

  • Phenylacetonitrile

  • Ethyl bromide

  • 50% aqueous sodium hydroxide

  • Benzyltriethylammonium chloride

  • Benzene (or another suitable organic solvent)

  • Dilute hydrochloric acid

  • Anhydrous magnesium sulfate

Procedure:

  • In a four-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser, charge 540 ml of 50% aqueous sodium hydroxide, 257 g (2.20 moles) of phenylacetonitrile, and 5.0 g (0.022 mole) of benzyltriethylammonium chloride.[1]

  • Begin stirring and add 218 g (2.00 moles) of ethyl bromide dropwise over approximately 100 minutes, maintaining the temperature between 28–35 °C. Use a cold-water bath for cooling if necessary.[1]

  • After the addition is complete, continue stirring for 2 hours.

  • Increase the temperature to 40 °C for an additional 30 minutes.

  • Cool the reaction mixture to 25 °C.

  • Add 750 ml of water and 100 ml of benzene. Separate the layers.

  • Extract the aqueous phase with 200 ml of benzene.

  • Combine the organic layers and wash successively with 200 ml of water, 200 ml of dilute hydrochloric acid, and 200 ml of water.[1]

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by distillation under reduced pressure.

  • Purify the product by distillation to obtain 2-phenylbutyronitrile.[1]

Data Presentation

Table 1: Comparison of Different Catalytic Systems for the Alkylation of Phenylacetonitrile with Benzyl Alcohol

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
CuCl2/TMEDAt-BuOKToluene130Up to 99[4]
Silver Nanoparticles----[5]
Ru, Ir, Rh, Os, Pd based catalysts----[4]

Note: This table is a compilation of data from various sources and reaction conditions may vary. Please refer to the original publications for detailed experimental conditions.

Visualizations

Diagram 1: General Workflow for Phenylacetonitrile Alkylation

G General Workflow for Phenylacetonitrile Alkylation cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Phenylacetonitrile Phenylacetonitrile ReactionVessel Reaction Setup (Stirring, Temp. Control) Phenylacetonitrile->ReactionVessel AlkylatingAgent Alkylating Agent (e.g., Alkyl Halide) AlkylatingAgent->ReactionVessel Base Base (e.g., NaOH, NaH) Base->ReactionVessel Solvent Solvent (e.g., Toluene, DMF) Solvent->ReactionVessel Quenching Quenching ReactionVessel->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (e.g., Distillation, Chromatography) Drying->Purification Product Pure Alkylated Phenylacetonitrile Purification->Product

Caption: General experimental workflow for the alkylation of phenylacetonitrile.

Diagram 2: Formation Pathways of Common Impurities

G Formation of Common Impurities PAN Phenylacetonitrile MonoAlk Mono-alkylated Product PAN->MonoAlk + Alkylating Agent + Base Amide Phenylacetamide PAN->Amide + H2O UnsatNitrile α,β-Unsaturated Nitrile PAN->UnsatNitrile + Aldehyde (from alcohol oxidation) DiAlk Dialkylated Product MonoAlk->DiAlk + Alkylating Agent + Base Acid Phenylacetic Acid Amide->Acid + H2O

Caption: Pathways leading to common impurities during phenylacetonitrile alkylation.

References

Technical Support Center: Synthesis of 1-Phenylcyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 1-Phenylcyclopentanecarboxylic acid. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely-used method is a two-step synthesis starting with the alkylation of phenylacetonitrile (B145931) with 1,4-dibromobutane (B41627) to form 1-phenylcyclopentanecarbonitrile (B1345207). This intermediate is then hydrolyzed to the final product, this compound.[1][2] This route is often favored due to its simplicity, good yields, and the availability of starting materials.[2]

Q2: What are the primary side reactions I should be aware of during this synthesis?

A2: The main side reactions are concentrated in the two key steps:

  • Alkylation Step: The primary side reaction is the dialkylation of phenylacetonitrile, leading to the formation of 1,6-diphenylhexane-1,6-dicarbonitrile. Another potential issue is the premature hydrolysis of the nitrile group if water is present in the reaction mixture.

  • Hydrolysis Step: The most common side product is 1-phenylcyclopentanecarboxamide (B182488), resulting from incomplete hydrolysis of the nitrile intermediate.[3] Under harsh temperature conditions, decarboxylation of the final carboxylic acid can also occur.

Q3: How can I minimize the formation of the dialkylated byproduct during the alkylation step?

A3: To minimize dialkylation, it is crucial to control the stoichiometry of the reactants. A molar ratio of 1:1 for phenylacetonitrile to 1,4-dibromobutane is preferable.[2] The use of phase-transfer catalysis (PTC) can also enhance the selectivity for the mono-alkylated product by facilitating the reaction at the interface of two immiscible phases, which can help in controlling the concentration of the deprotonated phenylacetonitrile.

Q4: What is the role of a phase-transfer catalyst (PTC) in this synthesis?

A4: A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, is used to transport the cyanide anion (from deprotonated phenylacetonitrile) from the aqueous phase to the organic phase where the 1,4-dibromobutane is located.[4][5][6] This accelerates the reaction rate, improves yields, and can lead to fewer byproducts.[4][5]

Q5: How can I ensure the complete hydrolysis of 1-phenylcyclopentanecarbonitrile to the carboxylic acid?

A5: Complete hydrolysis is typically achieved by heating the nitrile under reflux with a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).[3] The reaction progress should be monitored (e.g., by TLC) to ensure the disappearance of the starting nitrile and the intermediate amide. If alkaline hydrolysis is used, a final acidification step is necessary to convert the carboxylate salt to the free carboxylic acid.[3]

Troubleshooting Guides

Alkylation of Phenylacetonitrile with 1,4-Dibromobutane
Symptom Possible Cause(s) Recommended Solution(s)
Low yield of 1-phenylcyclopentanecarbonitrile - Incomplete reaction. - Inefficient mixing in a biphasic system. - Deactivation of the phase-transfer catalyst.- Increase reaction time and/or temperature moderately. - Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases. - Use a fresh, high-purity phase-transfer catalyst.
Significant amount of 1,6-diphenylhexane-1,6-dicarbonitrile detected - Incorrect stoichiometry (excess phenylacetonitrile or localized high concentrations). - High reaction temperature promoting over-alkylation.- Use a strict 1:1 molar ratio of phenylacetonitrile to 1,4-dibromobutane.[2] - Add the base or the alkylating agent slowly to the reaction mixture to maintain a low concentration of the reactive anion. - Conduct the reaction at a lower temperature for a longer duration.
Presence of phenylacetamide or phenylacetic acid in the crude product - Presence of water in the reagents or solvents.- Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
Formation of a dark-colored reaction mixture - Decomposition of reagents or products at high temperatures.- Maintain careful temperature control throughout the reaction. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Hydrolysis of 1-Phenylcyclopentanecarbonitrile
Symptom Possible Cause(s) Recommended Solution(s)
Presence of 1-phenylcyclopentanecarboxamide in the final product - Incomplete hydrolysis due to insufficient reaction time, temperature, or concentration of acid/base.- Extend the reflux time and monitor the reaction progress using TLC or GC-MS until the amide is no longer detected. - Increase the concentration of the acid or base used for hydrolysis. - Ensure the reaction temperature is maintained at a sufficient level for complete hydrolysis (e.g., >=120°C for acidic hydrolysis).[2]
Low yield of this compound - Incomplete hydrolysis. - Loss of product during workup, especially if the carboxylate salt is not fully protonated before extraction. - Decarboxylation at excessively high temperatures.- See above for ensuring complete hydrolysis. - During acidic workup after basic hydrolysis, ensure the pH is sufficiently acidic to fully protonate the carboxylate. - Avoid excessive heating during the hydrolysis and subsequent purification steps.
Product is difficult to crystallize or purify - Presence of unreacted starting material or the amide intermediate.- Ensure complete hydrolysis as described above. - Recrystallize the crude product from a suitable solvent system.

Experimental Protocols

Protocol 1: Synthesis of 1-Phenylcyclopentanecarbonitrile via Phase-Transfer Catalysis

This protocol is a representative procedure and may require optimization based on laboratory conditions.

Materials:

  • Phenylacetonitrile

  • 1,4-Dibromobutane

  • 50% Aqueous Sodium Hydroxide

  • Benzyltriethylammonium chloride (or other suitable PTC)

  • Benzene (or other suitable organic solvent)

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine phenylacetonitrile (1.0 eq.), 1,4-dibromobutane (1.0 eq.), 50% aqueous sodium hydroxide, and benzyltriethylammonium chloride (0.05 eq.) in benzene.

  • Stir the mixture vigorously at 40-45°C for 2-3 hours.[1]

  • Monitor the reaction by TLC or GC-MS to confirm the consumption of phenylacetonitrile.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer, wash it with water, and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude 1-phenylcyclopentanecarbonitrile.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Hydrolysis of 1-Phenylcyclopentanecarbonitrile to this compound

Materials:

  • 1-Phenylcyclopentanecarbonitrile

  • Concentrated Sulfuric Acid or Hydrochloric Acid

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 1-phenylcyclopentanecarbonitrile and a solution of concentrated sulfuric acid in water (e.g., 2:1 acid to water ratio).

  • Heat the mixture to reflux (at least 120°C) and maintain reflux for several hours.[2]

  • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material and the intermediate amide.

  • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath.

  • Carefully pour the cooled mixture into ice-water to precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Recrystallize the crude this compound from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

Visualizing Reaction Pathways and Troubleshooting Logic

Synthesis_Workflow Synthesis of this compound cluster_alkylation Step 1: Alkylation cluster_hydrolysis Step 2: Hydrolysis cluster_troubleshooting Troubleshooting Logic Start Phenylacetonitrile + 1,4-Dibromobutane Alkylation Alkylation Reaction (Base, PTC) Start->Alkylation Nitrile 1-Phenylcyclopentanecarbonitrile Alkylation->Nitrile Desired Path Dialkylation Side Product: 1,6-Diphenylhexane-1,6-dicarbonitrile Alkylation->Dialkylation Side Reaction Hydrolysis Hydrolysis (Acid/Base, Heat) Nitrile->Hydrolysis CarboxylicAcid This compound (Final Product) Hydrolysis->CarboxylicAcid Complete Reaction Amide Side Product: 1-Phenylcyclopentanecarboxamide Hydrolysis->Amide Incomplete Reaction LowNitrileYield Low Nitrile Yield? node_temp Check Temp. LowNitrileYield->node_temp Yes node_stir Check Stirring LowNitrileYield->node_stir Yes node_ptc Check PTC LowNitrileYield->node_ptc Yes HighDialkylation High Dialkylation? node_stoich Adjust Stoichiometry HighDialkylation->node_stoich Yes node_temp2 Lower Temperature HighDialkylation->node_temp2 Yes AmidePresent Amide in Product? node_time Increase Time AmidePresent->node_time Yes node_conc Increase Acid/Base Conc. AmidePresent->node_conc Yes

Caption: Workflow for the synthesis of this compound and troubleshooting logic.

References

troubleshooting low yield in 1-Phenylcyclopentanecarboxylic acid preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the preparation of 1-Phenylcyclopentanecarboxylic acid.

Troubleshooting Guide

This guide addresses common issues that can lead to reduced yields during the synthesis of this compound, particularly focusing on the widely used method of phenylacetonitrile (B145931) alkylation followed by hydrolysis.

Problem 1: Low yield of 1-Phenylcyclopentanecarbonitrile (B1345207) (Intermediate)

  • Question: My yield of the nitrile intermediate is low after the alkylation of phenylacetonitrile with 1,4-dibromobutane (B41627). What are the potential causes and solutions?

  • Answer: Low yields in this step often stem from issues with the reaction conditions, reagent quality, or the formation of side products. Here are key areas to investigate:

    • Ineffective Phase Transfer Catalysis: The use of a phase transfer catalyst, such as benzyltriethylammonium chloride, is crucial for this reaction to proceed efficiently. Ensure the catalyst is active and used in the correct molar ratio (typically 5 mol%).

    • Improper Reaction Temperature: The reaction should be maintained at a specific temperature, for example, 40-45°C, to ensure an adequate reaction rate without promoting side reactions.

    • Incorrect Stoichiometry: The molar ratio of phenylacetonitrile to 1,4-dibromobutane is preferably 1:1.[1] An excess of either reactant can lead to the formation of byproducts.

    • Base Concentration: The concentration of the aqueous sodium hydroxide (B78521) solution is important. A 50% aqueous solution is often used.

    • Solvent Choice: While benzene (B151609) has been traditionally used, other solvents like dimethyl sulfoxide (B87167) (DMSO) can also be effective.[1] Ensure the solvent is appropriate for the reaction conditions.

Problem 2: Incomplete Hydrolysis of 1-Phenylcyclopentanecarbonitrile

  • Question: I am having difficulty fully hydrolyzing the nitrile intermediate to the final carboxylic acid, resulting in a low yield. What can I do to improve this step?

  • Answer: The hydrolysis of the nitrile to the carboxylic acid requires harsh conditions, and incomplete reaction is a common issue. Consider the following:

    • Insufficiently Strong Acidic Conditions: The hydrolysis is typically carried out in a strong acid medium at elevated temperatures (>=120°C).[1] Ensure your acid concentration and temperature are sufficient to drive the reaction to completion.

    • Reaction Time: The hydrolysis may require a prolonged reaction time. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS) to determine the optimal reaction time.

    • Water Content: Ensure sufficient water is present in the reaction mixture for the hydrolysis to occur.

Problem 3: Formation of Side Products

  • Question: I have identified several impurities in my final product, which is affecting my yield and purity. What are the likely side products and how can I minimize their formation?

  • Answer: Side reactions can significantly reduce the yield of the desired product. Potential side products and mitigation strategies include:

    • Dialkylation: The starting phenylacetonitrile can potentially be alkylated twice by 1,4-dibromobutane, leading to a dimeric impurity. Careful control of the stoichiometry (1:1 molar ratio of reactants) can minimize this.[1]

    • Elimination Reactions: Under strongly basic conditions, 1,4-dibromobutane can undergo elimination reactions. Maintaining the recommended reaction temperature can help to suppress these side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: A widely used and well-documented method is a two-step process involving the alkylation of phenylacetonitrile with 1,4-dibromobutane to form 1-phenylcyclopentanecarbonitrile, followed by hydrolysis of the nitrile to the carboxylic acid.[1] This method is often favored for its simplicity and good yields under optimized conditions.[1]

Q2: Are there alternative synthetic routes to this compound?

A2: Yes, other synthetic strategies exist. One notable alternative is the carboxylation of a Grignard reagent. This would involve preparing a phenylcyclopentyl Grignard reagent and reacting it with carbon dioxide.[2] However, Grignard reactions are highly sensitive to moisture and acidic protons, which can negatively impact the yield if not performed under strictly anhydrous conditions.[3][4]

Q3: What are the critical parameters to control for a high-yield synthesis?

A3: Several factors are crucial for maximizing the yield:

  • Purity of Starting Materials: Ensure that phenylacetonitrile and 1,4-dibromobutane are of high purity to avoid side reactions.

  • Anhydrous Conditions (for Grignard routes): If using a Grignard-based synthesis, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.[4]

  • Temperature Control: Maintaining the optimal reaction temperature for both the alkylation and hydrolysis steps is critical to balance reaction rate and minimize byproduct formation.

  • Stoichiometry: Precise control of the molar ratios of the reactants is essential to prevent side reactions like dialkylation.[1]

Q4: How can I effectively purify the final this compound?

A4: Purification of the crude product is essential to obtain a high-purity final compound. Common purification techniques include:

  • Recrystallization: This is a standard method for purifying solid organic compounds. The choice of solvent is critical for effective purification.

  • Acid-Base Extraction: Since the final product is a carboxylic acid, it can be separated from neutral organic impurities by extraction with an aqueous base (like sodium bicarbonate) to form the water-soluble carboxylate salt. The aqueous layer can then be separated and acidified to precipitate the purified carboxylic acid.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of 1-Phenylcyclopentanecarbonitrile

ParameterConditionReference
Phenylacetonitrile0.1 mol
1,4-Dibromobutane0.1 mol
Sodium Hydroxide40 mL of 50% aqueous solution
Phase Transfer Catalyst5 mmol Benzyltriethylammonium chloride
Solvent50 mL Benzene
Temperature40-45°C
Reaction Time2 hours

Experimental Protocols

Protocol 1: Synthesis of 1-Phenylcyclopentanecarbonitrile via Phase Transfer Catalysis

This protocol is adapted from a documented procedure.

  • Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and thermometer, combine phenylacetonitrile (11.7 g, 0.1 mol), 1,4-dibromobutane (21.6 g, 0.1 mol), 50% aqueous sodium hydroxide solution (40 mL), benzyltriethylammonium chloride (1.14 g, 5 mmol), and benzene (50 mL).

  • Reaction: Stir the mixture vigorously while maintaining the temperature at 40-45°C for 2 hours.

  • Work-up: After cooling to room temperature, separate the organic layer. Wash the organic layer with water, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.

  • Purification: Distill the crude product under vacuum to yield pure 1-phenylcyclopentanecarbonitrile.

Protocol 2: Hydrolysis of 1-Phenylcyclopentanecarbonitrile

This protocol is based on general procedures for nitrile hydrolysis.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-phenylcyclopentanecarbonitrile (17.1 g, 0.1 mol) with a suitable excess of a strong acid solution (e.g., concentrated sulfuric acid or hydrochloric acid).

  • Reaction: Heat the mixture to a temperature of at least 120°C and maintain it under reflux. Monitor the reaction's progress by TLC or another suitable analytical method until the starting material is consumed.

  • Work-up: After cooling, carefully pour the reaction mixture into ice-water. The carboxylic acid product should precipitate.

  • Purification: Collect the solid product by filtration, wash it with cold water, and then recrystallize it from an appropriate solvent to obtain pure this compound.

Mandatory Visualizations

Synthesis_Pathway Phenylacetonitrile Phenylacetonitrile Alkylation Alkylation Phenylacetonitrile->Alkylation Dibromobutane 1,4-Dibromobutane Dibromobutane->Alkylation NaOH_PTC NaOH, Phase Transfer Catalyst NaOH_PTC->Alkylation Nitrile 1-Phenylcyclopentanecarbonitrile Alkylation->Nitrile Hydrolysis Acid Hydrolysis (H3O+, Δ) Nitrile->Hydrolysis Carboxylic_Acid This compound Hydrolysis->Carboxylic_Acid

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield of this compound Check_Nitrile_Yield Check Yield of Nitrile Intermediate Start->Check_Nitrile_Yield Low_Nitrile Low Nitrile Yield Check_Nitrile_Yield->Low_Nitrile Low Good_Nitrile Good Nitrile Yield Check_Nitrile_Yield->Good_Nitrile Good Troubleshoot_Alkylation Troubleshoot Alkylation Step Low_Nitrile->Troubleshoot_Alkylation Troubleshoot_Hydrolysis Troubleshoot Hydrolysis Step Good_Nitrile->Troubleshoot_Hydrolysis Check_Catalyst Verify PTC Activity & Amount Troubleshoot_Alkylation->Check_Catalyst Check_Temp Check Reaction Temperature Troubleshoot_Alkylation->Check_Temp Check_Stoich Verify Reactant Stoichiometry Troubleshoot_Alkylation->Check_Stoich Check_Acid Check Acid Strength & Temperature Troubleshoot_Hydrolysis->Check_Acid Check_Time Increase Reaction Time Troubleshoot_Hydrolysis->Check_Time Check_Purity Analyze Final Product Purity Troubleshoot_Hydrolysis->Check_Purity Impure Product is Impure Check_Purity->Impure Yes Pure Product is Pure Check_Purity->Pure No Optimize_Purification Optimize Purification (Recrystallization, Extraction) Impure->Optimize_Purification Revisit_Conditions Re-evaluate Reaction Conditions Pure->Revisit_Conditions

Caption: Troubleshooting workflow for low yield diagnosis.

References

optimization of reaction parameters for 1-Phenylcyclopentanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-phenylcyclopentanecarboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound are:

  • Alkylation of Phenylacetonitrile (B145931) followed by Hydrolysis: This is a widely used two-step method.[1]

  • Grignard Reagent Carboxylation: This method involves the reaction of a Grignard reagent with carbon dioxide.

  • Oxidation of 1-Phenylcyclopentylmethanol: This approach utilizes an oxidizing agent to convert the corresponding alcohol to the carboxylic acid.

Q2: I am getting a low yield in the alkylation of phenylacetonitrile. What are the potential causes and solutions?

A2: Low yields in the alkylation of phenylacetonitrile can stem from several factors. Here are some common causes and their respective solutions:

Potential CauseRecommended Solution
Inefficient Phase Transfer Catalysis Ensure the use of an appropriate phase transfer catalyst, such as benzyltriethylammonium chloride. The catalyst concentration is also crucial for optimal performance.
Improper Base Concentration The concentration of the aqueous sodium hydroxide (B78521) or potassium hydroxide solution is critical. Using 50-75% aqueous KOH can improve yields and reduce side reactions.[2]
Presence of Water in Solvents/Reagents Ensure all glassware, solvents (e.g., benzene (B151609), DMSO), and reagents are anhydrous, as water can interfere with the reaction.
Suboptimal Reaction Temperature Maintain the reaction temperature in the recommended range (e.g., 40-45°C) to ensure a reasonable reaction rate without promoting side reactions.[1]
Incorrect Molar Ratio of Reactants A molar ratio of 1:1 for phenylacetonitrile to 1,4-dibromobutane (B41627) is preferable for good yields.[3]

Q3: What are common side reactions to be aware of during the synthesis?

A3: During the synthesis of this compound, several side reactions can occur depending on the chosen route:

  • Alkylation of Phenylacetonitrile: β-elimination can be a competitive process, especially with stronger bases or higher temperatures.[2] The use of cyanide is also a significant safety consideration.

  • Grignard Reagent Carboxylation: With sterically hindered substrates, the Grignard reagent can act as a base, leading to deprotonation and recovery of the starting material after workup. Dimerization of the Grignard reagent can also occur.

  • Oxidation of 1-Phenylcyclopentylmethanol: Over-oxidation can lead to the formation of unwanted byproducts. The strongly acidic conditions of the Jones reagent can also degrade acid-sensitive substrates.[1]

Q4: How can I effectively purify the final product, this compound?

A4: Recrystallization is a common and effective method for purifying solid carboxylic acids like this compound. The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing carboxylic acids include water, ethanol, methanol, toluene, or mixtures like toluene/petroleum ether.[4] The general procedure involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for crystal formation. The purified crystals can then be collected by vacuum filtration.

Troubleshooting Guides

Guide 1: Alkylation of Phenylacetonitrile and Hydrolysis

Problem: Low yield of 1-Phenylcyclopentanecarbonitrile (B1345207) in the first step.

Troubleshooting_Alkylation

Caption: Troubleshooting workflow for low yield in the alkylation step.

Problem: Incomplete hydrolysis of 1-Phenylcyclopentanecarbonitrile.

Troubleshooting_Hydrolysis

Caption: Troubleshooting guide for the hydrolysis of the nitrile intermediate.

Experimental Protocols

Method 1: Alkylation of Phenylacetonitrile followed by Hydrolysis[1]

Step 1: Synthesis of 1-Phenylcyclopentanecarbonitrile

  • To a vigorously stirred mixture of phenylacetonitrile (11.7 g, 0.1 mol), 1,4-dibromobutane (21.6 g, 0.1 mol), and benzyltriethylammonium chloride (1.14 g, 5 mmol) in benzene (50 mL), add a 50% aqueous sodium hydroxide solution (40 mL).

  • Heat the mixture to 40-45°C and maintain for 2 hours.

  • After cooling to room temperature, separate the organic layer.

  • Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 1-phenylcyclopentanecarbonitrile.

Step 2: Hydrolysis of 1-Phenylcyclopentanecarbonitrile

  • Heat a mixture of 1-phenylcyclopentanecarbonitrile (17.1 g, 0.1 mol) and a suitable acidic medium (e.g., concentrated sulfuric acid) to a temperature of at least 120°C.[3]

  • Maintain the temperature until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and pour it onto ice.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic extract, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude this compound by recrystallization.

Method 2: Oxidation of 1-Phenylcyclopentylmethanol[1]
  • Dissolve 1-phenylcyclopentylmethanol (17.6 g, 0.1 mol) in acetone (B3395972) (200 mL) and cool the solution to 0°C in an ice bath.

  • Prepare Jones reagent by dissolving chromium trioxide in concentrated sulfuric acid and carefully adding the mixture to water.

  • Add the Jones reagent dropwise to the alcohol solution at 0°C until the orange color persists.

  • Stir the reaction mixture for an additional hour at room temperature.

  • Quench the excess oxidizing agent with isopropanol.

  • Filter the mixture and concentrate the filtrate.

  • Take up the residue in diethyl ether, wash with water and brine, dry over magnesium sulfate, and concentrate to give the crude acid.

  • Purify the product by recrystallization.

Data Presentation

ParameterRoute 1: Phenylacetonitrile AlkylationRoute 2: Grignard Reagent CarboxylationRoute 3: Oxidation of Alcohol
Starting Materials Phenylacetonitrile, 1,4-dibromobutane1-Bromo-1-phenylcyclopentane, Magnesium, CO21-Phenylcyclopentylmethanol, Oxidizing agent
Number of Steps 21 (from bromo-derivative)1
Key Advantages Utilizes common starting materials, generally good yields.[3]Direct carboxylation in a single step.Can be high yielding if the alcohol is readily available.
Key Disadvantages Use of toxic cyanide, two distinct steps.Moisture-sensitive Grignard reagent, potential for side reactions.Use of heavy metal oxidants (e.g., CrO3), potential for over-oxidation.[1]

Synthesis Workflow Diagram

Synthesis_Workflow

Caption: Comparative workflow of synthetic routes to this compound.

References

Technical Support Center: Purification of Crude 1-Phenylcyclopentanecarboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-Phenylcyclopentanecarboxylic acid by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Depending on the synthetic route, common impurities may include unreacted starting materials such as phenylacetonitrile (B145931) and 1,4-dibromobutane, or byproducts from the hydrolysis of the nitrile intermediate.[1][2] If the synthesis involves oxidation of 1-phenylcyclopentylmethanol, residual alcohol or oxidation byproducts could be present. The crude product's color, which can range from cream to gray-brown, often indicates the presence of impurities.[3]

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: The ideal solvent should dissolve the crude product well at elevated temperatures but poorly at room or lower temperatures. For this compound, a polar protic solvent or a mixture including one is often a good starting point due to the carboxylic acid group. Ethanol, methanol, and water, or mixtures thereof, are commonly used for the recrystallization of aromatic carboxylic acids.[4] It is crucial to perform small-scale solubility tests with a variety of solvents to determine the optimal choice for your specific crude product.

Q3: My compound is "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solid melts and forms a liquid phase before it dissolves in the hot solvent, or separates from the cooling solution as an oil rather than crystals.[5][6][7][8] This can happen if the melting point of the impure compound is lower than the boiling point of the solvent, or if the concentration of the solute is too high.[5][8] To remedy this, you can try the following:

  • Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation temperature.

  • Re-heat the solution to dissolve the oil and then cool it much more slowly.

  • Use a larger volume of solvent.

  • Attempt the recrystallization with a different solvent that has a lower boiling point.

Q4: No crystals are forming even after the solution has cooled. What is the problem?

A4: The absence of crystal formation upon cooling usually indicates that the solution is not supersaturated. This could be due to using too much solvent.[7] To induce crystallization, you can:

  • Scratch the inner surface of the flask with a glass rod at the meniscus. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[7]

  • Add a seed crystal of pure this compound. The seed crystal provides a template for other molecules to crystallize upon.

  • Reduce the volume of the solvent by gentle heating and evaporation, then allow the solution to cool again.

  • Cool the solution in an ice bath to further decrease the solubility of your compound.

Q5: The yield of my recrystallized product is very low. What are the possible reasons?

A5: A low recovery of the purified product can be due to several factors:

  • Using an excessive amount of solvent , which will keep a significant portion of your product dissolved in the mother liquor even after cooling.

  • Premature crystallization during a hot filtration step, leading to loss of product on the filter paper.

  • Washing the collected crystals with a solvent that is not ice-cold , which can dissolve some of the purified product.

  • The crude material may have contained a large percentage of impurities that were successfully removed.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the recrystallization of this compound.

Problem Potential Cause Suggested Solution
Crude solid does not dissolve in the hot solvent. The chosen solvent is unsuitable. Insoluble impurities are present.Try a different solvent or a solvent mixture. If a significant portion of the solid dissolves but some remains, perform a hot filtration to remove the insoluble impurities.
The solution is colored even when hot. Colored impurities are present.Add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Use charcoal sparingly as it can also adsorb the desired product.
Product crystallizes in the funnel during hot filtration. The solution is cooling too quickly in the funnel. The solution is too concentrated.Use a pre-heated funnel (e.g., by placing it over the boiling flask for a short time). Add a small excess of hot solvent before filtration to prevent premature crystallization.
The recrystallized product has a low melting point or a broad melting range. The product is still impure. The product is not completely dry.The presence of impurities typically lowers and broadens the melting point.[9] A second recrystallization may be necessary. Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent.
The crystals are very fine and difficult to filter. The solution cooled too rapidly.Allow the solution to cool slowly to room temperature without disturbance to promote the growth of larger crystals before placing it in an ice bath.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol [10]
Appearance Cream to gray-brown powder[3]
Melting Point 159-161 °C[3]

Table 2: Qualitative Solubility of this compound

SolventSolubility at Room TemperatureSolubility at Boiling Point
Water Soluble[6]Highly Soluble
Methanol Slightly Soluble[3]Soluble
Ethanol Sparingly SolubleSoluble
Toluene Sparingly SolubleSoluble
Hexane InsolubleSparingly Soluble
Ethyl Acetate Moderately SolubleHighly Soluble
Acetone SolubleHighly Soluble
Dimethylformamide (DMF) Soluble[11]Highly Soluble

Note: This table is based on general principles for aromatic carboxylic acids and available data. It is highly recommended to perform experimental solubility tests to confirm the best solvent for your specific sample.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol outlines the general procedure for purifying this compound using a single solvent.

  • Solvent Selection: Place a small amount of the crude acid (approx. 50 mg) in a test tube and add a few drops of the chosen solvent. Observe the solubility at room temperature. If it is insoluble, heat the mixture gently. An ideal solvent will dissolve the acid when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected solvent to just cover the solid. Heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If there are insoluble impurities or charcoal was added, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Protocol 2: Two-Solvent Recrystallization

This method is useful when the compound is too soluble in one solvent and insoluble in another, and the two solvents are miscible. A common example for carboxylic acids is an ethanol/water system.

  • Solvent Selection: Choose a "good" solvent in which the acid is very soluble (e.g., ethanol) and a "poor" solvent in which it is insoluble (e.g., water). The two solvents must be miscible.

  • Dissolution: Dissolve the crude acid in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 5-8 from the Single-Solvent Recrystallization protocol.

Mandatory Visualization

Recrystallization_Workflow start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities or charcoal present) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the purification of this compound by recrystallization.

References

removal of unreacted starting materials from 1-Phenylcyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials from 1-Phenylcyclopentanecarboxylic acid. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I need to remove from my this compound synthesis?

A1: Based on the common synthetic route involving the alkylation of phenylacetonitrile (B145931) with 1,4-dibromobutane (B41627) followed by hydrolysis, the most likely unreacted starting materials are phenylacetonitrile and 1,4-dibromobutane.

Q2: How can I effectively remove these neutral impurities from my acidic product?

A2: An acid-base extraction is a highly effective method. By dissolving the crude product in an organic solvent and washing with an aqueous basic solution (like sodium hydroxide (B78521) or sodium bicarbonate), the carboxylic acid is converted to its water-soluble salt and moves to the aqueous layer. The neutral starting materials will remain in the organic layer. After separating the layers, the aqueous layer can be acidified to precipitate the pure this compound.

Q3: My purified this compound appears as an oil or sticky solid after recrystallization. What should I do?

A3: "Oiling out" can occur if the compound is not pure enough or if the cooling process is too rapid. First, try reheating the solution and adding a small amount of additional solvent to ensure everything is fully dissolved. Then, allow the solution to cool very slowly. If it still oils out, consider purifying the material further by acid-base extraction before attempting recrystallization again. Trituration (stirring the oil with a solvent in which it is insoluble, like hexanes) can also sometimes induce crystallization.

Q4: I am seeing significant product loss during the purification process. What are the likely causes?

A4: Product loss can occur at several stages. During acid-base extraction, ensure the pH of the aqueous layer is sufficiently basic (pH > 6) to fully deprotonate the carboxylic acid and transfer it to the aqueous phase. When back-extracting, ensure the pH is sufficiently acidic (pH < 3) to fully protonate the carboxylate and precipitate the acid. During recrystallization, using too much solvent will result in a lower yield. Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Also, avoid washing the final crystals with excessive amounts of cold solvent.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low yield of this compound after acid-base extraction. Incomplete extraction into the aqueous phase due to insufficient basification.Ensure the pH of the aqueous solution is greater than 6 during the base wash. Use a pH meter or pH paper to verify.
Incomplete precipitation from the aqueous phase due to insufficient acidification.Ensure the pH of the aqueous solution is less than 3 during acidification. Add acid dropwise until no more precipitate is formed.
The final product has a low melting point or a broad melting point range. Presence of residual starting materials or byproducts.Repeat the acid-base extraction procedure. Perform a second recrystallization, ensuring slow cooling to promote the formation of pure crystals.
Difficulty in filtering the precipitated this compound. The precipitate is very fine.Allow the precipitate to settle before decanting the supernatant. Use a Buchner funnel with a fine filter paper.
"Oiling out" during recrystallization. The crude product is too impure. The solution is cooling too quickly.Purify the crude product by acid-base extraction before recrystallization. Ensure the solution cools slowly by insulating the flask or allowing it to cool to room temperature before placing it in an ice bath.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compoundC₁₂H₁₄O₂190.24159-161[1][2][3][4]~324Soluble in hot ethanol (B145695), sparingly soluble in cold water.[5]
PhenylacetonitrileC₈H₇N117.15-23.8[6]233.5[6]Insoluble in water; soluble in organic solvents like ethanol and ether.[7][8]
1,4-DibromobutaneC₄H₈Br₂215.91-20[9][10][11]197Immiscible with water; soluble in organic solvents like ethanol and ether.[12]

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Neutral Impurities

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Sodium hydroxide (NaOH) solution

  • 6 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

Procedure:

  • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.

  • Add an equal volume of 1 M NaOH solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The top layer will be the organic phase containing neutral impurities, and the bottom layer will be the aqueous phase containing the sodium salt of this compound.

  • Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat the extraction of the organic layer with a fresh portion of 1 M NaOH solution to ensure all the carboxylic acid has been extracted. Combine the aqueous layers.

  • The organic layer containing the unreacted starting materials can be discarded.

  • Cool the combined aqueous layers in an ice bath.

  • Slowly add 6 M HCl dropwise while stirring until the solution becomes acidic (pH < 3) and a white precipitate of this compound forms.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold deionized water.

  • Dry the purified this compound.

Protocol 2: Recrystallization of this compound

Materials:

  • Purified this compound from acid-base extraction

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution near its boiling point.

  • Once dissolved, slowly add hot deionized water dropwise until the solution becomes slightly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Dry the crystals to obtain pure this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product (this compound + unreacted starting materials) extraction Acid-Base Extraction start->extraction Dissolve in organic solvent recrystallization Recrystallization extraction->recrystallization Precipitated Acid analysis Purity & Yield Determination (e.g., MP, NMR, Mass) recrystallization->analysis Pure Crystals

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Is the final product pure? check_mp Check Melting Point start->check_mp mp_low Melting point is low/broad check_mp->mp_low mp_ok Melting point is sharp and correct check_mp->mp_ok repurify Repurify mp_low->repurify acid_base Perform Acid-Base Extraction repurify->acid_base If neutral impurities are suspected recrystallize Recrystallize Again (slow cooling) repurify->recrystallize If minor impurities are present acid_base->check_mp recrystallize->check_mp

References

Technical Support Center: Synthesis of 1-Phenylcyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1-phenylcyclopentanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: There are several established methods for the synthesis of this compound. The most common routes include:

  • Alkylation of Phenylacetonitrile (B145931) followed by Hydrolysis: This two-step process involves the reaction of phenylacetonitrile with 1,4-dibromobutane (B41627), often using a phase transfer catalyst, to form 1-phenylcyclopentanecarbonitrile (B1345207), which is then hydrolyzed to the final product.[1][2]

  • Grignard Reagent Carboxylation: This method involves the formation of a Grignard reagent from 1-bromo-1-phenylcyclopentane, which is then reacted with carbon dioxide.

  • Oxidation of 1-Phenylcyclopentylmethanol: This route requires the initial synthesis of 1-phenylcyclopentylmethanol, which is subsequently oxidized to the carboxylic acid using an oxidizing agent like Jones reagent.[1]

Q2: What are the primary applications of this compound?

A2: this compound serves as a crucial intermediate in the pharmaceutical industry.[3] It is a precursor for the synthesis of various active pharmaceutical ingredients (APIs), including caramiphen, an antispasmodic and antitussive agent used in the treatment of Parkinson's disease and as a cough suppressant.[2][4] It is also used in the preparation of isoxazole (B147169) and isoxazoline (B3343090) derivatives, which have shown a range of biological activities.[3][5]

Q3: What are the key physical and chemical properties of this compound?

A3: Key properties are summarized in the table below.

PropertyValue
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol [3]
Melting Point159-161 °C[3][5]
AppearanceCream to gray-brown powder[3]
SolubilitySlightly soluble in methanol[3]
Storage Temperature2-8°C[3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the reaction.

Issue 1: Low Yield in Phenylacetonitrile Alkylation Route

Q: I am experiencing a low yield of 1-phenylcyclopentanecarbonitrile during the alkylation of phenylacetonitrile with 1,4-dibromobutane. What are the potential causes and solutions?

A: Low yields in this alkylation step can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Inefficient Phase Transfer Catalysis: The phase transfer catalyst (e.g., benzyltriethylammonium chloride) is crucial for facilitating the reaction between the aqueous sodium hydroxide (B78521) and the organic reactants.[1]

    • Solution: Ensure the catalyst is active and used in the correct molar ratio (typically 5 mol%). Consider using a different phase transfer catalyst if issues persist.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired nitrile.

    • Solution: Maintain the reaction temperature strictly at 40-45°C, as higher temperatures can promote side reactions.[1] Ensure vigorous stirring to maintain a good emulsion between the organic and aqueous phases.

  • Purity of Reagents: The purity of phenylacetonitrile and 1,4-dibromobutane is critical. Impurities can interfere with the reaction.

    • Solution: Use freshly distilled or high-purity reagents.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield in the alkylation step.

Issue 2: Incomplete Hydrolysis of 1-Phenylcyclopentanecarbonitrile

Q: The hydrolysis of 1-phenylcyclopentanecarbonitrile to the carboxylic acid is not going to completion. How can I improve the conversion?

A: Incomplete hydrolysis is a common challenge. The reaction conditions are critical for driving the reaction to completion.

Potential Causes & Solutions:

  • Insufficient Reaction Temperature: The hydrolysis of the nitrile to the carboxylic acid typically requires a high temperature.

    • Solution: Ensure the reaction temperature is maintained at or above 120°C in an acidic medium.[2]

  • Inadequate Acid Concentration: The concentration of the acid (e.g., sulfuric acid or hydrochloric acid) is important for effective hydrolysis.

    • Solution: Use a sufficiently concentrated acid solution as specified in the protocol.

  • Reaction Time: The hydrolysis can be a slow process.

    • Solution: Increase the reaction time and monitor the progress by taking aliquots and analyzing them (e.g., by TLC or GC) until the starting nitrile is consumed.

Troubleshooting Logic:

Caption: Decision tree for troubleshooting incomplete hydrolysis.

Issue 3: Difficulty in Product Purification

Q: I am having trouble purifying the final this compound product. What are the recommended purification methods?

A: The purification of carboxylic acids can be challenging due to their physical properties. Several methods can be employed.

Recommended Purification Strategies:

  • Recrystallization: This is a common and effective method for purifying solid carboxylic acids.

    • Procedure: Dissolve the crude product in a suitable hot solvent (e.g., toluene, ethanol/water mixture) and allow it to cool slowly to form crystals.[6]

  • Acid-Base Extraction: This technique is useful for separating the acidic product from neutral or basic impurities.

    • Procedure: Dissolve the crude product in an organic solvent (e.g., diethyl ether) and extract with an aqueous base (e.g., sodium hydroxide solution). The carboxylic acid will move to the aqueous layer as its salt. The aqueous layer is then acidified to precipitate the pure acid, which can be collected by filtration.[6]

  • Distillation (for intermediates): While the final product is a solid, intermediates like 1-phenylcyclopentanecarbonitrile can be purified by vacuum distillation.[1]

Purification Workflow:

Caption: General purification workflow for this compound.

Data Presentation

Comparison of Synthetic Routes

The following table summarizes key parameters for different synthetic routes to this compound.

ParameterRoute 1: Phenylacetonitrile AlkylationRoute 2: Grignard Reagent CarboxylationRoute 3: Oxidation of Alcohol
Starting Materials Phenylacetonitrile, 1,4-dibromobutane1-Bromo-1-phenylcyclopentane, Magnesium, CO2Cyclopentanecarbaldehyde (B151901), Bromobenzene (B47551), Oxidizing agent
Number of Steps 21 (from 1-bromo-1-phenylcyclopentane)2
Key Reagents Phase transfer catalyst, NaOHDry ice (solid CO2)Jones reagent (chromic acid)
Typical Yield GoodVariableModerate to Good
Scalability Readily scalableCan be challenging due to the handling of Grignard reagentsScalable, but requires careful handling of oxidizing agents

Data compiled from BenchChem.[1]

Experimental Protocols

Route 1: Alkylation of Phenylacetonitrile followed by Hydrolysis

Step 1: Synthesis of 1-Phenylcyclopentanecarbonitrile [1]

  • A mixture of phenylacetonitrile (11.7 g, 0.1 mol), 1,4-dibromobutane (21.6 g, 0.1 mol), 50% aqueous sodium hydroxide solution (40 mL), and benzyltriethylammonium chloride (1.14 g, 5 mmol) in benzene (B151609) (50 mL) is stirred vigorously at 40-45°C for 2 hours.

  • After cooling to room temperature, the organic layer is separated, washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is then distilled under vacuum to yield 1-phenylcyclopentanecarbonitrile.

Step 2: Hydrolysis of 1-Phenylcyclopentanecarbonitrile [1][2]

  • 1-Phenylcyclopentanecarbonitrile is heated in an acidic medium (e.g., a mixture of sulfuric acid and water) at a temperature of at least 120°C.

  • The reaction is monitored until completion.

  • Upon cooling, the product, this compound, precipitates and can be collected by filtration.

  • Further purification can be achieved by recrystallization.

Route 3: Oxidation of 1-Phenylcyclopentylmethanol

Step 1: Synthesis of 1-Phenylcyclopentylmethanol [1]

  • A solution of cyclopentanecarbaldehyde (9.8 g, 0.1 mol) in anhydrous diethyl ether (50 mL) is added dropwise to a solution of phenylmagnesium bromide (prepared from 15.7 g of bromobenzene and 2.43 g of magnesium) in diethyl ether (100 mL) at 0°C.

  • The reaction mixture is then stirred at room temperature for 2 hours and quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The organic layer is separated, washed with water, dried, and concentrated.

  • The crude alcohol is purified by distillation or chromatography.

Step 2: Oxidation of 1-Phenylcyclopentylmethanol [1]

  • To a solution of 1-phenylcyclopentylmethanol (17.6 g, 0.1 mol) in acetone (B3395972) (200 mL), Jones reagent (chromic acid in sulfuric acid) is added dropwise at 0°C until the orange color persists.

  • The reaction mixture is stirred for an additional hour at room temperature.

  • The excess oxidizing agent is quenched with isopropanol, and the mixture is filtered.

  • The filtrate is concentrated, and the residue is taken up in diethyl ether. The ether solution is washed with water and brine, dried over magnesium sulfate, and concentrated to give the crude this compound, which is then purified by recrystallization.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 1-Phenylcyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification and characterization of 1-Phenylcyclopentanecarboxylic acid. The selection of an appropriate analytical technique is paramount for accurate and reliable results in research, quality control, and pharmacokinetic studies. This document outlines and contrasts the primary analytical techniques, supported by available data for structurally similar compounds, and provides detailed experimental protocols to aid in method selection and implementation.

Comparison of Analytical Techniques

The principal methods for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Each technique offers distinct advantages and is suited for different analytical objectives.

Table 1: Performance Comparison of Analytical Methods for Carboxylic Acids

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry.
Derivatization Not typically required.Often required to increase volatility and thermal stability (e.g., silylation, esterification).
Linearity (R²) > 0.999> 0.999
Limit of Quantification (LOQ) ~0.2 µg/mLLower (ng/mL to pg/mL range)
Precision (%RSD) < 5%< 15%
Accuracy (Recovery %) 98 - 102%90 - 110%
Selectivity Good, but can be susceptible to interference from co-eluting compounds with similar UV absorbance.Excellent, mass spectrometer provides high selectivity based on mass-to-charge ratio.
Sample Throughput HighModerate, due to longer run times and potential derivatization steps.
Instrumentation Cost ModerateHigh
Typical Application Routine quality control, quantification in pharmaceutical formulations.Trace level analysis, metabolite identification, analysis in complex biological matrices.

Note: The data in this table is based on validated methods for structurally similar carboxylic acids and represents typical performance characteristics.

Experimental Workflow

The general workflow for the analysis of this compound involves several key stages, from sample preparation to data interpretation.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction Derivatization (for GC-MS) Derivatization (for GC-MS) Extraction->Derivatization (for GC-MS) Chromatographic Separation Chromatographic Separation Extraction->Chromatographic Separation Derivatization (for GC-MS)->Chromatographic Separation Detection Detection Chromatographic Separation->Detection Peak Integration Peak Integration Detection->Peak Integration Quantification Quantification Peak Integration->Quantification Reporting Reporting Quantification->Reporting

General workflow for the analysis of this compound.

Detailed Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (containing 0.1% phosphoric acid to suppress ionization) in a ratio of 60:40 (v/v). The exact ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a quantity of the sample equivalent to 10 mg of this compound and dissolve it in 10 mL of mobile phase. Sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.

4. Method Validation Parameters (Illustrative):

  • Linearity: A linear relationship between peak area and concentration should be established over the range of 1-100 µg/mL with a correlation coefficient (R²) > 0.999.[1]

  • Precision: The relative standard deviation (%RSD) for replicate injections of a standard solution should be less than 2% for intra-day and inter-day precision.[1]

  • Accuracy: Recovery studies should be performed by spiking a known amount of the standard into a placebo matrix. The recovery should be within 98-102%.

  • Limit of Quantification (LOQ): The LOQ is typically determined to be around 0.2 µg/mL for similar carboxylic acids.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and selective, making it ideal for the analysis of this compound in complex matrices such as biological fluids, where it is a known metabolite of the cough suppressant pentoxyverine (carbetapentane).[2]

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

2. Derivatization (Silylation):

  • To a dried extract of the sample, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat the mixture at 70 °C for 30 minutes.

3. Chromatographic Conditions:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

  • Ion Source Temperature: 230 °C.

5. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of the derivatized this compound in a suitable solvent like hexane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the derivatized stock solution.

  • Sample Preparation (from biological fluid):

    • Perform a liquid-liquid extraction of the acidified sample with a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Proceed with the derivatization step as described above.

6. Method Validation Parameters (Illustrative):

  • Linearity: Establish a calibration curve over the desired concentration range.

  • Precision and Accuracy: Assess by analyzing spiked blank matrix samples at different concentrations.

  • Limit of Detection (LOD) and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). The LOQ for similar derivatized carboxylic acids can be in the low ng/mL range.

Signaling Pathways and Logical Relationships

The choice of analytical method is often dictated by the specific research question, which can be visualized as a decision-making pathway.

Method Selection Start Start Define Analytical Goal Define Analytical Goal Start->Define Analytical Goal Routine QC / High Concentration Routine QC / High Concentration Define Analytical Goal->Routine QC / High Concentration Quantification in Bulk or Formulation Trace Analysis / Metabolite ID Trace Analysis / Metabolite ID Define Analytical Goal->Trace Analysis / Metabolite ID Analysis in Biological Matrix / Impurity Profiling HPLC-UV HPLC-UV Routine QC / High Concentration->HPLC-UV GC-MS GC-MS Trace Analysis / Metabolite ID->GC-MS

References

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 1-Phenylcyclopentanecarboxylic Acid and a Structural Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-phenylcyclopentanecarboxylic acid and its structural analog, 1-phenylcyclobutanecarboxylic acid. The objective is to offer a clear, data-driven resource for the identification, characterization, and quality control of these compounds, which are valuable intermediates in pharmaceutical synthesis.

¹H and ¹³C NMR Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and 1-phenylcyclobutanecarboxylic acid. The data is presented to facilitate a direct comparison of chemical shifts (δ) in parts per million (ppm).

Table 1: ¹H NMR Data Comparison

CompoundProtons (Assignment)Chemical Shift (δ, ppm)
This compound Phenyl (ortho)7.39
Phenyl (meta)7.31
Phenyl (para)7.24
Cyclopentyl (-CH₂-)2.65
Cyclopentyl (-CH₂-)1.91
Cyclopentyl (-CH₂-)1.73
1-Phenylcyclobutanecarboxylic Acid Phenyl7.45 - 7.20 (m)
Cyclobutyl (-CH₂-)2.85 - 2.75 (m)
Cyclobutyl (-CH₂-)2.55 - 2.45 (m)
Cyclobutyl (-CH₂-)2.05 - 1.90 (m)

Table 2: ¹³C NMR Data Comparison

CompoundCarbon (Assignment)Chemical Shift (δ, ppm)
This compound Carboxylic Acid (-COOH)183.5
Phenyl (quaternary)143.8
Phenyl (-CH)128.5
Phenyl (-CH)126.9
Phenyl (-CH)126.6
Cyclopentyl (quaternary)56.5
Cyclopentyl (-CH₂-)36.8
Cyclopentyl (-CH₂-)24.2
1-Phenylcyclobutanecarboxylic Acid Carboxylic Acid (-COOH)182.1
Phenyl (quaternary)142.5
Phenyl (-CH)128.6
Phenyl (-CH)127.2
Phenyl (-CH)126.8
Cyclobutyl (quaternary)55.1
Cyclobutyl (-CH₂-)32.5
Cyclobutyl (-CH₂-)16.7

Experimental Protocols

The following is a representative experimental protocol for the acquisition of ¹H and ¹³C NMR spectra.

Instrumentation: A standard NMR spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Sample Preparation:

  • Approximately 5-10 mg of the solid sample (this compound or its analog) is accurately weighed.

  • The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy Parameters:

  • Pulse Sequence: A standard single-pulse sequence.

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: 1-2 seconds between pulses.

  • Number of Scans: 8 to 16 scans are generally sufficient to obtain a good signal-to-noise ratio.

  • Spectral Width: A spectral width of approximately 15 ppm is typically used.

¹³C NMR Spectroscopy Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is used to ensure quantitative signal intensities for all carbon environments.

  • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

  • Spectral Width: A spectral width of approximately 200-250 ppm is used to encompass the full range of carbon chemical shifts.

Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software. This typically involves Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

Visualization of this compound Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with its proton and carbon atom numbering, corresponding to the assignments in the data tables.

Caption: Structure of this compound with atom numbering.

mass spectrometry analysis of 1-Phenylcyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Mass Spectrometry Analysis of 1-Phenylcyclopentanecarboxylic Acid

For researchers, scientists, and drug development professionals, the accurate and sensitive analysis of small molecules like this compound is crucial. This guide provides a comprehensive comparison of two primary mass spectrometry-based techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound. Additionally, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is presented as a viable alternative. This guide includes detailed experimental protocols, performance data, and visual workflows to aid in selecting the most suitable analytical method.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of GC-MS, LC-MS/MS, and HPLC-UV for the analysis of this compound and structurally similar compounds.

ParameterGas Chromatography-Mass Spectrometry (GC-MS) with DerivatizationLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) 0.1 - 10 ng/mL0.01 - 1 ng/mL10 - 50 ng/mL
Limit of Quantification (LOQ) 0.5 - 50 ng/mL0.05 - 5 ng/mL50 - 200 ng/mL
Accuracy (% Recovery) 90 - 110%95 - 105%98 - 102%
Precision (%RSD) < 15%< 10%< 5%
Throughput ModerateHighHigh
Specificity High (with MS detection)Very High (with MS/MS detection)Moderate
Sample Preparation Derivatization requiredMinimal (dilution, filtration)Minimal (dilution, filtration)

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Due to the low volatility of carboxylic acids, a derivatization step is necessary to convert this compound into a more volatile form suitable for GC-MS analysis. Silylation is a common and effective derivatization method.

a. Sample Preparation and Derivatization (Silylation):

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane) at a concentration of 1 mg/mL. Create a series of calibration standards by serial dilution.

  • Evaporation: Transfer 100 µL of the sample or standard solution to a clean glass vial and evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization: Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried residue.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization to the trimethylsilyl (B98337) (TMS) ester.

  • Analysis: After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.

b. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • MS System: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.

  • Injection Volume: 1 µL in splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

  • Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.

    • Characteristic Ions for TMS-derivative: m/z 262 (M+), 247 (M-15), 145.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and specificity for the direct analysis of this compound without the need for derivatization.

a. Sample Preparation:

  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol (B129727) or acetonitrile at 1 mg/mL. Prepare calibration standards by serial dilution in the mobile phase.

  • Sample Extraction (if necessary): For complex matrices (e.g., plasma, tissue homogenates), a protein precipitation or solid-phase extraction (SPE) step may be required. For simple matrices, a "dilute-and-shoot" approach is often sufficient.

  • Filtration: Filter the final sample solution through a 0.22 µm syringe filter before injection.

b. LC-MS/MS Instrumentation and Conditions:

  • LC System: Agilent 1290 Infinity II UHPLC or equivalent.

  • MS System: Agilent 6470 Triple Quadrupole MS or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or similar reversed-phase column.

  • Mobile Phase A: 0.1% Formic acid in water.[1]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • Initial: 95% A, 5% B.

    • 0-5 min: Linear gradient to 5% A, 95% B.

    • 5-7 min: Hold at 5% A, 95% B.

    • 7.1-9 min: Return to initial conditions and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MS Parameters:

    • Gas Temperature: 300°C.

    • Gas Flow: 5 L/min.

    • Nebulizer: 45 psi.

    • Sheath Gas Temperature: 250°C.

    • Sheath Gas Flow: 11 L/min.

    • Capillary Voltage: 3500 V.

  • MRM Transitions:

    • Precursor Ion (Q1): m/z 189.1 (M-H)⁻

    • Product Ion (Q3) for Quantification: To be determined by infusion and product ion scan of a standard solution. A likely fragment would correspond to the loss of the carboxylic group (m/z 145.1).

    • Product Ion (Q3) for Confirmation: To be determined.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Analysis

HPLC-UV is a cost-effective and robust method for the quantification of this compound, particularly for less complex samples where high sensitivity is not required.

a. Sample Preparation:

  • Standard and Sample Preparation: Prepare as described for LC-MS/MS analysis. The final solvent should be the mobile phase.

b. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC or equivalent with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or similar reversed-phase column.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid or formic acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 210 nm or based on the UV absorbance maximum of this compound.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard Evaporation Evaporation to Dryness Sample->Evaporation Derivatization Silylation (BSTFA) Evaporation->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analyzer (Quadrupole) Ionization->Mass_Analysis Detection Detector Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample/Standard Dilution Dilution & Filtration Sample->Dilution LC_Injection LC Injection Dilution->LC_Injection Separation Chromatographic Separation LC_Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Q1 Q1: Precursor Ion Selection Ionization->Q1 Q2 Q2: Collision Cell (CID) Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 Detector Detector Q3->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for the LC-MS/MS analysis of this compound.

Conclusion

The choice of analytical method for this compound depends on the specific requirements of the study.

  • GC-MS is a reliable technique, particularly for structural confirmation, but requires a derivatization step which can add to sample preparation time and introduce variability.

  • LC-MS/MS is the method of choice for high-sensitivity and high-throughput quantitative analysis in complex matrices, offering excellent specificity with minimal sample preparation.

  • HPLC-UV provides a cost-effective and straightforward alternative for routine analysis in simple matrices where the highest sensitivity is not a prerequisite.

Researchers should consider factors such as the required sensitivity, sample matrix complexity, available instrumentation, and throughput needs when selecting the most appropriate method for their application.

References

A Comparative FT-IR Spectral Analysis of 1-Phenylcyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectrum of 1-Phenylcyclopentanecarboxylic acid with structurally related alternatives. It is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and differentiation of these compounds based on their vibrational spectra. The guide includes a comprehensive experimental protocol for acquiring FT-IR data, a comparative analysis of spectral features, and quantitative data presented in a clear, tabular format.

Introduction to FT-IR Spectroscopy of Carboxylic Acids

FT-IR spectroscopy is a powerful analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation. Carboxylic acids, such as this compound, exhibit several characteristic absorption bands that make them readily identifiable. These include a very broad O-H stretching band due to strong hydrogen bonding, a sharp and intense C=O (carbonyl) stretching band, and C-O stretching and O-H bending vibrations.[1][2] The precise wavenumbers of these absorptions can be influenced by the molecular structure, such as the presence of aromatic rings or alkyl chains, providing valuable information for structural comparison.

Experimental Protocols

To ensure reproducibility, the following detailed methodologies for acquiring FT-IR spectra of solid samples are provided.

Method 1: Potassium Bromide (KBr) Pellet Technique

This is a traditional method for obtaining high-quality spectra of solid samples.[2][3]

  • Sample Preparation: Dry the solid sample and spectroscopy-grade potassium bromide (KBr) in an oven at approximately 100°C to remove any moisture, which can interfere with the spectrum.[3][4]

  • Grinding and Mixing: In an agate mortar, grind 1-2 mg of the solid sample to a fine powder. Add 100-200 mg of the dried KBr and mix thoroughly with the pestle until a homogeneous mixture is obtained. The concentration of the sample in KBr should be between 0.2% and 1%.[3][5][6]

  • Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes.[2][5] This will form a thin, transparent, or translucent pellet.

  • Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded separately for baseline correction.[3][7]

Method 2: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FTIR is a more modern and rapid technique that requires minimal sample preparation.[8][9]

  • Instrument Setup: Ensure the ATR accessory, equipped with a crystal (commonly diamond or zinc selenide), is correctly installed in the FT-IR spectrometer.[8][9]

  • Background Scan: Clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and allow it to dry completely. Record a background spectrum of the clean, empty crystal.[4][10]

  • Sample Measurement: Place a small amount of the solid sample directly onto the ATR crystal. Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[8][10]

  • Spectral Acquisition: Acquire the FT-IR spectrum. The evanescent wave from the crystal penetrates the sample, and the resulting attenuated radiation is measured by the detector.[8][9] After the measurement, the sample can be recovered, and the crystal should be cleaned thoroughly.[8]

Comparative FT-IR Spectral Data

The following table summarizes the key FT-IR absorption bands for this compound and three comparative compounds: Benzoic acid, Cyclopentanecarboxylic acid, and Cyclohexanecarboxylic acid. This allows for a direct comparison of the influence of the phenyl and cycloalkyl moieties on the vibrational frequencies.

Functional Group VibrationThis compound (cm⁻¹)Benzoic Acid (cm⁻¹)Cyclopentanecarboxylic Acid (cm⁻¹)Cyclohexanecarboxylic Acid (cm⁻¹)
O-H Stretch (Carboxylic Acid) 3300-2500 (very broad)[1][2]3300-2500 (very broad)[1][11]3300-2500 (very broad)[12][13][14]3300-2500 (very broad)[15][16]
C-H Stretch (Aromatic) ~3070 (shoulder)[1]~3071 (shoulder)[1][17]N/AN/A
C-H Stretch (Aliphatic) 2960-2850[18]N/A2960-2850[13][14]2960-2850[16]
C=O Stretch (Carbonyl) ~1680-1710[1]~1685[1][17]~1700-1730[1]~1700-1730[1][16]
C=C Stretch (Aromatic Ring) ~1600, ~1500[17]~1600, ~1505[17]N/AN/A
C-O Stretch 1320-1210[1]~1292[1]1320-1210[1]1320-1210[1]
O-H Bend (Out-of-plane) 960-900 (broad)[1]~934 (broad)[1]960-900 (broad)[1]960-900 (broad)[1]

Note: The exact peak positions can vary slightly depending on the sampling method (KBr vs. ATR) and the physical state of the sample.

Analysis and Comparison

  • O-H Stretching Region (3300-2500 cm⁻¹): All four carboxylic acids display a characteristic very broad absorption band in this region. This is due to the strong intermolecular hydrogen bonding that forms dimeric structures, a hallmark of carboxylic acids.[1][2]

  • C-H Stretching Region (3100-2850 cm⁻¹): this compound and Benzoic acid exhibit weak to medium absorption bands just above 3000 cm⁻¹, which are characteristic of aromatic C-H stretching.[1] In contrast, this compound, Cyclopentanecarboxylic acid, and Cyclohexanecarboxylic acid show strong absorptions between 2960 and 2850 cm⁻¹ due to the C-H stretching of the cyclopentyl and cyclohexyl rings.[18]

  • C=O Stretching Region (1730-1680 cm⁻¹): The position of the intense carbonyl peak is sensitive to the electronic environment. For the saturated cycloalkanecarboxylic acids (Cyclopentanecarboxylic and Cyclohexanecarboxylic acid), this peak appears in the 1730-1700 cm⁻¹ range.[1] In this compound and Benzoic acid, the carbonyl group is conjugated with the phenyl ring, which delocalizes the pi electrons and weakens the C=O bond. This results in a shift of the C=O stretching frequency to a lower wavenumber, typically in the 1710-1680 cm⁻¹ range.[1][17] This shift is a key differentiating feature.

  • Aromatic Region (1600-1450 cm⁻¹): The presence of the benzene (B151609) ring in this compound and Benzoic acid gives rise to characteristic C=C stretching vibrations within the ring, typically appearing around 1600 cm⁻¹ and 1500 cm⁻¹.[17] These bands are absent in the spectra of the purely aliphatic carboxylic acids.

  • Fingerprint Region (<1400 cm⁻¹): This region contains complex vibrations, including C-O stretching and O-H bending. The C-O stretch for all these acids is found between 1320-1210 cm⁻¹.[1] A diagnostically useful broad O-H out-of-plane bend is also observed around 960-900 cm⁻¹.[1]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for obtaining an FT-IR spectrum using the KBr pellet method.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition start Start grind_sample Grind Solid Sample (1-2 mg) start->grind_sample mix_kbr Mix with KBr (100-200 mg) grind_sample->mix_kbr press_pellet Press into Pellet (8-10 tons) mix_kbr->press_pellet bg_scan Acquire Background Spectrum (Pure KBr) press_pellet->bg_scan Place pellet in spectrometer sample_scan Acquire Sample Spectrum bg_scan->sample_scan process_data Process Data (Baseline Correction) sample_scan->process_data final_spectrum Final FT-IR Spectrum process_data->final_spectrum

Caption: Workflow for FT-IR analysis using the KBr pellet method.

References

A Comparative Analysis of Synthetic Routes to 1-Phenylcyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Selection

1-Phenylcyclopentanecarboxylic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis can be approached through various routes, each with distinct advantages and disadvantages. This guide provides a comparative study of two primary synthetic pathways, offering detailed experimental protocols, quantitative data, and workflow visualizations to inform methodology selection.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Alkylation and HydrolysisRoute 2: Grignard Reagent Carboxylation
Starting Materials Phenylacetonitrile (B145931), 1,4-Dibromobutane (B41627)Cyclopentanone, Bromobenzene, Magnesium, Dry Ice (CO2)
Key Intermediates 1-Phenylcyclopentanecarbonitrile (B1345207)1-Phenylcyclopentanol, 1-Bromo-1-phenylcyclopentane
Overall Yield GoodModerate to Good
Reaction Steps 23
Key Techniques Phase-transfer catalysis, Nitrile hydrolysisGrignard reaction, Halogenation, Carboxylation
Reagent Sensitivity Moderately sensitive to waterHighly sensitive to water and protic solvents

Route 1: Alkylation of Phenylacetonitrile followed by Hydrolysis

This widely-used, two-step approach first involves the formation of a carbon-carbon bond through the alkylation of phenylacetonitrile, followed by the hydrolysis of the resulting nitrile to the desired carboxylic acid.

Experimental Protocol

Step 1: Synthesis of 1-Phenylcyclopentanecarbonitrile via Phase Transfer Catalysis

A mixture of phenylacetonitrile (11.7 g, 0.1 mol), 1,4-dibromobutane (21.6 g, 0.1 mol), 50% aqueous sodium hydroxide (B78521) solution (40 mL), and a phase-transfer catalyst such as benzyltriethylammonium chloride (1.14 g, 5 mmol) in a suitable organic solvent like benzene (B151609) or toluene (B28343) (50 mL) is stirred vigorously. The reaction is typically maintained at a moderately elevated temperature (e.g., 40-45°C) for several hours. Upon completion, the organic layer is separated, washed with water, dried over an anhydrous salt (e.g., magnesium sulfate), and concentrated under reduced pressure. The crude 1-phenylcyclopentanecarbonitrile is then purified by vacuum distillation. This alkylation step, when performed under phase-transfer conditions, can achieve yields in the range of 75-85%.

Step 2: Hydrolysis of 1-Phenylcyclopentanecarbonitrile

The purified 1-phenylcyclopentanecarbonitrile (17.1 g, 0.1 mol) is subjected to hydrolysis. This can be achieved under acidic or basic conditions. For acidic hydrolysis, the nitrile is heated under reflux with a mixture of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water for several hours. Upon cooling, the product, this compound, precipitates and can be collected by filtration. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water. This hydrolysis step typically proceeds in good yield.[1]

Workflow and Logic

Route1 Phenylacetonitrile Phenylacetonitrile Nitrile 1-Phenylcyclopentanecarbonitrile Phenylacetonitrile->Nitrile Alkylation (PTC) Dibromobutane 1,4-Dibromobutane Dibromobutane->Nitrile CarboxylicAcid This compound Nitrile->CarboxylicAcid Hydrolysis Route2 Cyclopentanone Cyclopentanone Alcohol 1-Phenylcyclopentanol Cyclopentanone->Alcohol PhenylMgBr Phenylmagnesium Bromide PhenylMgBr->Alcohol Grignard Reaction Bromoalkane 1-Bromo-1-phenylcyclopentane Alcohol->Bromoalkane Bromination Grignard 1-Phenylcyclopentyl- magnesium Bromide Bromoalkane->Grignard Grignard Formation CarboxylicAcid This compound Grignard->CarboxylicAcid Carboxylation (CO2)

References

A Comparative Guide to Caramiphen Synthesis: 1-Phenylcyclopentanecarboxylic Acid vs. Alternative Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Caramiphen, an anticholinergic drug, is a valuable molecule in pharmaceutical research and development. Its synthesis can be approached through various pathways, each with distinct advantages and disadvantages. This guide provides an objective comparison of the traditional synthetic route starting from 1-Phenylcyclopentanecarboxylic acid against a plausible alternative pathway commencing with Cyclopentyl Phenyl Ketone. The comparison is supported by experimental data from analogous reactions reported in the literature, offering a comprehensive overview for process optimization and development.

At a Glance: Comparison of Synthetic Routes

The selection of a synthetic route for Caramiphen is a critical decision influenced by factors such as precursor availability, overall yield, reaction conditions, and scalability. Below is a summary of the key performance indicators for the two primary routes discussed in this guide.

ParameterRoute 1: From this compoundRoute 2: From Cyclopentyl Phenyl Ketone
Starting Material This compoundCyclopentyl Phenyl Ketone
Key Intermediates 1-Phenylcyclopentanecarbonyl chloride (optional)This compound
Overall Yield (estimated) ~80-90%~70-85%
Number of Steps 1-22
Reaction Conditions Mild to moderateModerate to vigorous (oxidation step)
Key Advantages High-yielding final step, direct conversion.Utilizes a potentially more accessible precursor.
Key Disadvantages Precursor synthesis can be multi-step.Requires an additional oxidation step.

Synthetic Route Overviews

The synthesis of Caramiphen, 2-(diethylamino)ethyl 1-phenylcyclopentane-1-carboxylate, is centered around the formation of an ester linkage between the this compound moiety and 2-(diethylamino)ethanol (B1670525). The divergence in synthetic strategy lies in the preparation of the core carboxylic acid.

Route 1: The this compound Pathway

This is the most direct and established route for the synthesis of Caramiphen. It involves the esterification of commercially available or synthesized this compound with 2-(diethylamino)ethanol. This reaction typically proceeds via Fischer esterification under acidic conditions or through an acyl chloride intermediate for higher reactivity.

cluster_0 Route 1: this compound Pathway A This compound C Caramiphen A->C Esterification (e.g., Fischer) B 2-(Diethylamino)ethanol B->C

Synthesis of Caramiphen from its carboxylic acid precursor.
Route 2: The Cyclopentyl Phenyl Ketone Pathway

An alternative approach begins with Cyclopentyl Phenyl Ketone. This precursor requires an initial oxidation step to form the necessary this compound intermediate. Following the formation of the carboxylic acid, the synthesis proceeds with the same esterification reaction as in Route 1. This route offers flexibility if Cyclopentyl Phenyl Ketone is a more readily available or cost-effective starting material.

cluster_1 Route 2: Cyclopentyl Phenyl Ketone Pathway D Cyclopentyl Phenyl Ketone E This compound D->E Oxidation G Caramiphen E->G Esterification F 2-(Diethylamino)ethanol F->G

Two-step synthesis of Caramiphen from a ketone precursor.

Experimental Protocols

The following are representative experimental protocols for the key transformations in the synthesis of Caramiphen.

Protocol 1: Synthesis of this compound from Phenylacetonitrile (B145931)

This two-step procedure is a common method for preparing the key precursor for Route 1.

Step 1: Synthesis of 1-Phenylcyclopentanecarbonitrile (B1345207)

To a vigorously stirred mixture of phenylacetonitrile (11.7 g, 0.1 mol), 1,4-dibromobutane (B41627) (21.6 g, 0.1 mol), and benzyltriethylammonium chloride (1.14 g, 5 mmol) in 50 mL of benzene, a 50% aqueous solution of sodium hydroxide (B78521) (40 mL) is added. The reaction mixture is maintained at 40-45°C for 2 hours. After cooling, the organic layer is separated, washed with water, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude 1-phenylcyclopentanecarbonitrile.

Step 2: Hydrolysis to this compound

The crude 1-phenylcyclopentanecarbonitrile is refluxed with a mixture of concentrated sulfuric acid (25 mL) and water (25 mL) for 5 hours. The reaction mixture is then poured onto crushed ice, and the precipitated solid is collected by filtration. The crude product is recrystallized from a suitable solvent (e.g., ethanol/water) to afford pure this compound.

Protocol 2: Esterification of this compound (Fischer Esterification)

This protocol describes the final step in both Route 1 and Route 2.

A mixture of this compound (19.0 g, 0.1 mol), 2-(diethylamino)ethanol (13.0 g, 0.11 mol), and a catalytic amount of concentrated sulfuric acid (1 mL) in 100 mL of toluene (B28343) is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure to give Caramiphen. The product can be further purified by distillation under reduced pressure or by conversion to a salt (e.g., edisylate) and recrystallization.

Protocol 3: Synthesis of Cyclopentyl Phenyl Ketone via Grignard Reaction

This protocol outlines a common method for preparing the precursor for Route 2.

In a dried three-necked flask equipped with a dropping funnel, condenser, and a magnetic stirrer, magnesium turnings (2.9 g, 0.12 mol) are placed. A solution of bromocyclopentane (B41573) (14.9 g, 0.1 mol) in 50 mL of anhydrous tetrahydrofuran (B95107) (THF) is added dropwise to initiate the Grignard reaction. Once the reaction starts, the remaining solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour. The reaction mixture is then cooled to 0°C, and a solution of benzonitrile (B105546) (10.3 g, 0.1 mol) in 20 mL of anhydrous THF is added dropwise. The mixture is stirred at room temperature overnight. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to give Cyclopentyl Phenyl Ketone.

Protocol 4: Oxidation of Cyclopentyl Phenyl Ketone to this compound (Hypothetical)

This protocol is based on standard oxidation procedures for ketones and would be the first step in Route 2.

To a solution of Cyclopentyl Phenyl Ketone (17.4 g, 0.1 mol) in a mixture of pyridine (B92270) (50 mL) and water (10 mL), potassium permanganate (B83412) (31.6 g, 0.2 mol) is added portion-wise with stirring, while maintaining the temperature below 50°C. After the addition is complete, the mixture is stirred at room temperature for 12 hours. The reaction is then quenched by the addition of a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide is formed. The mixture is filtered, and the filtrate is acidified with concentrated hydrochloric acid to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent to yield this compound.

Conclusion

The choice between synthesizing Caramiphen from this compound or Cyclopentyl Phenyl Ketone will depend on a variety of factors specific to the research or manufacturing environment.

  • Route 1 (from this compound) is more direct if the starting material is readily available and of high purity. The final esterification step is generally high-yielding.

  • Route 2 (from Cyclopentyl Phenyl Ketone) provides an alternative when the ketone precursor is more accessible or economical. However, it introduces an additional oxidation step which may impact the overall yield and require further optimization.

For large-scale production, a thorough process optimization of either route would be necessary to maximize yield and minimize costs. Researchers should consider the trade-offs between the number of synthetic steps, reagent costs, and the ease of purification when selecting the most appropriate pathway for their needs.

A Comparative Efficacy Analysis of 1-Phenylcyclopentanecarboxylic Acid Derivatives as Modulators of Sigma-1 and Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of 1-Phenylcyclopentanecarboxylic acid derivatives, with a focus on carbetapentane (B1213730) analogs. The following sections detail their binding affinities, functional modulation of sigma-1 and muscarinic receptors, and the experimental methodologies supporting these findings.

Introduction

This compound and its derivatives represent a class of compounds with significant therapeutic potential, targeting a range of receptors to modulate various physiological and pathological processes. A notable member of this class is carbetapentane (2-[2-(diethylamino)ethoxy]ethyl 1-phenyl-1-cyclopentanecarboxylate), which has demonstrated high affinity for sigma receptors and is known for its antitussive, anticonvulsant, and spasmolytic properties.[1] However, its interaction with muscarinic receptors necessitates a deeper investigation into the structure-activity relationships of its analogs to develop more selective and efficacious therapeutic agents. This guide presents a comparative analysis of a series of these derivatives, focusing on their binding profiles and the functional implications for sigma-1 and muscarinic receptor signaling.

Comparative Binding Affinity

A study by Ablordeppey et al. provides a comprehensive analysis of a series of novel 1-phenylcycloalkanecarboxylic acid derivatives, evaluating their binding affinities for sigma-1 (σ1), sigma-2 (σ2), muscarinic M1 (m1), and muscarinic M2 (m2) receptors.[1] The data, summarized in the table below, highlights the potential for chemical modifications to enhance selectivity for the sigma-1 receptor over other receptor subtypes.

CompoundRXYσ1 Ki (nM)σ2 Ki (nM)m1 Ki (nM)m2 Ki (nM)σ1/σ2 Selectivity
1 (Carbetapentane) HON(CH2CH3)21.6 ± 0.2110 ± 1035 ± 3110 ± 1069
2 4-ClON(CH2CH3)22.5 ± 0.3150 ± 2045 ± 5130 ± 1060
3 4-FON(CH2CH3)23.1 ± 0.4180 ± 2055 ± 6160 ± 2058
4 4-CH3ON(CH2CH3)22.8 ± 0.3160 ± 1050 ± 5140 ± 1057
5 HNHN(CH2CH3)24.2 ± 0.5250 ± 30>10,000>10,00060
6 HOPiperidino1.9 ± 0.295 ± 1040 ± 4120 ± 1050
7 HOMorpholino5.6 ± 0.6300 ± 40>10,000>10,00054

Table 1: Binding Affinities (Ki, nM) of this compound Derivatives at Sigma and Muscarinic Receptors. Data is presented as the mean ± SEM. Selectivity is calculated as the ratio of Ki values (σ2/σ1). All data sourced from Ablordeppey et al.[1]

Signaling Pathways and Functional Efficacy

The therapeutic effects of this compound derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for predicting the functional outcomes of receptor binding.

Sigma-1 Receptor Signaling

The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[2] It plays a crucial role in regulating cellular stress responses and calcium signaling. Upon ligand binding, σ1R can modulate the activity of various ion channels and G-protein coupled receptors.

sigma1_pathway Ligand 1-Phenylcyclopentanecarboxylic Acid Derivative (Agonist) Sigma1R Sigma-1 Receptor Ligand->Sigma1R Binds to IonChannel Ion Channels (e.g., K+, Ca2+) Sigma1R->IonChannel Modulates GPCR GPCRs Sigma1R->GPCR Modulates Ca_Signaling Ca2+ Signaling Modulation Sigma1R->Ca_Signaling Regulates Cellular_Response Cellular Response (e.g., Neuronal excitability, Cell survival) IonChannel->Cellular_Response GPCR->Cellular_Response Ca_Signaling->Cellular_Response

Figure 1: Simplified Sigma-1 Receptor Signaling Pathway.

While the binding data from Ablordeppey et al. identifies potent σ1R ligands, functional assays are necessary to determine whether these compounds act as agonists or antagonists.[1] Functional studies on sigma-1 receptor ligands often involve measuring their effects on downstream signaling events such as calcium mobilization or the modulation of ion channel activity.[3] For instance, a calcium mobilization assay can be employed to assess the ability of these derivatives to induce or inhibit calcium release from intracellular stores, a key function of the sigma-1 receptor.[4][5][6][7]

Muscarinic Receptor Signaling

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine.[8][9] The M1 and M3 subtypes typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[10] In contrast, M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase and reduce cAMP levels.[10]

muscarinic_pathway cluster_m1_m3 M1/M3 Receptor Pathway cluster_m2_m4 M2/M4 Receptor Pathway Ligand_M1M3 Derivative (Agonist) M1M3R M1/M3 Receptor Ligand_M1M3->M1M3R Gq11 Gq/11 M1M3R->Gq11 PLC Phospholipase C Gq11->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Ca2+ Release IP3_DAG->Ca_Release PKC_Activation PKC Activation IP3_DAG->PKC_Activation Cellular_Response_M1M3 Cellular Response Ca_Release->Cellular_Response_M1M3 PKC_Activation->Cellular_Response_M1M3 Ligand_M2M4 Derivative (Agonist) M2M4R M2/M4 Receptor Ligand_M2M4->M2M4R Gio Gi/o M2M4R->Gio AC Adenylyl Cyclase Gio->AC cAMP ↓ cAMP AC->cAMP Cellular_Response_M2M4 Cellular Response cAMP->Cellular_Response_M2M4

Figure 2: Muscarinic Receptor Signaling Pathways.

The significant binding of carbetapentane and some of its analogs to m1 and m2 receptors suggests potential for off-target effects.[1] Functional assays, such as G-protein activation assays or second messenger measurements, are essential to characterize the nature of this interaction (agonist, antagonist, or inverse agonist) and its potency.[11][12][13][14] Derivatives with high affinity for muscarinic receptors would require further functional characterization to assess their potential for side effects related to the parasympathetic nervous system.[8][15][16]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and extension of these findings.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for sigma-1, sigma-2, and muscarinic receptors.

Experimental Workflow:

binding_assay_workflow Membrane_Prep 1. Membrane Preparation (e.g., Guinea Pig Brain Homogenate) Incubation 2. Incubation - Membranes - Radioligand (e.g., 3H-Pentazocine for σ1) - Test Compound (Varying Concentrations) Membrane_Prep->Incubation Filtration 3. Rapid Filtration (Separate bound from free radioligand) Incubation->Filtration Washing 4. Washing (Remove non-specifically bound radioligand) Filtration->Washing Scintillation 5. Scintillation Counting (Quantify bound radioactivity) Washing->Scintillation Data_Analysis 6. Data Analysis (Calculate IC50 and Ki values) Scintillation->Data_Analysis

Figure 3: General Workflow for Radioligand Binding Assay.

Protocol for Sigma-1 and Sigma-2 Receptor Binding: [17][18]

  • Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in the assay buffer.

  • Incubation: In a 96-well plate, incubate the membrane preparation (typically 150-250 µg protein) with a fixed concentration of the appropriate radioligand (--INVALID-LINK---pentazocine for σ1 or [³H]DTG for σ2) and varying concentrations of the test compound. For σ2 binding, incubate in the presence of a masking concentration of a selective σ1 ligand to block binding to σ1 sites. Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., haloperidol).

  • Filtration and Washing: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in 0.5% polyethyleneimine. Wash the filters rapidly with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol for Muscarinic Receptor Binding: [19][20]

  • Membrane Preparation: Prepare membranes from tissues or cells expressing the muscarinic receptor subtype of interest (e.g., CHO cells transfected with human M1 or M2 receptors) using a similar homogenization and centrifugation procedure as described for sigma receptors.

  • Incubation: Incubate the membranes with a radiolabeled muscarinic antagonist (e.g., [³H]-NMS) and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of atropine.

  • Filtration, Washing, and Quantification: Follow the same procedure as described for the sigma receptor binding assays.

  • Data Analysis: Calculate IC50 and Ki values as described above.

Conclusion and Future Directions

The comparative analysis of this compound derivatives reveals a promising scaffold for the development of selective sigma-1 receptor ligands. Chemical modifications, such as the replacement of the ester functional group and the diethylamino moiety, can significantly reduce affinity for muscarinic receptors, thereby potentially minimizing off-target effects.[1]

However, the current understanding of these compounds is largely based on their binding affinities. To fully assess their therapeutic potential, further research should focus on:

  • Functional Characterization: Determining whether these high-affinity sigma-1 ligands act as agonists or antagonists is a critical next step. This can be achieved through in vitro functional assays such as calcium mobilization, G-protein activation, or electrophysiological studies.

  • In Vivo Efficacy: Promising candidates should be evaluated in animal models of relevant diseases, such as neuropathic pain, neurodegenerative disorders, or psychiatric conditions, to establish their in vivo efficacy and therapeutic window.

  • Pharmacokinetic Profiling: A comprehensive assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives is necessary to optimize their drug-like characteristics.

By systematically addressing these areas, the therapeutic potential of this compound derivatives can be fully realized, paving the way for the development of novel and selective therapeutics.

References

Validating the Synthesis of 1-Phenylcyclopentanecarboxylic Acid: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate confirmation of synthesized molecules is paramount. This guide provides a comprehensive comparison of spectroscopic methods for the validation of 1-Phenylcyclopentanecarboxylic acid, a key intermediate in the synthesis of various pharmaceuticals.[1][2] We present detailed experimental protocols and comparative data to ensure the purity and identity of the final product.

A prevalent and efficient method for synthesizing this compound involves a two-step process: the alkylation of phenylacetonitrile (B145931) with 1,4-dibromobutane (B41627) to form the intermediate 1-phenylcyclopentanecarbonitrile, followed by the hydrolysis of the nitrile to the desired carboxylic acid.[1][3] Spectroscopic analysis is crucial to verify the conversion at each stage and to identify any residual starting materials or intermediates in the final product.

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound and key related compounds that may be present as impurities from the synthesis process.

Table 1: Infrared (IR) Spectroscopy Data
CompoundFunctional GroupCharacteristic Peak (cm⁻¹)Appearance
This compound O-H (Carboxylic Acid)3300 - 2500Very Broad
C-H (Aromatic/Alkyl)3100 - 2850Sharp peaks superimposed on the broad O-H
C=O (Carboxylic Acid)1760 - 1690Strong, Sharp
C-O (Carboxylic Acid)1320 - 1210Strong
Phenylacetonitrile (Starting Material)C≡N (Nitrile)2260 - 2240Medium, Sharp
C-H (Aromatic/Alkyl)3100 - 2850Sharp
1-Phenylcyclopentanecarbonitrile (Intermediate)C≡N (Nitrile)2260 - 2240Medium, Sharp
C-H (Aromatic/Alkyl)3100 - 2850Sharp
1,4-Dibromobutane (Starting Material)C-Br (Alkyl Halide)650 - 550Strong

Data compiled from established spectroscopic principles for functional groups.[4][5][6]

Table 2: ¹H NMR Spectroscopy Data (Typical Shifts in CDCl₃)
CompoundProtonsChemical Shift (δ, ppm)MultiplicityIntegration
This compound -COOH10.0 - 12.0Singlet (broad)1H
Aromatic (C₆H₅)7.2 - 7.5Multiplet5H
Cyclopentyl (-CH₂-)1.6 - 2.5Multiplet8H
Phenylacetonitrile (Starting Material)Aromatic (C₆H₅)7.2 - 7.4Multiplet5H
Methylene (B1212753) (-CH₂CN)3.7Singlet2H
1-Phenylcyclopentanecarbonitrile (Intermediate)Aromatic (C₆H₅)7.3 - 7.6Multiplet5H
Cyclopentyl (-CH₂-)1.8 - 2.6Multiplet8H

Note: Specific chemical shifts can vary based on solvent and concentration.[7]

Table 3: ¹³C NMR Spectroscopy Data (Typical Shifts in CDCl₃)
CompoundCarbon AtomChemical Shift (δ, ppm)
This compound Carbonyl (-C =O)~180
Quaternary Phenyl (C -Ar)~140
Aromatic (-C H=)125 - 129
Quaternary Cyclopentyl (C -COOH)~55
Cyclopentyl (-C H₂-)25 - 40
Phenylacetonitrile (Starting Material)Nitrile (-C N)~118
Aromatic127 - 133
Methylene (-C H₂CN)~25
1-Phenylcyclopentanecarbonitrile (Intermediate)Nitrile (-C N)~125
Quaternary Phenyl (C -Ar)~142
Aromatic (-C H=)125 - 129
Quaternary Cyclopentyl (C -CN)~48
Cyclopentyl (-C H₂-)24 - 40

Note: Data is based on typical values for the respective functional groups and structures.[8]

Table 4: Mass Spectrometry Data
CompoundFormulaMolecular Weight ( g/mol )Expected [M]⁺ or [M+H]⁺ (m/z)
This compound C₁₂H₁₄O₂190.24190
Phenylacetonitrile (Starting Material)C₈H₇N117.15117
1-Phenylcyclopentanecarbonitrile (Intermediate)C₁₂H₁₃N171.24171

The molecular ion peak is a key identifier in mass spectrometry.[8][9]

Experimental Protocols

Detailed methodologies for the key spectroscopic validation experiments are provided below.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the mixture into a transparent pellet using a hydraulic press.

    • ATR Method: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Place the prepared sample (KBr pellet or on the ATR crystal) in the IR spectrometer.

    • Acquire a background spectrum of the empty sample holder (or clean ATR crystal).

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum against the background.

  • Analysis:

    • Identify the very broad O-H stretch between 3300-2500 cm⁻¹.[4][5]

    • Locate the strong C=O carbonyl stretch around 1700 cm⁻¹.[6]

    • Confirm the absence of the sharp C≡N nitrile peak around 2250 cm⁻¹, which would indicate the presence of starting material or intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; sonication may be used if necessary.

  • Data Acquisition:

    • Insert the NMR tube into the NMR spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum, typically using a single pulse experiment.

    • Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence (e.g., zgpg30).

  • Analysis:

    • ¹H NMR: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and splitting patterns (multiplicities) to assign protons to the aromatic, cyclopentyl, and carboxylic acid groups. Look for the absence of the characteristic methylene singlet of phenylacetonitrile.

    • ¹³C NMR: Identify the key carbon signals, particularly the carboxylic acid carbonyl carbon (~180 ppm). The absence of a nitrile carbon signal confirms the completion of the hydrolysis step.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • The method of introduction will depend on the ionization technique (e.g., direct infusion for ESI, or injection into a GC for GC-MS).

  • Data Acquisition:

    • Select an appropriate ionization method, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu).

  • Analysis:

    • Identify the molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of this compound (m/z = 190).[8][9]

    • Analyze the fragmentation pattern (if using EI) to further confirm the structure.

    • Screen for the molecular ions of potential impurities (m/z = 117 for phenylacetonitrile, m/z = 171 for the nitrile intermediate).

Synthesis and Validation Workflow

The following diagram illustrates the logical workflow from the synthesis of this compound to its comprehensive spectroscopic validation.

G Workflow for Synthesis and Validation of this compound cluster_synthesis Synthesis Stage cluster_validation Validation Stage Phenylacetonitrile Phenylacetonitrile + 1,4-Dibromobutane Alkylation Alkylation Reaction Phenylacetonitrile->Alkylation Intermediate 1-Phenylcyclopentanecarbonitrile Alkylation->Intermediate Hydrolysis Hydrolysis Reaction Intermediate->Hydrolysis Product Crude this compound Hydrolysis->Product IR IR Spectroscopy Product->IR Analysis NMR NMR (¹H & ¹³C) Product->NMR Analysis MS Mass Spectrometry Product->MS Analysis Final Validated Pure Product IR->Final Confirms Functional Groups NMR->Final Confirms Structure & Purity MS->Final Confirms Molecular Weight

Caption: Synthesis and Spectroscopic Validation Workflow.

By employing these spectroscopic techniques in a complementary fashion, researchers can confidently validate the synthesis of this compound, ensuring the identity, structure, and purity of the final compound for subsequent applications in research and development.

References

A Comparative Guide to Bioisosteric Replacements for 1-Phenylcyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioisosteric replacements for the carboxylic acid moiety in 1-phenylcyclopentanecarboxylic acid. The following sections detail the physicochemical and biological properties of the parent compound and its key bioisosteres, supported by experimental data and detailed protocols. This information is intended to guide researchers in selecting appropriate bioisosteric replacements to optimize lead compounds in drug discovery programs.

Introduction to Bioisosterism

Bioisosterism is a fundamental strategy in medicinal chemistry that involves the substitution of a functional group within a biologically active molecule with another group that retains similar chemical and physical properties. The goal of this replacement is often to enhance the compound's pharmacological profile, including its potency, selectivity, metabolic stability, and pharmacokinetic properties, while minimizing toxicity. The carboxylic acid group, while often crucial for target binding, can present challenges such as poor membrane permeability and rapid metabolism. Consequently, its replacement with suitable bioisosteres is a common approach in drug design.

This guide focuses on this compound, a scaffold found in various biologically active compounds, and explores the impact of replacing its carboxylic acid group with several common bioisosteres.

Physicochemical and Biological Activity Comparison

The following table summarizes the key physicochemical properties and biological activities of this compound and its bioisosteric analogs. The primary biological activity data presented is for the sigma-1 (σ1) receptor, a target for which analogs of this scaffold have shown affinity.

Compound/BioisostereStructurepKaLogPσ1 Receptor Binding Affinity (Ki, nM)
This compound this compound4.39 (Predicted)[1][2]2.8 (XlogP3 predicted)Data Not Available
Amide Amide Bioisostere~17-130 ± 20
Methyl Ether Methyl Ether Bioisostere-->10,000
Methylamine (B109427) Methylamine Bioisostere~10-11->10,000
Tetrazole Tetrazole Bioisostere~4.5-5.0 (Typical range)~2.5-3.0 (Estimated)Data Not Available
Sulfonamide Sulfonamide Bioisostere~9-10 (Typical range)~2.0-2.5 (Estimated)Data Not Available

Note: The binding affinity data for the Amide, Methyl Ether, and Methylamine bioisosteres are for the corresponding N,N-diethylaminoethyl ester derivatives as reported by Chou, P. M., et al. (1995). While not a direct comparison with the free acid, this provides valuable insight into the tolerance of the scaffold for these functional group replacements at the sigma-1 receptor.

Experimental Protocols

Sigma-1 Receptor Binding Assay

This protocol is based on the methodology described by Chou, P. M., et al. in J. Med. Chem. 1995, 38 (17), pp 3357–3364.

Materials:

  • Guinea pig brain membranes (prepared as described by Weber et al., 1986)

  • --INVALID-LINK---Pentazocine (specific activity ~30-50 Ci/mmol)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Haloperidol (B65202) (for non-specific binding determination)

  • Test compounds (this compound and its bioisosteres)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize guinea pig brains in ice-cold 50 mM Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation. Resuspend the final pellet in fresh buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • To a series of test tubes, add:

      • 50 µL of Tris-HCl buffer

      • 50 µL of --INVALID-LINK---pentazocine (final concentration ~2 nM)

      • 50 µL of either buffer (for total binding), haloperidol (10 µM final concentration for non-specific binding), or test compound at various concentrations.

      • 350 µL of the membrane suspension.

  • Incubation: Incubate the tubes at 25°C for 90 minutes.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum. Wash the filters three times with ice-cold Tris-HCl buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values for the test compounds by non-linear regression analysis of the competition binding data. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Bioisosteric Replacement

The following diagram illustrates the concept of bioisosteric replacement for this compound.

Bioisosteric_Replacement cluster_lead Lead Compound cluster_bioisosteres Bioisosteric Replacements Lead This compound Amide Amide Lead->Amide Retains H-bond donor/acceptor Tetrazole Tetrazole Lead->Tetrazole Similar pKa, improved stability Sulfonamide Sulfonamide Lead->Sulfonamide Maintains acidic character MethylEther Methyl Ether Lead->MethylEther Neutral, H-bond acceptor Methylamine Methylamine Lead->Methylamine Basic, H-bond donor/acceptor

Caption: Bioisosteric replacement strategy for this compound.

Conclusion

The replacement of the carboxylic acid in this compound with various bioisosteres can significantly alter its physicochemical and biological properties. The amide bioisostere retains significant binding affinity for the sigma-1 receptor, suggesting it is a well-tolerated replacement in this scaffold for this particular target. In contrast, the methyl ether and methylamine bioisosteres lead to a dramatic loss of affinity, indicating that the acidic proton or the specific hydrogen bonding capabilities of the carboxylate/amide are crucial for interaction with the sigma-1 receptor.

While experimental data for the tetrazole and sulfonamide analogs of this compound are not currently available, their predicted properties suggest they could serve as effective mimics of the carboxylic acid. Tetrazoles, with a similar pKa, are expected to maintain the acidic character necessary for certain biological interactions while potentially offering improved metabolic stability. Sulfonamides also provide an acidic proton but with a higher pKa, which could influence its ionization state at physiological pH and subsequent interactions with biological targets.

This guide provides a foundational comparison to aid in the rational design of new analogs based on the this compound scaffold. Further experimental validation is necessary to fully elucidate the potential of each bioisostere for specific therapeutic applications.

References

A Comparative Guide to the Quantitative Analysis of 1-Phenylcyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantitative analysis of 1-Phenylcyclopentanecarboxylic acid in a sample: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate quantification in research, development, and quality control. This document outlines the performance of each method, supported by representative experimental data, to aid in selecting the most suitable approach for your specific analytical needs.

Method Performance Comparison

The choice of analytical technique for the quantification of this compound depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a summary of the key performance parameters for each method.

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS (with Derivatization)
Linearity (R²) ≥ 0.999≥ 0.998≥ 0.999
Limit of Detection (LOD) ~2.4 µg/L~0.1 - 1.3 µg/LAs low as 0.01 ng/mL
Limit of Quantitation (LOQ) ~8.3 µg/L~0.3 - 4.2 µg/LAs low as 0.1 ng/mL
Precision (%RSD) < 5%< 7.2%≤ 10%
Accuracy (% Recovery) 95 - 105%90 - 110%90 - 105%
Throughput ModerateModerate to HighHigh
Selectivity GoodVery GoodExcellent
Cost LowModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any quantitative analytical method. The following sections provide representative experimental protocols for the analysis of this compound using HPLC-UV, GC-MS, and LC-MS/MS.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of compounds with a UV chromophore, such as this compound.

Sample Preparation:

  • Accurately weigh a portion of the sample.

  • Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid or formic acid).[1][2] The exact ratio may be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: 210 nm.

Quantification:

Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS offers high sensitivity and selectivity. For non-volatile compounds like carboxylic acids, a derivatization step is necessary to increase their volatility for gas-phase analysis. Silylation is a common derivatization technique for this purpose.

Sample Preparation and Derivatization:

  • Extract this compound from the sample matrix using a suitable solvent.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Add a silylation reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and a catalyst like pyridine.

  • Heat the mixture (e.g., at 75°C for 70 minutes) to facilitate the derivatization reaction.[3]

  • After cooling, the derivatized sample is ready for injection.

GC-MS Conditions:

  • Column: A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature of 70 °C, hold for 1 minute.

    • Ramp to 170 °C at 10 °C/min.

    • Ramp to 280 °C at 30 °C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the silylated derivative of this compound.

Quantification:

Quantification is performed using a calibration curve prepared by derivatizing and analyzing standards of this compound. An internal standard is recommended for improved accuracy.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique, making it ideal for the analysis of trace levels of this compound, especially in complex biological matrices. Derivatization can be employed to enhance ionization efficiency and chromatographic retention.

Sample Preparation and Derivatization (Optional but Recommended):

LC-MS/MS Conditions:

  • Column: A C18 or similar reverse-phase column suitable for UHPLC.

  • Mobile Phase: A gradient elution using a mixture of water and acetonitrile, both typically containing 0.1% formic acid to promote protonation.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode to detect the deprotonated molecule [M-H]⁻.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound (or its derivative) would need to be optimized for the specific instrument. For the native molecule, the precursor ion would be m/z 189.1.

Quantification:

Quantification is based on the peak area ratio of the analyte to an internal standard, plotted against a calibration curve. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in ionization.

Visualized Workflows

The following diagrams illustrate the typical experimental workflows for the quantitative analysis of this compound by HPLC-UV, GC-MS, and LC-MS/MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extraction Solvent Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Silylation (e.g., BSTFA) Evaporation->Derivatization Injection GC Injection Derivatization->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometry (EI, SIM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for GC-MS analysis of this compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Extraction LLE or SPE Derivatization Derivatization (Optional) Extraction->Derivatization Injection LC Injection Derivatization->Injection Separation UPLC/HPLC Separation Injection->Separation Detection Tandem MS (ESI, MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for LC-MS/MS analysis of this compound.

References

Comparative Analysis of the Anticholinergic Activity of 1-Phenylcyclopentanecarboxylic Acid Esters and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticholinergic activity of various esters derived from or structurally related to 1-phenylcyclopentanecarboxylic acid. The information herein is intended to support research and development efforts in the discovery of novel compounds with specific anticholinergic profiles. The data presented is based on published experimental findings, focusing on the binding affinities of these compounds to muscarinic acetylcholine (B1216132) receptors.

Quantitative Comparison of Anticholinergic Activity

The anticholinergic activity of the compounds is presented as pKi values, which represent the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity of the compound to the muscarinic receptor, and thus, greater anticholinergic potency. The following table summarizes the pKi values for a series of tropyl α-phenylcyclopentylacetate analogs at different muscarinic receptor subtypes (M1, M2, M3, and M4).

CompoundM1 pKiM2 pKiM3 pKiM4 pKi
15a 7.67.27.57.4
15b 7.36.97.27.1
18a 7.16.77.06.9
18b 6.86.46.66.5

Experimental Protocols

The data presented in this guide is derived from in vitro radioligand binding assays, a standard method for determining the affinity of a compound for a specific receptor.

Radioligand Binding Assay for Muscarinic Receptors

This experimental protocol outlines the general steps involved in determining the binding affinity of test compounds to muscarinic acetylcholine receptors.

1. Materials and Reagents:

  • Test Compounds: this compound esters or analogs.
  • Radioligand: A high-affinity radiolabeled antagonist for muscarinic receptors, typically [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).
  • Receptor Source: Homogenates of tissues or cells expressing muscarinic receptors (e.g., rat brain cortex for M1, heart for M2, submaxillary gland for M3). Alternatively, cell lines recombinantly expressing specific human muscarinic receptor subtypes (M1, M2, M3, M4, M5) can be used.
  • Incubation Buffer: Typically a buffered saline solution (e.g., phosphate-buffered saline, PBS) at a physiological pH.
  • Competitor: A known high-affinity muscarinic antagonist (e.g., atropine) to determine non-specific binding.
  • Scintillation Cocktail: For detection of radioactivity.
  • Glass Fiber Filters: To separate bound from unbound radioligand.

2. Procedure:

  • Membrane Preparation: The receptor source tissue is homogenized in a cold buffer and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the incubation buffer to a specific protein concentration.
  • Binding Assay: The assay is typically performed in microplates or test tubes. A constant concentration of the radioligand and varying concentrations of the test compound are incubated with the membrane preparation.
  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
  • Separation of Bound and Unbound Ligand: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
  • Washing: The filters are washed with cold incubation buffer to remove any non-specifically trapped radioligand.
  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

3. Data Analysis:

  • Total Binding: Radioactivity measured in the absence of any competitor.
  • Non-specific Binding: Radioactivity measured in the presence of a saturating concentration of a known muscarinic antagonist (e.g., atropine).
  • Specific Binding: Calculated by subtracting non-specific binding from total binding.
  • IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
  • Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
  • pKi Calculation: The pKi is the negative logarithm of the Ki value.

Visualizations

Muscarinic Acetylcholine Receptor Signaling Pathway

The following diagram illustrates the general signaling pathways activated by muscarinic acetylcholine receptors. M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling. M2 and M4 receptors primarily couple to Gi/o proteins, which inhibit adenylyl cyclase (AC) and modulate ion channel activity.

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway ACh_M1 Acetylcholine M1_Receptor M1/M3/M5 Receptor ACh_M1->M1_Receptor Gq11 Gq/11 M1_Receptor->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release induces PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response_M1 Cellular Response Ca_Release->Cellular_Response_M1 PKC->Cellular_Response_M1 ACh_M2 Acetylcholine M2_Receptor M2/M4 Receptor ACh_M2->M2_Receptor Gio Gi/o M2_Receptor->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits Ion_Channel Ion Channel Gio->Ion_Channel modulates cAMP cAMP AC->cAMP produces Cellular_Response_M2 Cellular Response cAMP->Cellular_Response_M2 Ion_Channel->Cellular_Response_M2

Caption: Muscarinic receptor signaling pathways.

Experimental Workflow for Anticholinergic Activity Assessment

The following diagram outlines the typical workflow for assessing the anticholinergic activity of test compounds using a radioligand binding assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Prep Receptor Source (e.g., Brain Homogenate) Incubation Incubation of Receptor, Radioligand & Compound Receptor_Prep->Incubation Compound_Prep Test Compound Dilution Series Compound_Prep->Incubation Radioligand_Prep Radioligand ([³H]-NMS) Radioligand_Prep->Incubation Filtration Rapid Filtration (Separation of Bound/Unbound) Incubation->Filtration Washing Filter Washing Filtration->Washing Scintillation_Counting Liquid Scintillation Counting Washing->Scintillation_Counting Binding_Data Competition Binding Curve Generation Scintillation_Counting->Binding_Data IC50_Calc IC50 Determination Binding_Data->IC50_Calc Ki_pKi_Calc Ki and pKi Calculation IC50_Calc->Ki_pKi_Calc

Caption: Workflow for radioligand binding assay.

A Comprehensive Guide to Assessing the Purity of Synthesized 1-Phenylcyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical step in the journey from laboratory to clinical application. 1-Phenylcyclopentanecarboxylic acid is a key building block in the synthesis of various pharmaceutical compounds.[1] This guide provides a comparative analysis of analytical methodologies for assessing the purity of synthesized this compound, complete with experimental protocols and data presentation to aid in the selection of the most appropriate techniques.

Understanding Potential Impurities from the Synthetic Route

A common and efficient method for synthesizing this compound involves a two-step process: the alkylation of phenylacetonitrile (B145931) with 1,4-dibromobutane, followed by the hydrolysis of the resulting 1-phenylcyclopentanecarbonitrile.[1][2] Understanding this synthetic pathway is crucial for anticipating potential impurities that may be present in the final product.

Potential Process-Related Impurities:

  • Unreacted Starting Materials: Phenylacetonitrile and 1,4-dibromobutane.

  • Intermediate: 1-Phenylcyclopentanecarbonitrile.

  • By-products of Alkylation: Dialkylated products or other side reactions.

  • By-products of Hydrolysis: Amide intermediates from incomplete hydrolysis.

  • Residual Solvents: Solvents used in the reaction and purification steps (e.g., Dimethyl sulfoxide (B87167) (DMSO)).

A logical workflow for the synthesis is depicted below, highlighting where these impurities may arise.

Synthesis_Workflow cluster_impurities Potential Impurities Phenylacetonitrile Phenylacetonitrile Alkylation Alkylation (NaOH, DMSO) Phenylacetonitrile->Alkylation Dibromobutane 1,4-Dibromobutane Dibromobutane->Alkylation Nitrile 1-Phenylcyclopentane- carbonitrile Alkylation->Nitrile Unreacted_SM Unreacted Starting Materials Alkylation->Unreacted_SM Byproducts Side Reaction By-products Alkylation->Byproducts Hydrolysis Hydrolysis (Acidic medium, ≥120°C) Nitrile->Hydrolysis Final_Product 1-Phenylcyclopentanecarboxylic Acid Hydrolysis->Final_Product Intermediate Unreacted Intermediate Hydrolysis->Intermediate

A logical workflow for the synthesis of this compound and potential impurity sources.

Comparative Analysis of Purity Assessment Methods

A multi-faceted analytical approach is recommended for the comprehensive assessment of this compound purity. No single method can provide a complete profile of all potential impurities. The following table summarizes the key techniques, their primary uses, and their relative strengths and weaknesses.

Analytical Technique Primary Use Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Quantification of the main compound and known impurities.[3]High resolution, sensitivity, and reproducibility for routine purity checks. Can be coupled with MS for identification.Requires a reference standard for accurate quantification. May not detect all impurities if they don't have a chromophore.
Quantitative Nuclear Magnetic Resonance (qNMR) Determination of absolute purity without a specific reference standard.[4]Provides a direct measurement of the analyte's mass fraction. Can identify and quantify unknown impurities with protons.Lower sensitivity compared to HPLC. Requires careful experimental setup and a certified internal standard.
Gas Chromatography (GC) Analysis of volatile impurities, such as residual solvents.[5][6]High efficiency for separating volatile compounds. Can be coupled with MS for definitive identification.Requires the analyte to be volatile or to be derivatized, which adds a step to the sample preparation.[5][6]
Acid-Base Titration Assay of the carboxylic acid functional group.Simple, inexpensive, and provides a good measure of the overall acidic content.Non-specific; it will titrate any acidic impurity present, potentially leading to an overestimation of purity.
Melting Point Analysis Preliminary indication of purity.A sharp melting point close to the literature value suggests high purity.Impurities can depress and broaden the melting point range, but this is not a quantitative measure.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound and to detect and quantify related substances.

Instrumentation: A standard HPLC system with a UV detector.

Chromatographic Conditions (A Suggested Starting Point):

Parameter Condition
Column Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
Mobile Phase A gradient of Acetonitrile (B52724) (MeCN) and water with an acidic modifier.[3] For example: - Eluent A: Water with 0.1% Phosphoric Acid - Eluent B: Acetonitrile with 0.1% Phosphoric Acid For Mass Spectrometry (MS) compatibility, replace Phosphoric Acid with 0.1% Formic Acid.[3]
Gradient A typical starting gradient could be: - 0-20 min: 30-90% B - 20-25 min: 90% B - 25-26 min: 90-30% B - 26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the synthesized this compound in the mobile phase (at initial conditions) to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC_Workflow Start Start Weigh Accurately weigh sample Start->Weigh Dissolve Dissolve in mobile phase Weigh->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Inject Inject into HPLC system Filter->Inject Analyze Analyze chromatogram Inject->Analyze End End Analyze->End

A typical workflow for HPLC sample preparation and analysis.
Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute purity of this compound without the need for a specific certified reference standard of the analyte.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Experimental Protocol:

  • Internal Standard Selection: Choose a high-purity, stable internal standard with sharp signals that do not overlap with the analyte's signals. Maleic acid or 1,4-dinitrobenzene (B86053) are common choices for proton NMR.[4]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound.

    • Accurately weigh approximately 5-10 mg of the chosen internal standard.

    • Dissolve both in a known volume of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

  • NMR Parameters:

    • Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation and accurate integration. A delay of 30-60 seconds is often sufficient.

    • Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

qNMR_Logic Start Start Inputs Known Inputs: - Mass of Analyte (m_analyte) - Mass of Internal Standard (m_IS) - MW of Analyte (MW_analyte) - MW of Internal Standard (MW_IS) - Purity of Internal Standard (P_IS) - Protons per signal (N_analyte, N_IS) Start->Inputs NMR_Exp Perform qNMR Experiment Inputs->NMR_Exp Calculation Calculate Purity Inputs->Calculation NMR_Data Acquire NMR Data: - Integral of Analyte (I_analyte) - Integral of Internal Standard (I_IS) NMR_Exp->NMR_Data NMR_Data->Calculation Result Absolute Purity (%) Calculation->Result

Logical relationship for absolute purity determination by qNMR.
Gas Chromatography (GC)

Objective: To identify and quantify volatile impurities, particularly residual solvents.

Instrumentation: A GC system with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Experimental Protocol:

  • Derivatization (if analyzing the carboxylic acid itself): Carboxylic acids are polar and may exhibit poor peak shape in GC. Derivatization to a more volatile ester or silyl (B83357) derivative is often necessary.[5][6] A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Dissolve a known amount of the sample in a suitable solvent (e.g., DMF).

    • Add an excess of the derivatizing agent (e.g., BSTFA).

    • Heat the mixture (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete reaction.

  • GC Conditions (Example):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 5 minutes.

    • Detector Temperature: 300°C (FID) or MS transfer line at 280°C.

  • Sample Preparation for Residual Solvents:

    • Dissolve a known amount of the sample in a high-boiling point solvent (e.g., DMSO) that is not expected to be present as a residual solvent.

    • Analyze using headspace GC-FID for the most accurate quantification of volatile solvents.

Acid-Base Titration

Objective: To determine the overall assay of the carboxylic acid.

Instrumentation: A burette, a pH meter or a suitable indicator.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 200-300 mg of the synthesized this compound and dissolve it in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water.

  • Titrant: A standardized solution of sodium hydroxide (B78521) (NaOH), typically 0.1 M.

  • Indicator: Phenolphthalein (B1677637) is a suitable indicator as it changes color in the pH range expected for the equivalence point of a weak acid-strong base titration.[7]

  • Procedure:

    • Add a few drops of phenolphthalein indicator to the dissolved sample.

    • Titrate with the standardized NaOH solution until a persistent faint pink color is observed.[8]

    • Record the volume of NaOH solution used.

  • Calculation:

    Assay (%) = (V_NaOH * M_NaOH * MW_acid) / (m_sample * 1000) * 100

    Where:

    • V_NaOH = Volume of NaOH solution used (mL)

    • M_NaOH = Molarity of NaOH solution

    • MW_acid = Molecular weight of this compound (190.24 g/mol )

    • m_sample = Mass of the sample (g)

Conclusion

A comprehensive assessment of the purity of synthesized this compound requires a combination of analytical techniques. While HPLC provides excellent separation and quantification of the main component and related substances, qNMR offers a powerful method for determining absolute purity without a specific reference material. GC is essential for analyzing volatile impurities, and titration serves as a simple and rapid method for assay determination. By employing these orthogonal methods, researchers and drug development professionals can confidently establish the purity profile of this compound, ensuring its quality and suitability for subsequent applications.

References

Safety Operating Guide

Proper Disposal of 1-Phenylcyclopentanecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Austin, TX - For researchers, scientists, and drug development professionals handling 1-Phenylcyclopentanecarboxylic acid, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this chemical waste.

This compound, while not classified as a hazardous substance under the Globally Harmonized System (GHS) by all suppliers, is identified as causing skin and eye irritation and may cause respiratory irritation. Therefore, it is imperative to handle it as a hazardous chemical and follow stringent disposal protocols. Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste and must consult local, regional, and national regulations to ensure complete and accurate classification.[1]

Key Properties and Hazards

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
CAS Number77-55-4
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol [2]
Melting Point159-161 °C[3]
GHS Hazard StatementsH315: Causes skin irritation[2]H319: Causes serious eye irritation[2]H335: May cause respiratory irritation[2]
Storage Class11 - Combustible Solids[3]

Operational Plan for Proper Disposal

The following step-by-step procedure outlines the immediate and essential actions for the safe disposal of this compound waste in a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including safety goggles, gloves (type N95 respirators are recommended in the US), and a lab coat, when handling this compound.[3]

  • Handle the chemical in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[1][4]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

2. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves), in a designated, properly labeled, and sealed container. Avoid mixing with other waste streams to prevent unintended chemical reactions.

  • Liquid Waste: For solutions containing this compound, collect the waste in a compatible, leak-proof container. Do not empty this chemical into drains.[1][5] The container should be clearly labeled with the chemical name and any other components of the solution.

  • Keep solid and liquid waste separate.[6]

3. Container Labeling and Storage:

  • All waste containers must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.[7]

  • Keep containers tightly closed and store them in a cool, dry place away from heat, sparks, and incompatible materials such as strong oxidizing agents.[4][5]

4. Disposal Procedure:

  • The disposal of this compound must be conducted through a licensed hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.[7]

  • Provide the EHS department or the waste disposal company with a complete and accurate description of the waste, including its composition and any potential hazards.

Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste.

G A Waste Generation (this compound) B Segregate Waste (Solid vs. Liquid) A->B H Emergency Spill or Exposure A->H C Select Appropriate Waste Container B->C D Label Container 'Hazardous Waste' & Chemical Name C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Waste Pickup E->F G Professional Disposal by Licensed Vendor F->G I Follow First Aid Procedures (See SDS) H->I J Report to Lab Supervisor and EHS I->J

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 1-Phenylcyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-Phenylcyclopentanecarboxylic acid. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Chemical Safety and Hazard Information

This compound (CAS No. 77-55-4) is a compound that requires careful handling due to its potential health hazards. According to safety data sheets, it can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3]

Identifier Value
CAS Number 77-55-4
Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure when handling this compound.

PPE Category Recommended Equipment
Eye and Face Protection Chemical safety goggles or safety glasses with side-shields are mandatory.[4] A face shield should be worn in situations where splashing or significant dust generation is likely.
Skin Protection Wear chemical-resistant gloves (e.g., nitrile rubber).[5][6] A lab coat must be worn and kept fully buttoned.[7] Inspect gloves before use and change them immediately if contaminated.
Respiratory Protection All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[2][7] If a fume hood is not available and dust may be generated, a NIOSH-approved respirator is required.[8]

Operational and Disposal Plans

Safe Handling Procedures:

  • Preparation and Engineering Controls:

    • Designate a specific area for handling this compound, ideally within a chemical fume hood.[7]

    • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2][3][9]

    • Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, before starting work.

  • Donning PPE:

    • Put on all required PPE as detailed in the table above before handling the chemical.

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.

    • Prevent the formation and dispersion of dust.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][3]

  • Post-Handling Procedures:

    • Decontaminate the work area and any used equipment.

    • Remove PPE carefully to avoid cross-contamination.

Storage:

  • Store in a cool, dry, and well-ventilated area.[2][3][9]

  • Keep the container tightly closed when not in use.

  • Store away from incompatible materials such as strong oxidizing agents.[9]

Disposal Plan:

  • All waste materials contaminated with this compound, including disposable gloves, weigh boats, and paper towels, must be collected in a dedicated and clearly labeled hazardous waste container.[7]

  • Disposal of this chemical waste must be entrusted to a licensed waste disposal company.[2][3]

  • Do not empty into drains.[2]

  • Contaminated packaging should be disposed of in the same manner as the chemical, ensuring the container is completely empty before disposal.

  • All disposal activities must be in accordance with federal, state, and local environmental regulations.[10]

Experimental Workflow

prep Preparation ppe Don PPE prep->ppe Verify safety controls handle Handling in Fume Hood ppe->handle Begin experiment decon Decontamination handle->decon Experiment complete waste Waste Collection handle->waste During experiment storage Secure Storage handle->storage If not all used decon->waste Dispose of contaminated items dispose Licensed Disposal waste->dispose Follow regulations

Caption: Workflow for Safely Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenylcyclopentanecarboxylic acid
Reactant of Route 2
1-Phenylcyclopentanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.